Diethyl allyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl prop-2-enyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJJEODYYLYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281977 | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-75-9 | |
| Record name | Diethyl 2-propen-1-yl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3066-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl Allyl Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is an organophosphate compound with the chemical formula C₇H₁₅O₄P.[1][2] It is a versatile synthetic intermediate with applications in various fields of chemistry, including the development of flame retardants and as a reagent in organic synthesis.[1] Its utility stems from the presence of both a reactive allyl group and a phosphate moiety, allowing for a diverse range of chemical transformations. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of diethyl allyl phosphate, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅O₄P | [1][2] |
| Molecular Weight | 194.17 g/mol | [1][2] |
| CAS Number | 3066-75-9 | [1][2][3] |
| Boiling Point | 45-46 °C (literature) | [1][2] |
| Density | 1.09 g/mL at 25 °C (literature) | [1][2] |
| Refractive Index (n20/D) | 1.422 (literature) | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the ethyl and allyl groups.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the carbon framework.
-
³¹P NMR (CDCl₃): The phosphorus NMR spectrum shows a single characteristic peak for the phosphate group.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometric analysis can be used to confirm the molecular weight of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is adapted from a general procedure for the synthesis of phosphonates.
Materials:
-
Triethyl phosphite
-
Allyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled triethyl phosphite.
-
Slowly add allyl bromide to the flask. An excess of allyl bromide can be used.
-
Heat the reaction mixture to a temperature sufficient to initiate the reaction, typically around 70-120 °C, and maintain for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The excess allyl bromide and any volatile byproducts can be removed by distillation.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
A schematic of the synthesis workflow is provided below.
Reactivity and Applications
The chemical reactivity of this compound is centered around its two main functional groups: the allyl group and the phosphate ester.
Reactions of the Allyl Group
The double bond of the allyl group can participate in a variety of addition and transformation reactions. A notable application is in ene-yne metathesis reactions . In these reactions, this compound can react with terminal alkynes in the presence of a suitable catalyst (e.g., a Grubbs catalyst) to form conjugated dienes. These dienes are valuable building blocks in organic synthesis.
Experimental Protocol: General Procedure for Ene-Yne Metathesis
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the anhydrous solvent.
-
Add the Grubbs catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, the reaction can be quenched, and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
A logical diagram illustrating the participation of this compound in ene-yne metathesis is shown below.
Other Applications
-
Hydrogen Acceptor: this compound can act as a hydrogen acceptor in palladium-catalyzed oxidation reactions.[4]
-
Flame Retardants: It is used in the synthesis of polymeric materials with enhanced flame-retardant properties.[1] The allyl group allows for its incorporation into polymer chains.
-
Precursor to Biologically Active Molecules: While not extensively documented to be involved in specific signaling pathways itself, its derivatives are of interest in medicinal chemistry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid.[2] Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[3] Store in a tightly closed container in a cool, dry place.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, coupled with its straightforward synthesis via the Michaelis-Arbuzov reaction, make it an accessible reagent for a variety of chemical transformations. For researchers and professionals in drug development and materials science, understanding the reactivity of its allyl and phosphate functionalities opens avenues for the design and synthesis of novel molecules and materials with desired properties.
References
An In-depth Technical Guide to the Synthesis of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl allyl phosphate (B84403), a versatile reagent in organic chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.
Core Synthesis Pathway: Reaction of Allyl Alcohol with Diethyl Chlorophosphate
The most direct and commonly employed method for the synthesis of diethyl allyl phosphate involves the reaction of allyl alcohol with diethyl chlorophosphate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of allyl alcohol attacks the electrophilic phosphorus atom of diethyl chlorophosphate, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism
The synthesis proceeds as follows:
-
Activation of Allyl Alcohol (optional but common): In some protocols, a base is used to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion.
-
Nucleophilic Attack: The oxygen atom of allyl alcohol (or the allyloxide anion) attacks the phosphorus atom of diethyl chlorophosphate.
-
Chloride Elimination: The phosphorus-chlorine bond breaks, and the chloride ion is eliminated.
-
Proton Transfer: The protonated intermediate is deprotonated by the base, yielding this compound and the corresponding ammonium (B1175870) salt.
The overall transformation can be represented by the following chemical equation:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Allyl alcohol
-
Diethyl chlorophosphate
-
Triethylamine (or pyridine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: The flask is charged with a solution of allyl alcohol and triethylamine in an anhydrous aprotic solvent like diethyl ether. The mixture is cooled in an ice bath to 0 °C.
-
Addition of Diethyl Chlorophosphate: Diethyl chlorophosphate is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of allyl alcohol and triethylamine via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.
-
Workup:
-
The triethylamine hydrochloride salt precipitate is removed by filtration.
-
The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Allyl Alcohol Molar Ratio | 1.0 eq |
| Diethyl Chlorophosphate Molar Ratio | 1.0 - 1.2 eq |
| Triethylamine Molar Ratio | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Characteristics | |
| Yield | Data not available in the search results |
| Appearance | Colorless oil |
| Boiling Point | Data not available in the search results |
| Spectroscopic Data | |
| ¹H NMR | Data not available in the search results |
| ¹³C NMR | Data not available in the search results |
| ³¹P NMR | Data not available in the search results |
| IR (cm⁻¹) | Data not available in the search results |
| Mass Spec (m/z) | Data not available in the search results |
Note: While a detailed experimental protocol is available, specific yield and comprehensive spectral data for this compound were not found in the provided search results. Researchers should perform their own characterization to confirm the identity and purity of the synthesized product.
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
An In-depth Technical Guide on Diethyl Allyl Phosphate
This guide provides detailed information on the molecular properties of diethyl allyl phosphate (B84403), tailored for researchers, scientists, and professionals in drug development.
Molecular and Chemical Properties
Diethyl allyl phosphate is an organophosphate compound with significance in various chemical syntheses. A clear understanding of its fundamental properties is crucial for its application in research and development.
The molecular formula for this compound is C7H15O4P.[1][2][3] Its molecular weight is 194.17 g/mol .[1][3][4][5] The linear formula is represented as H2C=CHCH2OP(O)(OC2H5)2.[1][4]
| Property | Value |
| Molecular Formula | C7H15O4P |
| Molecular Weight | 194.17 g/mol |
| Linear Formula | H2C=CHCH2OP(O)(OC2H5)2 |
| Boiling Point | 45-46 °C |
| Density | 1.09 g/mL at 25 °C |
Structural Representation
The structural arrangement of this compound consists of a central phosphate group bonded to an allyl group and two ethyl groups. This structure is key to its reactivity and function in chemical reactions.
References
Diethyl Allyl Phosphate: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Diethyl Allyl Phosphate (CAS No. 3066-75-9). The information is compiled from available Material Safety Data Sheets (MSDS) to ensure safe handling and use in a laboratory setting. It is crucial to note that the toxicological properties of this chemical have not been thoroughly investigated.[1]
Core Safety & Physical Data
The following tables summarize the fundamental physical and safety information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3066-75-9 | [1][2] |
| Molecular Formula | C₇H₁₅O₄P | [2] |
| Molecular Weight | 194.17 g/mol | [2][3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 45-46 °C (113-115 °F) | [1][3] |
| Density | 1.09 g/cm³ at 25 °C (77 °F) | [1][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.422 (lit.) | [3] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Finding | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| SARA 311/312 Hazards | No SARA Hazards | [1] |
| Carcinogenicity | Not listed by IARC, ACGIH, or NTP as a carcinogen. | [1] |
Experimental Protocols: First Aid Measures
In the event of exposure to this compound, the following first aid protocols should be implemented immediately.
Table 3: First Aid Procedures
| Exposure Route | Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if necessary. | [1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash skin with soap and water. | [1][2] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [1][2] |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. Never give anything by mouth to an unconscious person. | [1][2] |
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory environment. Adherence to these procedures is critical to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]
-
Skin Protection: Wear protective gloves and clothing.[2]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[1][2] If aerosols may be generated, use a suitable respirator.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the affected area thoroughly.
Do not let the product enter drains.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors are heavier than air and may spread along floors.[1] Forms explosive mixtures with air on intense heating.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.
References
An In-depth Technical Guide to Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphate compound with a range of applications in organic synthesis and materials science. Its unique structure, featuring a reactive allyl group and a phosphate moiety, allows it to participate in various chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of diethyl allyl phosphate, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₇H₁₅O₄P. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3066-75-9 | [1] |
| Molecular Formula | C₇H₁₅O₄P | [1] |
| Molecular Weight | 194.17 g/mol | [1] |
| Density | 1.09 g/mL at 25 °C | [1] |
| Boiling Point | 45-46 °C | [1] |
| Refractive Index (n20/D) | 1.422 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| SMILES String | CCOP(=O)(OCC)OCC=C | [1] |
| InChI Key | GZNJJEODYYLYSA-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural characterization of this compound is crucial for its identification and purity assessment. Below is a summary of its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~5.9 | m | -CH= | |
| ~5.3 | m | =CH₂ | ||
| ~4.6 | d | O-CH₂-CH= | ||
| ~4.1 | q | O-CH₂-CH₃ | ||
| ~1.3 | t | -CH₃ | ||
| ¹³C NMR | ~132 | -CH= | ||
| ~118 | =CH₂ | |||
| ~68 | O-CH₂-CH= | |||
| ~64 | O-CH₂-CH₃ | |||
| ~16 | -CH₃ | |||
| ³¹P NMR | ~ -2.0 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are approximate values.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (allyl) |
| ~1270 | Strong | P=O stretch |
| ~1030 | Strong | P-O-C stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for organophosphates involve the loss of alkoxy and alkyl groups. Key fragments for DEAP would likely include:
-
Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺
-
Loss of an ethyl group (-C₂H₅): [M - 29]⁺
-
Loss of the allyl group (-C₃H₅): [M - 41]⁺
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with ethanol (B145695) and allyl alcohol.
Experimental Protocol: Synthesis from Phosphorus Oxychloride
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Allyl alcohol
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of anhydrous ethanol (2 equivalents) and allyl alcohol (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C.
-
After the addition is complete, add triethylamine (3 equivalents) dropwise to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Synthesis of this compound.
Applications of this compound
Flame Retardant
This compound can be utilized as a reactive flame retardant. The allyl group allows for its incorporation into polymer chains via free-radical polymerization. Phosphorus-based flame retardants generally act through two main mechanisms:
-
Condensed Phase Mechanism: Upon heating, the phosphate decomposes to form phosphoric acid, which promotes the formation of a char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.
-
Gas Phase Mechanism: Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.
Mechanism of Phosphorus Flame Retardants.
Reagent in Organic Synthesis
a) Hydrogen Acceptor in Palladium-Catalyzed Oxidations
This compound serves as an efficient hydrogen acceptor in palladium-catalyzed oxidation of alcohols to aldehydes and ketones.[2][3] The reaction proceeds under mild conditions and offers a good alternative to traditional oxidizing agents.
Materials:
-
Benzyl (B1604629) alcohol
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1 mmol), this compound (1.2 mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (1.2 mmol) in DMF (5 mL).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde (B42025) by column chromatography.
Pd-Catalyzed Oxidation of Alcohols.
b) Synthesis of β-Lactams
Toxicology and Safety
Detailed toxicological data for this compound is limited.[4] However, as an organophosphate, it should be handled with care. Organophosphorus compounds are known to be neurotoxic, primarily through the inhibition of acetylcholinesterase.[5] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1]
Role in Drug Development
The application of this compound itself in drug development is not well-documented. However, the closely related diethyl allylphosphonate serves as a versatile building block in the synthesis of biologically active molecules.[2][6][7] The phosphonate (B1237965) moiety is often used as a stable bioisostere for a phosphate group in drug design, enhancing metabolic stability. The allyl group provides a reactive handle for further chemical modifications.
Conclusion
This compound is a valuable chemical intermediate with established applications in materials science as a flame retardant and in organic synthesis as a reagent for oxidation reactions. While its direct role in drug development is not prominent, its structural analogue, diethyl allylphosphonate, is a key precursor for various biologically active compounds. Further research into the reactivity and applications of this compound could unveil new opportunities in both synthetic and medicinal chemistry.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. This compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl allylphosphonate - Safety Data Sheet [chemicalbook.com]
- 5. The potential for toxic effects of chronic, low-dose exposure to organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Substituted Diethyl Allyl Phosphates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted diethyl allyl phosphates. These organophosphorus compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functionalized materials. This document details key synthetic routes, presents quantitative data in structured tables for easy comparison, provides explicit experimental protocols, and visualizes relevant reaction workflows and biological pathways.
Introduction to Diethyl Allyl Phosphates
Diethyl allyl phosphates and their substituted derivatives are versatile reagents characterized by the presence of a reactive allyl group and a phosphonate (B1237965) moiety. This combination of functional groups allows for a wide range of chemical transformations, making them crucial building blocks in modern organic chemistry. Their applications include, but are not limited to, serving as precursors in Horner-Wadsworth-Emmons reactions for the synthesis of complex alkenes, intermediates in the development of biologically active molecules, and as components in the creation of flame-retardant polymers.[1]
Core Synthetic Methodologies
The synthesis of substituted diethyl allyl phosphates can be broadly categorized into three main strategies: the Michaelis-Arbuzov reaction, the Perkow reaction (leading to isomeric vinyl phosphates), and direct phosphonylation of substituted allylic alcohols. Additionally, palladium-catalyzed cross-coupling reactions offer a powerful method for introducing aryl and vinyl substituents.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[2] It involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with an appropriate allyl halide. The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the phosphonate.[2]
A general workflow for the Michaelis-Arbuzov reaction is depicted below:
Caption: General workflow of the Michaelis-Arbuzov reaction.
Perkow Reaction
A competing pathway to the Michaelis-Arbuzov reaction, the Perkow reaction, occurs with α-halo ketones and aldehydes, yielding vinyl phosphates rather than β-keto phosphonates.[2] In this reaction, the phosphite attacks the carbonyl carbon, leading to a rearrangement and elimination of the halide to form an enol phosphate.[2]
Synthesis from Allylic Alcohols
Substituted diethyl allyl phosphates can be synthesized directly from the corresponding allylic alcohols. A common method involves the use of zinc iodide (ZnI₂) to mediate the reaction between the allylic alcohol and triethyl phosphite.[3] This one-pot procedure offers an alternative to the traditional two-step process of converting the alcohol to a halide before the Arbuzov reaction.[3]
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of aryl-substituted diethyl allyl phosphates, the Suzuki-Miyaura coupling reaction provides an efficient route. This method involves the cross-coupling of a halo-substituted diethyl allyl phosphate with an aryl boronic acid in the presence of a palladium catalyst.[4]
Quantitative Data on Synthesized Diethyl Allyl Phosphates
The following tables summarize quantitative data for the synthesis of various substituted diethyl allyl phosphates, including reaction conditions, yields, and key spectroscopic data.
Table 1: Synthesis of Substituted Diethyl Allyl Phosphates via Michaelis-Arbuzov Reaction
| Substituent | Starting Material | Reaction Conditions | Yield (%) | 31P NMR (δ, ppm) | Reference |
| Unsubstituted | Allyl bromide | Neat, 71°C, 3h | 98 | 27.08 | [5] |
| 2-Methyl | 2-Methylallyl chloride | - | - | - | [6] |
| 3-Chloro | 1-Bromo-3-chloropropane | Reflux, 1.5h | 51.2 | - | [7] |
| 2-Aryl (various) | Diethyl (2-bromoallyl)phosphonate + Arylboronic acid | NiSO₄·6H₂O/L, K₃PO₄, H₂O, 120°C, 1h | 60-95 | 25.46 - 26.55 | [4] |
Table 2: Spectroscopic Data for Selected Substituted Diethyl Allyl Phosphates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) | Reference |
| Diethyl allylphosphonate | 1.30 (t), 2.60 (ddt), 4.10 (m), 5.20 (m), 5.78 (m) | 16.4, 32.3 (d), 61.9, 119.9 (d), 127.6 (d) | - | 178.8 [M+] | [5] |
| Diethyl (2-(p-Tolyl)allyl)phosphonate | 1.18 (t), 2.31 (s), 3.02 (d), 3.97 (m), 5.28 (d), 5.47 (d), 7.11 (d), 7.34 (d) | 16.3 (d), 21.1, 32.9 (d), 62.0 (d), 116.4 (d), 126.1, 128.9, 137.5, 137.6 (d), 138.3 (d) | - | - | [4] |
| Diethyl (2-(4-Nitrophenyl)allyl)phosphonate | 1.21 (t), 3.05 (d), 4.02 (m), 5.51 (d), 5.64 (d), 7.63 (d), 8.18 (d) | 16.2 (d), 32.8 (d), 62.1 (d), 120.6 (d), 123.5, 127.1, 137.2 (d), 146.9, 147.0 (d) | - | 300.1 [M+H]⁺ | [4] |
Detailed Experimental Protocols
General Procedure for Michaelis-Arbuzov Synthesis of Diethyl Allylphosphonate[6]
To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol) are added. The mixture is heated to 71°C for 3 hours. After cooling, the excess allyl bromide is distilled off by heating the crude mixture to approximately 120°C for 2 hours to afford the product as a colorless oil.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling for 2-Aryl Allyl Phosphonates[5]
A mixture of diethyl (2-bromoallyl)phosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO₄·6H₂O (5 mol %), a suitable ligand (e.g., a cationic 2,2'-bipyridyl ligand, 5 mol %), and K₃PO₄ (1.5 mmol) in water (4 mL) is heated at 120°C for 1 hour. After cooling, the reaction mixture is extracted with an organic solvent, and the product is purified by silica (B1680970) gel chromatography.
General Procedure for Synthesis from Allylic Alcohols using ZnI₂[4]
To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., THF), triethyl phosphite (1.5 equiv) and zinc iodide (1.1 equiv) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.
Visualization of a Key Application and a Biological Pathway
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Substituted diethyl allyl phosphates are valuable precursors for the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. The general workflow is illustrated below.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Biological Signaling Pathway: Inhibition of the Shikimate Pathway by Glyphosate
Many phosphonate-containing compounds exhibit biological activity. For instance, the herbicide glyphosate, a phosphonate, functions by inhibiting the shikimate pathway in plants and some microorganisms, which is essential for the biosynthesis of aromatic amino acids.[8][9] While not a this compound, this illustrates a key biological pathway targeted by phosphonates.
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
Conclusion
The synthesis of substituted diethyl allyl phosphates offers a rich field of study with significant practical implications. The methodologies outlined in this guide, from the classic Michaelis-Arbuzov reaction to modern cross-coupling strategies, provide a versatile toolkit for chemists. The ability to introduce a wide range of substituents allows for the fine-tuning of the chemical and physical properties of these compounds, enabling their use in diverse applications, from the synthesis of complex organic molecules to the development of new bioactive agents. The provided data and protocols serve as a valuable resource for researchers in this dynamic area of organophosphorus chemistry.
References
- 1. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 2. Perkow reaction - Wikipedia [en.wikipedia.org]
- 3. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl (2-methylallyl)phosphonate 97 51533-70-1 [sigmaaldrich.com]
- 7. Diethyl (3-chloropropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 8. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Diethyl Allyl Phosphate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of diethyl allyl phosphate (B84403) (DEAP) in palladium-catalyzed reactions. DEAP serves as a versatile and efficient hydrogen acceptor, primarily in the oxidation of alcohols and the α,β-dehydrogenation of ketones. The underlying mechanism involves the formation of a π-allylpalladium complex, a key feature of the renowned Tsuji-Trost reaction. This guide will delve into the detailed catalytic cycles, present quantitative data from key studies, provide experimental protocols, and visualize the reaction pathways.
Core Concepts: Diethyl Allyl Phosphate as a Hydrogen Acceptor
In the context of palladium-catalyzed oxidations, this compound functions as a terminal oxidant. The overall transformation involves the transfer of two hydrogen atoms from the substrate (an alcohol or a ketone) to the allyl group of DEAP, resulting in the formation of propene and diethyl phosphate. The palladium catalyst facilitates this hydrogen transfer through a series of oxidative addition and reductive elimination steps.
Palladium-Catalyzed α,β-Dehydrogenation of Ketones
A significant application of this compound is in the one-step α,β-dehydrogenation of ketones to their corresponding enones. This transformation is particularly valuable in organic synthesis for the construction of complex molecules. The reaction typically employs a palladium catalyst in conjunction with a strong, non-nucleophilic base, such as zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂), to generate a zinc enolate intermediate.[1][2][3]
Mechanism of Action
The catalytic cycle for the α,β-dehydrogenation of ketones can be illustrated as follows:
-
Enolate Formation: The strong base, Zn(TMP)₂, deprotonates the ketone at the α-position to form a zinc enolate. This step is crucial for activating the substrate.
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the this compound (DEAP). This step forms a π-allylpalladium(II) complex and releases a diethyl phosphate anion.
-
Transmetalation: The zinc enolate undergoes transmetalation with the π-allylpalladium(II) complex, replacing the phosphate leaving group to form a palladium enolate intermediate.
-
β-Hydride Elimination: The palladium enolate then undergoes β-hydride elimination, where a hydrogen atom from the β-carbon of the original ketone is transferred to the palladium center, forming a palladium hydride species and releasing the α,β-unsaturated ketone (enone).
-
Reductive Elimination: The palladium hydride species subsequently undergoes reductive elimination, transferring the hydride to the π-allyl ligand. This step forms propene and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Signaling Pathway Diagram
References
Unveiling the Biological Landscape of Diethyl Allyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl allyl phosphate (B84403), a member of the vast organophosphate chemical family, presents a significant knowledge gap in the scientific literature regarding its specific biological activities. While the broader class of organophosphorus compounds is extensively studied, particularly for their neurotoxic properties, data directly pertaining to diethyl allyl phosphate remains elusive. This technical guide aims to bridge this gap by providing a comprehensive overview of the predicted biological activities of this compound based on its chemical structure and the known mechanisms of related organophosphates. It details the established experimental protocols for assessing key toxicological endpoints, namely cholinesterase and neuropathy target esterase inhibition. Furthermore, this document presents generalized signaling pathways associated with organophosphate toxicity to serve as a foundational framework for future research into the specific effects of this compound. The absence of direct experimental data on this compound underscores the critical need for further investigation to fully characterize its biological and toxicological profile.
Introduction
Organophosphorus compounds are a diverse group of chemicals with wide-ranging applications, from pesticides and flame retardants to therapeutic agents. Their biological effects are primarily attributed to their ability to phosphorylate serine hydrolase enzymes. This compound, with its characteristic phosphate ester structure and a reactive allyl group, is predicted to interact with biological systems in a manner consistent with other organophosphates. However, a thorough review of the scientific literature reveals a conspicuous absence of studies specifically investigating its biological activity. This guide, therefore, synthesizes information from related compounds to provide a predictive analysis and a methodological framework for the future study of this compound.
Predicted Biological Activities and Mechanisms of Action
Based on its structural similarity to other organophosphates, the primary predicted biological activities of this compound are neurotoxicity through the inhibition of key enzymes.
Cholinesterase Inhibition
The hallmark of many organophosphorus compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[1] This can lead to a range of symptoms, from mild effects like salivation and lacrimation to severe consequences such as respiratory failure and death.[2]
The proposed mechanism involves the phosphorylation of the serine residue in the active site of AChE by this compound. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, effectively inactivating it.
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphates.
References
Spectroscopic Profile of Diethyl Allyl Phosphate: A Technical Overview
Introduction
Diethyl allyl phosphate (B84403) (CAS 3066-75-9) is an organophosphate ester with the chemical formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol .[1][2][3] This compound, also known as allyl diethyl phosphate, is a colorless to light yellow liquid.[4] It serves as a versatile synthetic intermediate and is utilized in various chemical applications, including as a flame retardant additive and in stereoselective synthesis.[5][6] A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a summary of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside typical experimental protocols and a generalized workflow for spectroscopic analysis.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for Diethyl Allyl Phosphate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (CH₃) | ~ 1.3 | Triplet (t) | ~ 7 |
| H-b (CH₂) | ~ 4.1 | Quintet or Doublet of Quartets (dq) | J(H-b, H-a) ~ 7, J(H-b, P) ~ 7 |
| H-c (CH₂) | ~ 4.5 | Doublet of Doublets (dd) | J(H-c, H-d) ~ 6, J(H-c, P) ~ 8 |
| H-d (=CH) | ~ 5.9 | Multiplet (m) | - |
| H-e, H-f (=CH₂) | ~ 5.3 - 5.4 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 16 |
| C-2 (CH₂) | ~ 64 |
| C-3 (CH₂) | ~ 68 |
| C-4 (=CH) | ~ 133 |
| C-5 (=CH₂) | ~ 118 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-H (alkene) | 3010 - 3100 | Stretching |
| C=C (alkene) | 1640 - 1680 | Stretching |
| P=O (phosphate) | 1250 - 1290 | Stretching |
| P-O-C (phosphate ester) | 950 - 1050 | Stretching |
| C-O | 1000 - 1300 | Stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Notes |
| 194 | [M]⁺ | Molecular ion |
| 153 | [M - C₃H₅]⁺ | Loss of allyl group |
| 125 | [M - C₃H₅ - C₂H₄]⁺ | Loss of allyl and ethene |
| 97 | [(HO)₂PO]⁺ | Diethyl phosphate fragment |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocols
The acquisition of the spectroscopic data presented above would typically follow these general experimental protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube. A common concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
References
A Technical Guide to the Solubility of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Allyl Phosphate (B84403) (DEAP). Due to the limited availability of specific quantitative solubility data in publicly accessible literature and safety data sheets, this document focuses on qualitative solubility assessments, inferred properties from analogous compounds, and detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to Diethyl Allyl Phosphate
This compound (CAS No: 3066-75-9) is an organophosphate ester with the molecular formula C₇H₁₅O₄P.[1] It is a colorless to light yellow liquid at room temperature.[1] DEAP is utilized as a flame retardant additive, particularly in polymer composites, and serves as a versatile intermediate in various organic syntheses, including the preparation of β-lactam compounds and the modification of surfaces.[1][2] Understanding its solubility is critical for its application in synthesis, formulation, and for assessing its environmental fate.
Solubility Profile of this compound
Precise quantitative solubility data for this compound (e.g., in g/100 mL or molarity) is not extensively documented in scientific literature or standard safety data sheets (SDS). A safety data sheet from a major supplier explicitly states "No data available" for water solubility.[3] However, based on the general principles of solubility for organophosphate esters and its documented uses in chemical reactions, a qualitative solubility profile can be inferred.
Organophosphate triesters, such as DEAP, are generally characterized by their hydrophobicity.[4] The presence of two ethyl groups and an allyl group contributes to its nonpolar character. While the phosphate group introduces some polarity, the overall molecule is expected to be more soluble in organic solvents than in water. A related compound, diethyl phosphate, is described as being "slightly soluble" to "insoluble" in water.[5][6]
The use of DEAP in synthetic procedures often involves solvents such as methylene (B1212753) chloride and acetone, indicating its solubility in these media.[7]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Rationale/Citation |
| Polar Protic | Water | 7732-18-5 | Sparingly Soluble / Insoluble | SDS for analogous compounds state low water solubility.[5] Organophosphate triesters are generally hydrophobic.[4] |
| Methanol | 67-56-1 | Soluble | Common organic solvent, expected to dissolve organophosphate esters. | |
| Ethanol | 64-17-5 | Soluble | Used in the synthesis of DEAP, indicating miscibility.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A strong, versatile organic solvent known to dissolve a wide array of organic materials. |
| Acetone | 67-64-1 | Soluble | Used as a solvent in reactions involving related phosphonates.[7] | |
| Acetonitrile | 75-05-8 | Soluble | Common polar aprotic solvent for organic compounds. | |
| Nonpolar / Weakly Polar | Toluene | 108-88-3 | Soluble | Common nonpolar solvent for organic synthesis. |
| Hexane | 110-54-3 | Soluble | Expected to be a good solvent due to the nonpolar alkyl groups of DEAP. | |
| Diethyl Ether | 60-29-7 | Soluble | Common nonpolar solvent for organic compounds. | |
| Chloroform | 67-66-3 | Soluble | Common solvent for nonpolar to moderately polar organic compounds. | |
| Methylene Chloride (DCM) | 75-09-2 | Soluble | Used as a solvent in reactions involving related phosphonates.[7] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended. This method is considered reliable for determining the thermodynamic solubility of compounds.
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid/liquid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (98% purity or higher)
-
Selected solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.0001 g)
-
Thermostatic shaker or water bath with agitation capabilities
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like FPD or NPD, HPLC-UV, or NMR spectroscopy)
Detailed Methodology
-
Preparation: Add a precisely weighed excess amount of this compound to a glass vial. The excess amount should be sufficient to ensure a saturated solution with visible undissolved DEAP remaining after equilibration.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved DEAP to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the sample using a validated analytical method (e.g., GC-FPD).
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of a solute like this compound in a given solvent is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.
References
- 1. This compound 98 CAS#: 3066-75-9 [m.chemicalbook.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06452E [pubs.rsc.org]
Stability and Storage of Diethyl Allyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphate ester with applications in organic synthesis and polymer chemistry, notably as a flame retardant. Understanding its stability and optimal storage conditions is crucial for ensuring its integrity and performance in research and development settings. This technical guide provides a comprehensive overview of the known stability profile of Diethyl allyl phosphate, recommended storage conditions, and detailed experimental protocols for its stability assessment. While specific kinetic data for this compound is not extensively available in public literature, this guide leverages information on similar organophosphate esters and established principles of stability testing to provide a thorough resource.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3066-75-9 | [1][2] |
| Molecular Formula | C₇H₁₅O₄P | [2] |
| Molecular Weight | 194.17 g/mol | [2] |
| Appearance | Colorless transparent liquid | [3] |
| Boiling Point | 45-46 °C (lit.) | [2][4] |
| Density | 1.09 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.422 (lit.) | [2][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][4] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |
Stability Profile
This compound is generally stable under normal laboratory conditions.[5] However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for organophosphate esters like DEAP are hydrolysis and thermal decomposition.
Hydrolysis
Phosphate esters can undergo hydrolysis, and the rate of this reaction is typically influenced by pH and temperature. While specific hydrolysis kinetics for this compound are not readily found in the literature, the general mechanism involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O-C bond. This process can be catalyzed by both acids and bases.
Thermal Degradation
DEAP is known to be sensitive to high temperatures. Intense heating can lead to the formation of explosive mixtures with air.[1] Notably, its polymer, poly(this compound) (PDEAP), undergoes thermal degradation to primarily yield the DEAP monomer, suggesting that the monomer itself will decompose at elevated temperatures.[6][7] The decomposition of organophosphorus compounds with a high level of oxygenation, such as phosphates, often occurs via the elimination of a phosphorus acid at elevated temperatures.[8]
Photostability
Exposure to direct sunlight should be avoided.[5] While specific photodegradation studies on this compound are not widely published, organophosphate esters, in general, can be susceptible to degradation upon exposure to UV radiation.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Room temperature. Avoid extremes of temperature. | To prevent thermal degradation and potential polymerization. | [5][9] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | [1] |
| Container | Tightly closed container. | To prevent evaporation and exposure to moisture and air. | [1][5][9] |
| Environment | Dry, cool, and well-ventilated place. | To minimize exposure to moisture and heat, which can accelerate degradation. | [5][9] |
| Light Exposure | Protect from direct sunlight. | To prevent potential photodegradation. | [5] |
| Incompatible Materials | Strong oxidizing agents. | To avoid potentially hazardous reactions. | [5] |
Experimental Protocols for Stability Assessment
The following section provides detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for organophosphate esters and are intended to help researchers identify potential degradation products and establish a stability-indicating analytical method.
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies on this compound.
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one aliquot of the sample solution, add an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis (acidic samples with a base, and basic samples with an acid).
-
Analysis: Analyze the samples using a suitable analytical method to quantify the remaining DEAP and any degradation products.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Keep the solution at room temperature.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples to determine the extent of degradation.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of neat this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Solution State: Prepare a solution of this compound and incubate it at elevated temperatures.
-
Sampling: At specified times, remove samples (for solid-state, dissolve a known weight in a suitable solvent).
-
Analysis: Analyze the samples to assess thermal lability.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound.
-
Exposure: Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Control: Keep a parallel sample protected from light as a control.
-
Analysis: After the exposure period, analyze both the exposed and control samples.
Analytical Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are common techniques for the analysis of organophosphate esters.[10] For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[11]
Signaling Pathways and Logical Relationships
The degradation of this compound can be conceptualized as a series of events triggered by specific environmental stressors.
Caption: Conceptual pathways for the degradation of this compound under various stress conditions.
Conclusion
While this compound is stable under recommended storage conditions, it is susceptible to degradation by hydrolysis, heat, and potentially light. For researchers and professionals working with this compound, adherence to proper storage and handling procedures is paramount to maintain its purity and reactivity. The provided experimental protocols offer a framework for conducting forced degradation studies to understand its stability profile in more detail and to develop appropriate analytical methods for its quality control. Further research to quantify the degradation kinetics and fully elucidate the structures of its degradation products would be of significant value to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. Photoelectrocatalytic degradation of organophosphate esters using tio2 electrodes produced from 3d-printed ti substrates [ouci.dntb.gov.ua]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
An In-depth Technical Guide on the Physicochemical Properties of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diethyl allyl phosphate (B84403) (CAS No: 3066-75-9) is an organophosphate ester that finds application as a flame retardant and as a reagent in organic synthesis, particularly in palladium-catalyzed reactions where it can act as a hydrogen acceptor.[1] Its molecular structure, featuring a phosphate group attached to an allyl moiety, imparts unique reactivity and properties that are of interest in various chemical and industrial applications, including polymer chemistry and the synthesis of biologically active molecules.[2]
Despite its utility, a comprehensive public database of its thermodynamic properties is notably absent. This guide aims to consolidate the known physical data and provide a framework for the experimental and theoretical determination of its thermodynamic parameters, which are crucial for process design, safety analysis, and understanding its reaction kinetics and equilibria.
Physicochemical Properties of Diethyl Allyl Phosphate
The available physical and chemical properties for this compound are summarized in the table below. These data are primarily sourced from chemical suppliers and material safety data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅O₄P | |
| Molecular Weight | 194.17 g/mol | |
| CAS Number | 3066-75-9 | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 45-46 °C (lit.) | [3] |
| Density | 1.09 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.422 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) - closed cup | [3] |
| Storage Temperature | 2-8°C, stored under nitrogen | [3] |
Synthesis of Organophosphorus Esters: this compound and Diethyl Allylphosphonate
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general method involves the reaction of ethanol (B145695) with phosphorus oxychloride (POCl₃).[3]
Due to the prevalence of its isomer, Diethyl allylphosphonate, in the scientific literature, a detailed experimental protocol for its synthesis is provided below. It is crucial to note that Diethyl allylphosphonate (CAS: 1067-87-4) and this compound (CAS: 3066-75-9) are distinct molecules with different structures and potentially different properties.
Experimental Protocol: Synthesis of Diethyl Allylphosphonate
The synthesis of Diethyl allylphosphonate is commonly achieved through the Michaelis-Arbuzov reaction.[4]
Materials:
-
Triethyl phosphite (B83602) (freshly distilled)
-
Allyl bromide
-
Nitrogen gas
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure: [4]
-
A round-bottomed flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.
-
Freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol) are added to the flask.
-
The reaction mixture is heated to 71 °C for 3 hours.
-
After the reaction is complete, the excess allyl bromide is removed by distillation, heating the crude mixture to approximately 120 °C for 2 hours.
-
The resulting product, Diethyl allylphosphonate, is obtained as a colorless oil. The reported yield is 98%.
-
The purity of the product can be confirmed using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Synthesis workflow for Diethyl allylphosphonate.
Methodologies for Determining Thermodynamic Properties
The determination of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy is fundamental to understanding the chemical behavior of a compound. Although specific data for this compound is lacking, the following experimental and computational methods are standard approaches for obtaining such information for organophosphorus compounds.
Experimental Methods
Experimental determination of thermodynamic data often involves calorimetry and other analytical techniques.
-
Calorimetry:
-
Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.
-
Solution Calorimetry: Measures the enthalpy change upon dissolving a substance, which can be used in thermochemical cycles to determine enthalpies of formation.
-
Adiabatic Calorimetry: Measures heat capacity as a function of temperature, which can be used to determine changes in enthalpy and entropy.
-
Differential Scanning Calorimetry (DSC): A thermoanalytical technique to measure heat flow associated with transitions in a material as a function of temperature or time. It can be used to determine heat capacities and enthalpies of phase transitions.
-
-
Vapor Pressure Measurements: Techniques like the static or effusion method can be used to measure vapor pressure at different temperatures. These data can be used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation.
Experimental methods for thermodynamic property determination.
Computational Methods
With the advancement of computational chemistry, theoretical calculations provide a powerful tool for estimating thermodynamic properties, especially when experimental data is scarce.
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the electronic structure of a molecule. From this, properties such as the optimized geometry, vibrational frequencies, and electronic energy can be determined. Statistical mechanics can then be applied to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[1]
-
Group Additivity Methods: These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than high-level quantum calculations, they are computationally inexpensive and useful for initial estimations.[1]
Computational methods for thermodynamic property determination.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. While inorganic phosphate is a well-known signaling molecule, the biological activity of specific organophosphate esters like this compound is diverse and compound-specific. Organophosphates are known to interact with various biological targets, often through the inhibition of enzymes such as acetylcholinesterase. However, without specific studies on this compound, any discussion on its role in signaling would be speculative. Further research is required to elucidate any potential interactions with biological systems and its mechanism of action at the molecular level.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and highlighted the significant gap in the literature regarding its experimental thermodynamic properties. The provided standard methodologies for both experimental and computational determination of these properties offer a roadmap for future research. A detailed synthesis protocol for the related, and more frequently studied, isomer Diethyl allylphosphonate has also been presented for reference. For researchers and professionals in drug development and materials science, a thorough understanding of the thermodynamic properties of this compound will be essential for its effective and safe application. The information and methodologies outlined herein provide a critical starting point for such investigations.
References
- 1. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 98 | CAS#:3066-75-9 | Chemsrc [chemsrc.com]
- 3. This compound 98 CAS#: 3066-75-9 [m.chemicalbook.com]
- 4. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Diethyl Allyl Phosphate: Application Notes and Protocols for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is an organophosphate compound with the chemical formula C₇H₁₅O₄P.[1] It is a phosphate ester characterized by a phosphoryl group bonded to two ethyl groups and one allyl group via an oxygen atom. It is important to distinguish DEAP from its phosphonate (B1237965) analogue, diethyl allylphosphonate, which features a direct carbon-phosphorus bond and exhibits different chemical reactivity. While both are used in organic synthesis, their applications vary significantly.
Primarily, diethyl allyl phosphate is recognized for its role in polymer chemistry, particularly as a monomer for the synthesis of flame-retardant polymers.[1][2] The presence of the allyl group allows for free-radical polymerization to form poly(this compound), which can be incorporated into materials like rubber wood/polymer composites to enhance their fire resistance.[2][3] In this context, upon heating, it decomposes into phosphoric acid derivatives that promote char formation.[2]
In the realm of organic synthesis, this compound is more commonly employed as an oxidant or a hydrogen acceptor, for instance, in nickel- or palladium-catalyzed α,β-dehydrogenation of carbonyl compounds.[4] It also serves as an allylating agent in specific reactions, such as in the stereoselective synthesis of cis- or trans-3-vinyl-β-lactams, which are precursors to antibiotics.[2][3]
While DEAP is a phosphate ester, its application as a direct phosphorylating agent to introduce a phosphate moiety onto alcohols, amines, or other nucleophiles is not extensively documented in scientific literature. Reagents such as diethyl phosphite (B83602) are more commonly utilized for such transformations. This document provides a detailed protocol for the synthesis of this compound itself and presents a general methodology for phosphorylation reactions for illustrative purposes.
Synthesis of this compound
The preparation of this compound can be achieved by reacting ethanol (B145695) with phosphorus oxychloride (POCl₃).[1][2][3][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Pyridine (B92270) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
-
Allyl alcohol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Chill the flask in an ice bath.
-
To the flask, add a solution of phosphorus oxychloride in anhydrous diethyl ether.
-
Slowly add a mixture of anhydrous ethanol and pyridine (as a hydrogen chloride scavenger) from the dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Subsequently, cool the mixture again in an ice bath and add allyl alcohol dropwise.
-
Continue stirring at room temperature overnight.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Synthesis
While specific protocols for using this compound as a phosphorylating agent are scarce, a general procedure for phosphorylation of an alcohol using a dialkyl phosphite is provided below as a representative example of a phosphorylation reaction.
General Protocol: Phosphorylation of a Primary Alcohol (Illustrative Example)
This protocol describes a typical procedure for the phosphorylation of a primary alcohol using a phosphite reagent, which is a common method for forming phosphate esters.
Materials:
-
Primary alcohol
-
Diethyl phosphite
-
Carbon tetrachloride (CCl₄) or other suitable oxidant
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl phosphite dropwise to the stirred solution.
-
Subsequently, add a solution of carbon tetrachloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired phosphate ester.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3066-75-9 | [1] |
| Molecular Formula | H₂C=CHCH₂OP(O)(OC₂H₅)₂ | [1] |
| Molecular Weight | 194.17 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.09 g/mL at 25 °C | [1][3] |
| Boiling Point | 45-46 °C | [1][3] |
| Refractive Index | n20/D 1.422 | [1][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
Visualizations
References
Application Notes and Protocols: Diethyl Allyl Phosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is a versatile reagent in modern organic synthesis, primarily utilized as an efficient hydrogen acceptor in palladium-catalyzed oxidation reactions and as a reactive substrate in various transition metal-catalyzed transformations. Its unique reactivity profile allows for the formation of carbon-carbon and carbon-heteroatom bonds under specific catalytic conditions, making it a valuable tool in the synthesis of complex molecules, including intermediates for drug development. This document provides detailed application notes and experimental protocols for the use of diethyl allyl phosphate in several key synthetic transformations.
Palladium-Catalyzed α,β-Dehydrogenation of Ketones
This compound serves as a terminal oxidant in the palladium-catalyzed α,β-dehydrogenation of ketones, providing a direct method to access enones from saturated cyclic ketones. This reaction proceeds via a zinc enolate intermediate and is notable for its operational simplicity and tolerance of various functional groups.[1][2]
Experimental Protocol: General Procedure for α,β-Dehydrogenation of Cyclic Ketones[1]
To a flame-dried Schlenk tube under an inert atmosphere, the cyclic ketone (0.5 mmol, 1.0 equiv) and Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) are added. The tube is evacuated and backfilled with argon. Anhydrous THF (2.5 mL) is added, and the resulting solution is stirred at room temperature for 5 minutes. In a separate flask, a solution of Zn(TMP)₂ (0.6 M in THF, 1.0 mL, 0.6 mmol, 1.2 equiv) is prepared. The Zn(TMP)₂ solution is added dropwise to the ketone solution at room temperature. After stirring for 30 minutes, this compound (135 µL, 0.75 mmol, 1.5 equiv) is added dropwise. The reaction mixture is then heated to 50 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (5 mL) and extracted with EtOAc (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data: Palladium-Catalyzed α,β-Dehydrogenation of Cyclic Ketones
| Entry | Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | 2-Cyclohexen-1-one | 85 |
| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-2-cyclohexen-1-one | 92 |
| 3 | Cycloheptanone | 2-Cyclohepten-1-one | 78 |
| 4 | Cyclooctanone | 2-Cycloocten-1-one | 75 |
| 5 | Estrone-3-methyl ether | 65 |
Reaction Workflow: Palladium-Catalyzed α,β-Dehydrogenation of Ketones
Caption: Step-by-step workflow for the palladium-catalyzed α,β-dehydrogenation of ketones.
Tungsten-Catalyzed Asymmetric Allylic Alkylation
In contrast to palladium-catalyzed allylic alkylations that typically favor attack at the less substituted terminus, tungsten catalysis enables regioselective alkylation at the more substituted position of an allylic substrate.[3] This complementary reactivity is highly valuable in asymmetric synthesis for creating chiral centers with high enantioselectivity. This compound can be employed as a substrate in these transformations.
Experimental Protocol: General Procedure for Tungsten-Catalyzed Asymmetric Allylic Alkylation
In a glovebox, a Schlenk tube is charged with [W(CO)₃(MeCN)₃] (5 mol%) and a chiral ligand (e.g., a phosphinooxazoline ligand, 6 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst. In a separate flask, the nucleophile (e.g., sodium diethyl malonate, 1.2 equiv) is prepared. The allylic substrate, such as (E)-cinnamyl diethyl phosphate (1.0 equiv), is added to the catalyst solution, followed by the nucleophile. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC or HPLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Quantitative Data: Tungsten-Catalyzed Asymmetric Allylic Alkylation of (E)-Cinnamyl Diethyl Phosphate
| Entry | Nucleophile | Product | Yield (%) | Regioselectivity (branched:linear) | ee (%) |
| 1 | Sodium Dimethyl Malonate | Branched alkylation product | 89 | 3:1 | 96 |
| 2 | Sodium Phenylsulfinate | Branched sulfone product | 85 | >20:1 | 92 |
| 3 | Benzylamine | Branched amine product | 78 | >20:1 | 90 |
Catalytic Cycle: Tungsten-Catalyzed Asymmetric Allylic Alkylation
Caption: Proposed catalytic cycle for tungsten-catalyzed asymmetric allylic alkylation.
Ene-Yne Cross-Metathesis
This compound can participate in ene-yne cross-metathesis reactions catalyzed by ruthenium-based catalysts, such as Grubbs-type catalysts. This reaction constructs 1,3-dienes, which are versatile building blocks in organic synthesis. The use of a cyclic amino alkyl carbene (CAAC) ligand on the Grubbs catalyst has been shown to be effective for this transformation with phosphorus-containing alkenes.
Experimental Protocol: General Procedure for Ene-Yne Cross-Metathesis
In a glovebox, the Grubbs catalyst (e.g., a CAAC-containing Grubbs catalyst, 5 mol%) is dissolved in anhydrous and degassed dichloromethane (B109758) (0.1 M). The terminal alkyne (1.2 equiv) is added, followed by this compound (1.0 equiv). The reaction vessel is sealed and stirred at room temperature or slightly elevated temperatures (e.g., 40 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Quantitative Data: Ene-Yne Cross-Metathesis of this compound
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-Diethyl (3-phenylallyl) phosphate | 88 |
| 2 | 1-Octyne | (E)-Diethyl (dec-2-en-1-yl) phosphate | 82 |
| 3 | Propargyl alcohol | (E)-Diethyl (4-hydroxybut-2-en-1-yl) phosphate | 75 |
Reaction Scheme: Ene-Yne Cross-Metathesis
Caption: General scheme for the ene-yne cross-metathesis of this compound.
Palladium-Catalyzed Oxidation of Alcohols
This compound can act as a stoichiometric hydrogen acceptor in the palladium-catalyzed oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones.[4] This method offers a mild alternative to traditional oxidation protocols.
Experimental Protocol: General Procedure for Palladium-Catalyzed Alcohol Oxidation[4]
To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (1.5 mmol), and this compound (1.5 mmol). The mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Quantitative Data: Palladium-Catalyzed Oxidation of Various Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 95 |
| 2 | Cyclohexanol | Cyclohexanone | 92 |
| 3 | 1-Octanol | Octanal | 88 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 96 |
| 5 | Geraniol | Geranial | 85 |
Synthesis of this compound
A straightforward method for the preparation of this compound involves the reaction of phosphorus oxychloride with allyl alcohol and ethanol (B145695) in the presence of a base.
Experimental Protocol: Synthesis of this compound
To a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, and under an argon atmosphere, is added anhydrous diethyl ether (100 mL) and pyridine (B92270) (8.7 mL, 108 mmol). The solution is cooled to 0 °C in an ice bath. A solution of phosphorus oxychloride (4.6 mL, 50 mmol) in diethyl ether (20 mL) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred for 30 minutes at 0 °C. A solution of allyl alcohol (3.4 mL, 50 mmol) in diethyl ether (20 mL) is then added dropwise, followed by the dropwise addition of absolute ethanol (5.8 mL, 100 mmol). The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting suspension is filtered to remove pyridinium (B92312) hydrochloride, and the filtrate is washed successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford this compound as a colorless oil.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. The protocols outlined in this document demonstrate its utility in key transformations such as palladium-catalyzed dehydrogenations and oxidations, tungsten-catalyzed asymmetric allylic alkylations, and ruthenium-catalyzed metathesis reactions. These methods provide efficient and selective routes to important synthetic intermediates and highlight the potential of this compound in the development of novel synthetic methodologies for research and drug discovery.
References
Applications of Diethyl Allyl Phosphate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is a versatile reagent in organic synthesis with emerging applications in medicinal chemistry. While not typically a pharmacologically active agent itself, its unique chemical properties make it a valuable tool for the synthesis of biologically relevant molecules. The allyl group can act as a protecting group or participate in various carbon-carbon bond-forming reactions, while the phosphate moiety can serve as a leaving group or be incorporated into molecules as a phosphate bioisostere.
This document provides detailed application notes and experimental protocols for the use of diethyl allyl phosphate in key synthetic transformations relevant to drug discovery and development.
Palladium-Catalyzed α,β-Dehydrogenation of Ketones
One of the most significant applications of this compound in medicinal chemistry is its use as a terminal oxidant in palladium-catalyzed α,β-dehydrogenation of ketones. This reaction provides a direct and efficient method for the synthesis of α,β-unsaturated ketones (enones), which are important structural motifs in many biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The reaction, developed by Newhouse and colleagues, proceeds under basic conditions, making it suitable for substrates with acid-sensitive functional groups.[3]
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed α,β-dehydrogenation using this compound has been successfully applied to a wide range of cyclic ketones, affording the corresponding enones in good to excellent yields.[3][4]
| Entry | Substrate | Product | Yield (%)[4] |
| 1 | Nopinone | Apoverbenone | 70 |
| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 85 |
| 3 | 2-Methylcyclohexanone | 2-Methylcyclohex-2-en-1-one | 78 (as a 1:1 mixture with 6-methylcyclohex-2-en-1-one) |
| 4 | 3-Methylcyclohexanone | 3-Methylcyclohex-2-en-1-one | 82 |
| 5 | Cycloheptanone | Cyclohept-2-en-1-one | 75 |
| 6 | Cyclooctanone | Cyclooct-2-en-1-one | 88 |
| 7 | Tetralone | α-Tetralone | 91 |
| 8 | N-Boc-4-piperidone | N-Boc-1,2,3,6-tetrahydropyridin-4-one | 86 |
| 9 | Cholestanone | 4-Cholesten-3-one | 72 |
| 10 | Estrone methyl ether | 6-Dehydroestrone methyl ether | 65 |
Experimental Protocol: General Procedure for α,β-Dehydrogenation of Ketones[4]
Materials:
-
Ketone (1.0 equiv)
-
Zn(TMP)₂ (Zinc bis(2,2,6,6-tetramethylpiperidide)) (1.0 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
This compound (1.0 equiv)
-
Toluene (B28343) (to make a 0.4 M solution of the ketone)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv).
-
Add toluene to achieve a concentration of 0.4 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Zn(TMP)₂ (1.0 equiv) in toluene dropwise to the ketone solution.
-
Stir the mixture at 0 °C for 10 minutes.
-
To the resulting zinc enolate solution, add [Pd(allyl)Cl]₂ (2.5 mol%) followed by this compound (1.0 equiv).
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ketone.
Mandatory Visualization: Experimental Workflow for α,β-Dehydrogenation
Synthesis of 3-Vinyl-β-Lactams (Representative Protocol)
While the literature specifically detailing the use of this compound for the stereoselective synthesis of 3-vinyl-β-lactams is limited, a representative protocol for the synthesis of such compounds is provided below. The β-lactam ring is a core structural feature of numerous antibiotics.[5] Vinyl-substituted β-lactams are valuable intermediates for further functionalization in the development of new therapeutic agents.[6]
Note: The following protocol is a general representation of a palladium-catalyzed cyclocarbonylation to form β-lactams and does not specifically use this compound. A direct, well-documented protocol for the use of this compound in this specific transformation was not identified in the literature search.
Experimental Protocol: Palladium-Catalyzed Synthesis of a β-Lactam[6]
Materials:
-
Allyl phosphate derivative
-
Imine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Carbon monoxide (CO)
-
Solvent (e.g., THF)
Procedure:
-
In a pressure vessel, dissolve the imine, allyl phosphate derivative, palladium catalyst, and ligand in the solvent under an inert atmosphere.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the β-lactam.
Mandatory Visualization: General Structure of β-Lactam Antibiotics
Signaling Pathway Implication of α,β-Unsaturated Ketones
The α,β-unsaturated ketones synthesized using this compound are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] One of the key mechanisms of action for many α,β-unsaturated ketones is the modulation of cellular signaling pathways involved in oxidative stress and inflammation, such as the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as certain α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Mandatory Visualization: Keap1-Nrf2 Signaling Pathway
Conclusion
This compound serves as a valuable synthetic tool in medicinal chemistry, particularly in the palladium-catalyzed synthesis of α,β-unsaturated ketones. The provided protocols and data offer a starting point for researchers to explore the synthesis of novel bioactive molecules. Further investigation into the applications of this compound in the synthesis of other heterocyclic systems of medicinal interest is warranted.
References
- 1. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation [organic-chemistry.org]
- 4. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Allyl Phosphate as a Precursor for Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of diethyl allyl phosphate (B84403) (DEAP) and its application as a reactive flame retardant, particularly in unsaturated polyester (B1180765) resins. This document offers detailed experimental protocols, quantitative data on synthesis and flame retardant performance, and a mechanistic exploration of its flame retardant properties.
Introduction
Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering an effective and more environmentally benign alternative to traditional halogenated flame retardants. Diethyl allyl phosphate (DEAP) is a versatile organophosphorus compound that can be utilized as a reactive flame retardant.[1] Its allyl functionality allows it to be chemically incorporated into the polymer backbone, for instance, through copolymerization with monomers like styrene (B11656) in unsaturated polyester resins. This covalent bonding minimizes issues of migration and leaching, leading to permanent flame retardancy.[1] DEAP imparts flame retardancy through a combination of gas-phase and condensed-phase mechanisms, which involve the interruption of the combustion cycle and the promotion of a protective char layer.[1]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of DEAP, triethyl phosphite is reacted with an allyl halide, such as allyl bromide or allyl chloride.
Experimental Protocols for DEAP Synthesis
Protocol 1: Michaelis-Arbuzov Reaction with Allyl Bromide
This protocol is adapted from a high-yield laboratory synthesis.
Materials:
-
Triethyl phosphite, freshly distilled (5.16 mL, 30 mmol)
-
Allyl bromide (5.52 mL, 33 mmol)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite and allyl bromide.
-
Heat the mixture to 71 °C for 3 hours.
-
After the reaction is complete, distill off the excess allyl bromide by heating the crude mixture to approximately 120 °C for 2 hours.
-
The resulting product is this compound as a colorless oil. The purity can be confirmed by TLC and GC.[2]
Protocol 2: Synthesis with Allyl Chloride and Catalyst
This protocol is based on a patented method for industrial-scale production.
Materials:
-
Triethyl phosphite (16.6 g, 0.1 mol)
-
Allyl chloride (e.g., 12.25 g, 0.16 mol)
-
High-boiling point organic solvent (e.g., DMF, DMAC, DMSO)
-
Catalyst (e.g., CuCl, NaI, KI)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel
-
Nitrogen atmosphere setup
Procedure:
-
Add the organic solvent, triethyl phosphite, catalyst, and polymerization inhibitor to the reaction vessel.
-
Purge the system with nitrogen and heat the mixture to 130 °C.
-
Slowly and evenly inject allyl chloride into the reaction mixture over 5-7 hours.
-
After the addition is complete, raise the temperature to 130-170 °C and maintain for 4-6 hours.
-
Recover the excess allyl chloride by distillation.
-
Remove the solvent by distillation under reduced pressure to obtain the this compound product.
Quantitative Data for DEAP Synthesis
| Reaction Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Michaelis-Arbuzov | Triethyl phosphite, Allyl bromide | None | 71 | 3 | 98 | [2] |
| Patented Method | Triethyl phosphite, Allyl chloride | CuCl / DMF | 130 → 150 | 6 + 5 | 85.6 | |
| Patented Method | Triethyl phosphite, Allyl chloride | NaI / Diglyme | 130 → 140 | 5 + 4 | 82.5 | |
| Patented Method | Triethyl phosphite, Allyl chloride | KI / DMAC | 130 → 160 | 6 + 5 | 90.4 | |
| Patented Method | Triethyl phosphite, Allyl chloride | NaI / DMSO | 130 → 170 | 7 + 6 | 93.7 |
Application of this compound as a Flame Retardant
DEAP is primarily used as a reactive flame retardant in polymers such as unsaturated polyester resins. Its allyl group allows it to copolymerize with styrene and the unsaturated sites in the polyester chain, becoming an integral part of the polymer network. This incorporation enhances the flame retardant properties of the final material.
Experimental Protocol for Incorporation into Unsaturated Polyester Resin and Flame Retardancy Testing
Protocol 3: Preparation and Testing of Flame-Retardant Unsaturated Polyester Resin
This protocol provides a general procedure for incorporating DEAP into an unsaturated polyester resin and evaluating its flame retardancy.
Materials:
-
Unsaturated polyester resin
-
Styrene monomer
-
This compound (DEAP)
-
Initiator (e.g., methyl ethyl ketone peroxide, MEKP)
-
Promoter (e.g., cobalt naphthenate)
-
Mold for sample preparation
-
UL-94 vertical burn test apparatus
-
Limiting Oxygen Index (LOI) apparatus
Procedure:
-
Resin Formulation: In a suitable mixing vessel, blend the unsaturated polyester resin with the desired amount of styrene monomer.
-
Incorporation of DEAP: Add the desired weight percentage of this compound to the resin-styrene mixture and stir until a homogeneous solution is obtained.
-
Curing: Add the initiator and promoter to the mixture according to the manufacturer's recommendations and mix thoroughly.
-
Sample Preparation: Pour the catalyzed resin mixture into a mold of the desired dimensions for UL-94 and LOI testing and allow it to cure at room temperature, followed by a post-curing cycle at an elevated temperature (e.g., 80 °C) to ensure complete polymerization.
-
Flame Retardancy Testing:
-
UL-94 Vertical Burn Test: Conduct the test according to the ASTM D3801 standard. Classify the material as V-0, V-1, or V-2 based on the burning time, afterglow time, and dripping of flaming particles.[3]
-
Limiting Oxygen Index (LOI): Determine the LOI value according to the ASTM D2863 standard. The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of the material.[3]
-
Quantitative Data for Flame Retardant Performance
While specific data for DEAP is limited in readily available literature, the performance of similar organophosphorus flame retardants in unsaturated polyester resins provides a strong indication of the expected efficacy.
| Polymer System | Flame Retardant | Loading (wt%) | UL-94 Rating | LOI (vol%) | Reference |
| Unsaturated Polyester | Intumescent FR + Aluminum Diethyl Phosphate | 15 + 2 | V-0 | 28.5 | [4] |
| Unsaturated Polyester | Triallyl Phosphate | 10 | V-0 | 28 | [5] |
| Unsaturated Polyester | Diethylene Glycol Modified Tetra-allyl Phosphate | 10 | V-0 | 29 | [5] |
Mechanism of Flame Retardancy
Organophosphorus flame retardants like this compound operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[1]
Gas-Phase Mechanism
In the gas phase, the heat from the flame causes the decomposition of the this compound. This decomposition releases phosphorus-containing radicals, such as PO•. These highly reactive radicals act as scavengers, interfering with the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[1][6] This quenching of the flame chemistry reduces the heat generated and helps to extinguish the fire.[1]
Condensed-Phase Mechanism
In the condensed phase, the phosphorus-containing species promote the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer on the surface of the material.[6] This char layer acts as a physical barrier, limiting the transport of flammable volatile decomposition products to the flame and shielding the underlying polymer from heat and oxygen.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Properties of unsaturated polyester resin composites modified with intumescent flame retardant and alu minum diethyl phosphate [plaschina.com.cn]
- 5. scispace.com [scispace.com]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphotriesters Utilizing Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of phosphotriesters is a cornerstone of modern bioorganic chemistry and drug development, particularly in the field of oligonucleotide synthesis and the preparation of phosphate-containing prodrugs. The strategic use of protecting groups for the phosphate (B84403) moiety is critical to control reactivity and achieve desired chemical transformations. The allyl group has emerged as a versatile protecting group for phosphates due to its stability under a range of conditions and its selective removal under mild, palladium-catalyzed reactions.
This document provides detailed protocols for the synthesis of phosphotriesters using diethyl allyl phosphate. It covers the preparation of this compound, its application in the phosphorylation of hydroxyl groups to form allyl-protected phosphotriesters, and the subsequent deprotection of the allyl group. These methods are particularly relevant for the synthesis of modified oligonucleotides and other biologically active phosphate derivatives.
Key Applications
-
Oligonucleotide Synthesis: The allyl group serves as a reliable protecting group for internucleotide phosphate linkages during solid-phase synthesis.[1][2]
-
Prodrug Synthesis: The temporary masking of phosphate groups with biolabile protecting groups like S-acyl-2-thioethyl (SATE) can be facilitated by synthetic routes involving versatile phosphotriester intermediates.[3]
-
Synthesis of Biologically Active Molecules: Phosphorylation is a key step in the synthesis of many natural products and their analogs, and the methods described herein provide a valuable tool for introducing phosphate groups.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from diethyl chlorophosphate and allyl alcohol. Diethyl chlorophosphate can be prepared from phosphoryl chloride and ethanol (B145695).
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous ethanol (EtOH)
-
Anhydrous triethylamine (B128534) (NEt₃)
-
Anhydrous diethyl ether (Et₂O)
-
Allyl alcohol
-
Anhydrous pyridine (B92270)
-
Round-bottom flasks
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Diethyl Chlorophosphate [4]
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous ethanol (2.0 equivalents) and anhydrous triethylamine (2.0 equivalents) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled phosphoryl chloride (1.0 equivalent) dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude diethyl chlorophosphate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add the crude diethyl chlorophosphate from Step 1.
-
Cool the flask to 0 °C and add anhydrous pyridine (1.1 equivalents).
-
Slowly add allyl alcohol (1.0 equivalent) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Phosphorylation of a Nucleoside using this compound (via in situ generated phosphorochloridate)
This protocol provides a representative method for the phosphorylation of the 5'-hydroxyl group of a protected nucleoside, a key step in oligonucleotide synthesis. The method involves the in situ formation of a reactive phosphorylating agent from this compound.
Materials:
-
Protected nucleoside (e.g., 3'-O-TBDMS-thymidine)
-
This compound
-
Oxalyl chloride or similar activating agent
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer
-
Syringes
-
Nitrogen atmosphere setup
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction. Stir for 1-2 hours at 0 °C to generate the diethyl allyl phosphorochloridate in situ.
-
In a separate flask, dissolve the protected nucleoside (1.0 equivalent) in anhydrous pyridine.
-
Slowly add the solution of the in situ generated phosphorylating agent to the nucleoside solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated NaHCO₃ solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting phosphotriester by silica gel column chromatography.
Protocol 3: Palladium-Catalyzed Deprotection of the Allyl Group
This protocol describes the removal of the allyl protecting group from the phosphotriester to yield the corresponding phosphodiester.[5][6][7]
Materials:
-
Allyl-protected phosphotriester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Pyrrolidine (B122466) or another suitable nucleophilic scavenger
-
Anhydrous acetonitrile (B52724) or THF
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the allyl-protected phosphotriester (1.0 equivalent) in anhydrous acetonitrile or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.1 equivalents).
-
Add pyrrolidine (2.0 - 3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate method, such as silica gel chromatography or precipitation, to isolate the deprotected phosphodiester product.
Data Presentation
| Experiment | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1: Synthesis of this compound | Diethyl chlorophosphate, Allyl alcohol, Pyridine | None or Et₂O | 0 to RT | 12-16 | 70-85 |
| Protocol 2: Phosphorylation of Nucleoside | Protected nucleoside, this compound, Oxalyl chloride, Pyridine | DCM/Pyridine | 0 to RT | 4-6 | 60-80 |
| Protocol 3: Deprotection of Allyl Group | Allyl-protected phosphotriester, Pd(PPh₃)₄, Pyrrolidine | Acetonitrile | RT | 1-3 | >90 |
Yields are approximate and may vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of phosphotriesters.
Palladium-Catalyzed Deprotection of Allyl Phosphotriester
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl Allyl Phosphate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyl allyl phosphate (B84403) in palladium-catalyzed reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Diethyl allyl phosphate is a versatile reagent in palladium-catalyzed transformations, primarily serving two key roles: as a hydrogen acceptor in oxidation reactions and as an efficient allylating agent in substitution reactions. Its application in catalysis offers mild and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, as well as for the oxidation of alcohols.
I. Palladium-Catalyzed Oxidation of Alcohols using this compound as a Hydrogen Acceptor
Palladium catalysts, in combination with this compound, provide an efficient system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In this process, this compound functions as a stoichiometric hydrogen acceptor.[1] This method is a valuable alternative to traditional oxidation reactions that often employ stoichiometric amounts of heavy metal oxidants.[1]
Reaction Mechanism
The catalytic cycle for the palladium-catalyzed oxidation of alcohols with this compound is proposed to proceed through the formation of a π-allyl-palladium complex.[1]
Caption: Proposed catalytic cycle for alcohol oxidation.
Quantitative Data
A variety of acyclic primary and secondary alcohols can be oxidized to their corresponding aldehydes and ketones in good yields under mild conditions using palladium acetate (B1210297) as the catalyst and this compound as the hydrogen acceptor in the presence of a base like sodium or potassium carbonate.[1] Polar aprotic solvents such as DMF and DMSO have been found to accelerate the reaction.[1]
Table 1: Palladium-Catalyzed Oxidation of Various Alcohols with this compound
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | High |
| 2 | 1-Phenylethanol | Acetophenone | High |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | Good |
| 4 | Geraniol | Geranial | Good |
| 5 | Cyclohexanol | Cyclohexanone | Good |
| 6 | 1-Octanol | Octanal/Octyl octanoate | Good (ester formation) |
Note: "High" and "Good" yields are reported in the literature; specific percentages were not available in the excerpted text.[1] Simple aliphatic primary alcohols tend to yield esters as the exclusive product.[1]
Experimental Protocol: General Procedure for the Oxidation of Alcohols
The following is a general protocol based on similar palladium-catalyzed oxidation reactions.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Alcohol substrate
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 1-5 mol%).
-
Add anhydrous sodium carbonate or potassium carbonate (e.g., 1.2 equivalents).
-
Add the alcohol substrate (1.0 equivalent) and this compound (1.2-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) with this compound
This compound can serve as an excellent electrophile in the Tsuji-Trost reaction, a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This reaction involves the palladium-catalyzed nucleophilic substitution of an allylic substrate.[2] The use of chiral ligands allows for the development of highly enantioselective transformations.[2]
Reaction Mechanism
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a η³-allylpalladium(II) complex.[3] Subsequent attack by a nucleophile regenerates the palladium(0) catalyst.[3]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Quantitative Data: Asymmetric Allylic Alkylation
The enantioselective allylic alkylation of various nucleophiles with allylic phosphates can be achieved with high yields and enantioselectivities using palladium catalysts bearing chiral ligands.[4][5]
Table 2: Enantioselective Allylic Alkylation with Allylic Phosphates
| Entry | Allylic Phosphate | Nucleophile | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl diethyl phosphate | Dimethyl malonate | (S)-BINAP | High | up to 96 |
| 2 | Cinnamyl diethyl phosphate | Sodium p-toluenesulfonamide | Chiral (phosphinophenyl-oxazoline) | High | up to 97 |
| 3 | Benzyl diethyl phosphate | Azlactone | Chiral Phosphinooxazoline (PHOX) | 83 | 90 |
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
The following is a generalized protocol for the palladium-catalyzed asymmetric allylic alkylation of a soft nucleophile with an allylic phosphate.
Materials:
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., (S)-BINAP, Trost ligand)
-
This compound or other allylic phosphate
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the active nucleophile. For example, for dimethyl malonate, add it to a suspension of a base like sodium hydride in anhydrous THF at 0 °C and stir.
-
In a separate Schlenk flask, dissolve the palladium precursor and the chiral ligand in anhydrous solvent. Stir to form the catalyst complex.
-
Add the solution of the allylic phosphate to the nucleophile mixture.
-
Transfer the catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for setting up, running, and working up a palladium-catalyzed reaction.
Caption: General laboratory workflow for Pd-catalyzed reactions.
References
Catalytic Applications of Diethyl Allyl Phosphate Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of diethyl allyl phosphate (B84403) (DEAP) and its derivatives. These compounds have emerged as versatile reagents in modern organic synthesis, participating in a range of catalytic transformations including oxidation reactions, cross-coupling, and asymmetric allylic alkylations. The following sections detail the methodologies for these key applications, present quantitative data in structured tables, and provide visualizations of reaction mechanisms and workflows to facilitate understanding and implementation in a research setting.
Diethyl Allyl Phosphate as a Hydrogen Acceptor in Dehydrogenation Reactions
This compound (DEAP) serves as an efficient terminal oxidant in palladium- and nickel-catalyzed dehydrogenation reactions. This application is particularly valuable for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors under basic conditions, offering an alternative to traditional methods that may require harsh reagents or acidic conditions.
Palladium-Catalyzed α,β-Dehydrogenation of Cyclic Ketones
Allyl-palladium catalysis facilitates the one-step α,β-dehydrogenation of a variety of cyclic ketones.[1][2][3] The reaction proceeds via the formation of a zinc enolate, which then undergoes β-hydride elimination. DEAP acts as the oxidant in this process. This method is notable for its mild, salt-free conditions and tolerance of a diverse range of functional groups.[1][2]
Quantitative Data for Pd-Catalyzed Dehydrogenation of Cyclic Ketones
| Entry | Substrate | Product | Yield (%) |
| 1 | (+)-Nopinone | (+)-Apoverbenone | 85 |
| 2 | Cyclohexanone | Cyclohexenone | 92 |
| 3 | Cyclopentanone | Cyclopentenone | 88 |
| 4 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 91 |
| 5 | Progesterone (B1679170) derivative | Enone progesterone derivative | 75 |
| 6 | Estrone (B1671321) methyl ether derivative | Enone estrone methyl ether derivative | 80 |
| Data sourced from Huang et al., Org. Lett. 2018, 20, 684-687.[1][2][3] |
Experimental Protocol: General Procedure for Pd-Catalyzed α,β-Dehydrogenation of Ketones
Materials:
-
Ketone substrate (1.0 equiv)
-
Zn(TMP)₂ (Zinc bis(2,2,6,6-tetramethylpiperidide)) (1.2 equiv)
-
Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) (0.1 equiv)
-
tdbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (0.1 equiv)
-
This compound (DEAP) (1.5 equiv)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate.
-
Dissolve the ketone in anhydrous THF.
-
Add Zn(TMP)₂ to the solution and stir for 30 minutes at room temperature to form the zinc enolate.
-
In a separate flask, prepare a solution of Pd(dba)₂ and tdbpy in anhydrous THF.
-
Add the catalyst solution to the enolate mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reaction Workflow
Caption: Experimental workflow for Pd-catalyzed dehydrogenation.
Nickel-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds
The use of a more earth-abundant first-row transition metal, nickel, has been shown to be effective for the α,β-dehydrogenation of a broader range of carbonyl compounds, including ketones, nitriles, esters, and amides.[4][5][6] This method also employs DEAP as the oxidant and overcomes some limitations of the palladium-catalyzed system, such as the dehydrogenation of acyclic ketones.[5]
Quantitative Data for Ni-Catalyzed Dehydrogenation of Carbonyl Compounds
| Entry | Substrate Type | Substrate | Product | Yield (%) |
| 1 | Acyclic Ketone | 2-Octanone | 2-Octen-4-one | 78 |
| 2 | Cyclic Ketone | Cycloheptanone | Cyclohept-2-en-1-one | 85 |
| 3 | Nitrile | Phenylacetonitrile | Cinnamonitrile | 72 |
| 4 | Ester | Methyl 2-phenylacetate | Methyl cinnamate | 68 |
| 5 | Amide | N,N-Dimethyl-2-phenylacetamide | N,N-Dimethylcinnamamide | 81 |
| Data sourced from Huang et al., J. Am. Chem. Soc. 2019, 141, 5669-5674.[4][5][6] |
Experimental Protocol: General Procedure for Ni-Catalyzed α,β-Dehydrogenation
Materials:
-
Carbonyl substrate (1.0 equiv)
-
Base (e.g., Zn(TMP)₂, 1.2 equiv)
-
NiBr₂·dme (0.05 equiv)
-
Ligand (e.g., 4,4'-di-nonyl-2,2'-bipyridine, 0.05 equiv)
-
This compound (DEAP) (1.5 equiv)
-
Anhydrous THF
Procedure:
-
In a nitrogen-filled glovebox, add the carbonyl substrate, base, NiBr₂·dme, and ligand to a vial.
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Seal the vial and heat to the desired temperature (typically 80 °C) for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
// Side reactions node [shape=plaintext, fontcolor="#EA4335"]; edge [color="#EA4335", style=dashed]; DEAP [label="DEAP"]; Propene [label="Propene"]; Zn_enolate [label="Zn-enolate"]; Enone [label="Enone"];
DEAP -> oxidative_addition; reductive_elimination -> Propene; Zn_enolate -> transmetalation; beta_hydride -> Enone; }
Caption: Key components of the Ni-catalyzed Suzuki-Miyaura coupling.
This compound in Photoredox and Dual Catalysis
Recent advancements have demonstrated the utility of this compound in photoredox and dual catalytic systems. These methods allow for novel transformations under mild conditions using visible light as an energy source.
Pd/Photoredox Dual Catalysis for C1-Allylation of N-Aryl Tetrahydroisoquinolines (THIQs)
This dual catalytic system enables the direct C-H functionalization of N-aryl THIQs at the C1 position with this compound serving as the allyl source. The reaction proceeds via the generation of a THIQ radical cation by the photocatalyst, which is then trapped by a palladium catalyst that has formed a π-allyl complex with DEAP.
Experimental Protocol: General Conditions for Pd/Photoredox C1-Allylation of THIQs
Materials:
-
N-Aryl tetrahydroisoquinoline (1.0 equiv)
-
This compound (DEAP) (2.0 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., a phosphine (B1218219) ligand, 5-10 mol%)
-
Solvent (e.g., DMF or MeCN)
Procedure:
-
To a reaction vessel, add the N-aryl THIQ, photocatalyst, palladium catalyst, and ligand.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the C1-allylated product.
Dual Catalytic Cycle Diagram
Caption: Interplay of photoredox and palladium cycles in C-H allylation.
Asymmetric Allylic Alkylation (AAA) using this compound Derivatives
While specific examples detailing the use of unsubstituted this compound in asymmetric allylic alkylation are less common, its derivatives are excellent electrophiles in these powerful C-C bond-forming reactions. The phosphate group serves as a good leaving group for the initial oxidative addition to the Pd(0) catalyst. The use of chiral ligands allows for high levels of enantioselectivity.
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
Allylic phosphate substrate (e.g., a substituted this compound derivative, 1.0 equiv)
-
Nucleophile (e.g., dimethyl malonate, 1.2 equiv)
-
Base (e.g., BSA (N,O-Bis(trimethylsilyl)acetamide) and a catalytic amount of AcOK)
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%)
-
Chiral ligand (e.g., a chiral phosphine or phosphoramidite, 5 mol%)
-
Anhydrous solvent (e.g., THF, DCM, or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the chiral ligand to a reaction flask.
-
Add the anhydrous solvent and stir for 15-30 minutes to allow for complex formation.
-
Add the nucleophile, base, and the allylic phosphate substrate.
-
Stir the reaction at the desired temperature (can range from 0 °C to room temperature) and monitor its progress.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
Asymmetric Induction Pathway
References
- 1. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allyl-Nickel Catalysis Enables Carbonyl Dehydrogenation and Oxidative Cycloalkenylation of Ketones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Allyl Phosphate as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of diethyl allyl phosphate (B84403) as a substrate in enzymatic reactions. While direct literature detailing the enzymatic processing of diethyl allyl phosphate is limited, we can infer its reactivity based on the well-characterized actions of enzymes on structurally similar organophosphate esters. This document outlines the theoretical basis for such reactions, provides detailed hypothetical protocols for enzymatic assays, and presents potential applications in research and drug development.
Introduction
This compound is an organophosphate ester with potential applications as a substrate for various hydrolytic enzymes. Its structure, featuring a phosphate triester with two ethyl groups and one allyl group, makes it a candidate for enzymatic cleavage by phosphatases and phosphotriesterases. The study of such reactions can be pivotal in understanding the metabolism of organophosphate compounds, developing bioremediation strategies, and designing novel enzyme-based assays for drug discovery.
Enzymes such as alkaline phosphatases and phosphotriesterases are known to exhibit broad substrate specificity, catalyzing the hydrolysis of a wide range of phosphate esters.[1][2] The hydrolysis of this compound would likely yield diethyl phosphate and allyl alcohol, or potentially monoethyl allyl phosphate and ethanol, depending on the regioselectivity of the enzyme. The ability to monitor this reaction provides a tool for screening enzyme inhibitors, studying enzyme kinetics, and developing high-throughput screening assays.
Potential Enzymatic Reactions
The most probable enzymatic reaction involving this compound is hydrolysis, catalyzed by phosphotriesterases or phosphatases with broad substrate specificity.
Enzymatic Hydrolysis by Phosphotriesterase
Phosphotriesterases (PTEs) are a class of enzymes that catalyze the hydrolysis of organophosphate triesters.[2][3] The general mechanism involves the activation of a water molecule by a binuclear metal center in the enzyme's active site, which then acts as a nucleophile to attack the phosphorus center of the substrate.[3]
The proposed hydrolysis of this compound by a phosphotriesterase would proceed as follows:
References
Application Notes and Protocols for Reactions Involving Diethyl Allyl Phosphate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl allyl phosphate (B84403) (DEAP) and its structural analog, diethyl allylphosphonate. DEAP is a versatile reagent, primarily employed as a hydrogen acceptor in palladium-catalyzed oxidation reactions. Diethyl allylphosphonate is a valuable building block for the synthesis of functionalized molecules and polymers. This document offers detailed experimental protocols for key transformations, quantitative data for reaction optimization, and mechanistic diagrams to illustrate reaction pathways.
Palladium-Catalyzed α,β-Dehydrogenation of Ketones using Diethyl Allyl Phosphate
Application Note:
The palladium-catalyzed α,β-dehydrogenation of ketones is a powerful method for the synthesis of α,β-unsaturated ketones (enones), which are important intermediates in the synthesis of pharmaceuticals and complex organic molecules. This one-step method utilizes this compound as a terminal oxidant in conjunction with a palladium catalyst and a zinc amide base. The reaction proceeds under basic, salt-free conditions, making it suitable for substrates with acid-sensitive functional groups. This protocol offers a significant advantage over traditional two-step methods that often generate stoichiometric waste.
Quantitative Data:
The following table summarizes the yields for the α,β-dehydrogenation of various cyclic ketones using the optimized protocol.
| Entry | Substrate | Product | Yield (%) |
| 1 | (+)-Nopinone | (+)-Apoverbenone | 70 |
| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 72 |
| 3 | 3-Methylcyclohexanone | 3-Methylcyclohex-2-en-1-one | 65 (gram scale) |
| 4 | A protected steroidal ketone | The corresponding α,β-unsaturated ketone | 71 |
| 5 | A MOM-protected bicyclic ketone | The corresponding α,β-unsaturated ketone | 78 |
| 6 | A bridged cyclic ketone | The corresponding α,β-unsaturated ketone | 94 |
| 7 | A protected heterocyclic ketone | The corresponding α,β-unsaturated ketone | 67 |
| 8 | A MOM-protected tricyclic ketone | The corresponding α,β-unsaturated ketone | 88 |
Experimental Protocol:
Materials:
-
Cyclic ketone substrate (1.0 equiv)
-
Zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂) (1.0 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
This compound (1.0 equiv)
-
Anhydrous toluene (B28343) (to make a 0.4 M solution)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.4 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add Zn(TMP)₂ (1.0 equiv) and stir the mixture at 0 °C for 10 minutes.
-
To the resulting zinc enolate solution, add [Pd(allyl)Cl]₂ (2.5 mol%) followed by this compound (1.0 equiv).
-
Heat the reaction mixture to 120 °C and stir for 0.5–5 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enone.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for α,β-dehydrogenation.
Palladium-Catalyzed Oxidation of Alcohols with this compound
Application Note:
This compound serves as an efficient stoichiometric hydrogen acceptor in the palladium-catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically catalyzed by palladium(II) acetate (B1210297) in the presence of a mild base like sodium or potassium carbonate. This method provides a useful alternative to chromium- and manganese-based oxidants, which are often toxic and generate hazardous waste. Polar solvents such as DMF and DMSO can accelerate the reaction. Notably, simple primary aliphatic alcohols may yield esters as the exclusive product.
Quantitative Data:
The following table presents representative yields for the oxidation of various alcohols.
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >95 (representative) |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | >95 (representative) |
| 3 | 1-Phenylethanol | Acetophenone | >90 (representative) |
| 4 | Cyclohexanol | Cyclohexanone | >90 (representative) |
| 5 | 2-Octanol | 2-Octanone | >90 (representative) |
Experimental Protocol (General):
Materials:
-
Alcohol substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
This compound (1.2-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or acetonitrile)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 equiv) in the chosen anhydrous solvent.
-
Add the base (K₂CO₃ or Na₂CO₃, 1.5-2.0 equiv), this compound (1.2-1.5 equiv), and Pd(OAc)₂ (1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired aldehyde or ketone.
Reaction Workflow:
Caption: Workflow for alcohol oxidation.
Synthesis and Application of Diethyl Allylphosphonate
3.1. Synthesis via Michaelis-Arbuzov Reaction
Application Note:
Diethyl allylphosphonate is a key intermediate in organophosphorus chemistry, with applications in the synthesis of flame retardants and as a precursor for more complex molecules. It is commonly synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite (B83602) with an allyl halide, typically allyl bromide. The reaction is thermally induced and generally proceeds in high yield.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Triethyl phosphite | Allyl bromide | Diethyl allylphosphonate | 98 |
Experimental Protocol:
Materials:
-
Triethyl phosphite (freshly distilled, 1.0 equiv, 30 mmol)
-
Allyl bromide (1.1 equiv, 33 mmol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).
-
Heat the mixture to 71 °C for 3 hours.
-
After the reaction is complete, increase the temperature to approximately 120 °C for 2 hours to distill off the excess allyl bromide.
-
The resulting product is diethyl allylphosphonate, obtained as a colorless oil (yield ~98%).
-
The purity can be confirmed by TLC and GC.
Reaction Scheme:
Application Notes and Protocols for the Purification of Diethyl Allyl Phosphate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of diethyl allyl phosphate (B84403) and its reaction products. The following sections outline common purification techniques, including distillation, column chromatography, and liquid-liquid extraction, complemented by analytical methods for purity assessment.
Introduction
Diethyl allyl phosphate is a versatile intermediate in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its purification from reaction mixtures is crucial to ensure the integrity of subsequent synthetic steps and the purity of the final products. Common impurities in the synthesis of this compound, often prepared via the Michaelis-Arbuzov reaction of triethyl phosphite (B83602) with an allyl halide, include unreacted starting materials and byproducts. This guide details robust methods for the isolation and purification of this compound.
Purification Techniques
Several methods can be employed to purify this compound, with the choice of technique depending on the scale of the reaction, the nature of the impurities, and the desired final purity.
Distillation
Distillation is a primary method for purifying this compound, especially for removing lower-boiling impurities such as unreacted allyl halides or solvents.[1] Fractional distillation under reduced pressure is particularly effective for separating compounds with close boiling points.[2]
Table 1: Distillation Parameters for this compound
| Parameter | Value | Reference(s) |
| Boiling Point | 46 °C / 0.35 mmHg | [3][4] |
| Boiling Point (Atmospheric) | 223 °C | [5] |
Experimental Protocol: Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a cold trap, and a collection flask. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude reaction mixture containing this compound to the distillation flask. Add boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system, ensuring a stable pressure (e.g., 0.35 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound (approximately 46 °C at 0.35 mmHg).[3][4] Monitor the temperature closely to ensure a clean separation.
-
Completion: Once the desired product has been distilled, turn off the heat and allow the system to cool before slowly releasing the vacuum.
References
- 1. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl allylphosphonate 98 1067-87-4 [sigmaaldrich.com]
- 5. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Diethyl allyl phosphate (B84403) (DEAP), a versatile chemical intermediate used in various industrial and pharmaceutical applications. The following protocols are designed for implementation in analytical chemistry laboratories equipped with standard chromatographic and mass spectrometric instrumentation.
Introduction
Diethyl allyl phosphate (DEAP) is an organophosphate compound utilized in organic synthesis, including the development of pharmaceuticals and flame retardants.[1][2] Its detection and quantification in various matrices are crucial for process monitoring, quality control, and environmental and safety assessments.[1] This document outlines protocols for the analysis of DEAP using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common and robust techniques for the analysis of such compounds.[3][4][5]
Application Note 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of DEAP in organic solvents and can be adapted for environmental matrices with appropriate sample preparation. Due to the polar nature of some organophosphate metabolites, derivatization is often employed to improve volatility and thermal stability for GC analysis.[6][7][8]
Experimental Protocol: GC-MS
1. Sample Preparation (Derivatization)
For samples where DEAP may be present as a metabolite or in a complex matrix, a derivatization step is recommended to enhance its volatility. A common method involves alkylation to form a less polar ester.[6]
-
Reagents: this compound standard, Pentafluorobenzyl bromide (PFBBr), Potassium carbonate (K₂CO₃), Acetone, Dichloromethane, Hexane (B92381) (all HPLC or GC grade).[6]
-
Procedure:
-
To 1 mL of the sample extract, add 100 µL of PFBBr solution (in acetone) and 50 mg of K₂CO₃.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 1 hour.[6]
-
After cooling, add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
MS Quadrupole Temperature: 150°C.
-
MS Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for confirmation.
3. Data Presentation
Quantitative performance data for closely related dialkyl phosphates (DAPs) are presented below as a reference.
| Parameter | Diethyl Phosphate (DEP) | Diethylthiophosphate (DETP) | Method |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.25 ng/mL | GC-MS[5] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.25 ng/mL | GC-MS[5] |
| Recovery | 92-103% | 92-103% | GC-MS[5] |
| Relative Standard Deviation (RSD) | < 20% | < 20% | GC-MS[5] |
Experimental Workflow: GC-MS Analysis of DEAP
Application Note 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of organophosphate compounds in complex matrices, often without the need for derivatization.[3][4] This makes it particularly suitable for biological samples such as urine and plasma.[3]
Experimental Protocol: LC-MS/MS
1. Sample Preparation
A simple liquid-liquid extraction (LLE) is often sufficient for cleaning up biological samples before LC-MS/MS analysis.[3]
-
Reagents: this compound standard, Acetonitrile, Ethyl acetate (B1210297), Formic acid, Ultrapure water.
-
Procedure for Urine Samples:
-
To 500 µL of urine, add 50 µL of an internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu UFLC system (or equivalent).[3]
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer (or equivalent).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Data Presentation
Quantitative performance data for related dialkyl phosphates (DAPs) are presented below as a reference.
| Parameter | Diethyl Phosphate (DEP) | Diethylthiophosphate (DETP) | Method |
| Limit of Detection (LOD) | 0.0201 ng/mL | 0.0323 ng/mL | UFLC-MS/MS[3] |
| Limit of Quantification (LOQ) | 0.0609 ng/mL | 0.0969 ng/mL | UFLC-MS/MS[3] |
| Recovery | 93-102% | 93-102% | UFLC-MS/MS[3] |
| Repeatability (RSD) | 0.62-5.46% | 0.62-5.46% | UFLC-MS/MS[3] |
| Reproducibility (RSD) | 0.80-11.33% | 0.80-11.33% | UFLC-MS/MS[3] |
Experimental Workflow: LC-MS/MS Analysis of DEAP
Conclusion
The GC-MS and LC-MS/MS methods described provide robust and sensitive approaches for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The provided protocols, along with the reference data for related compounds, offer a solid foundation for developing and validating analytical methods for DEAP in a research or industrial setting.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Allyl Phosphate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphorus monomer that has garnered significant interest in polymer chemistry, primarily for its application as a reactive flame retardant.[1][2] Its chemical structure, featuring a polymerizable allyl group and a phosphorus-containing phosphate moiety, allows for its incorporation into polymer chains via copolymerization or its use as an additive in the form of its homopolymer, poly(diethyl allyl phosphate) (PDEAP). This document provides detailed application notes and experimental protocols for the use of DEAP in polymer synthesis and flame retardancy applications.
DEAP's efficacy as a flame retardant stems from its ability to act in both the gas and condensed phases during combustion. In the gas phase, phosphorus-containing radicals are released, which quench the high-energy radicals (H• and OH•) that propagate the combustion process.[1][3] In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound (DEAP)
| Property | Value | Reference(s) |
| CAS Number | 3066-75-9 | |
| Molecular Formula | H₂C=CHCH₂OP(O)(OC₂H₅)₂ | |
| Molecular Weight | 194.17 g/mol | |
| Appearance | Colorless liquid | [1] |
| Density | 1.09 g/mL at 25 °C | |
| Boiling Point | 45-46 °C | |
| Refractive Index | n20/D 1.422 |
Table 2: Flame Retardant Properties of Polymers Modified with Phosphorus-Containing Flame Retardants
Note: Data for closely related aluminum diethylphosphinate (AlPi) is included to provide a general indication of the performance of diethyl phosphinate derivatives. Specific data for DEAP may vary.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Reference(s) |
| Poly(butylene succinate) (PBS) | AlPi | 25 | 29.5 | V-0 | 49.3 | [4] |
| Polyethylene Terephthalate (PET) | AlPi | 12.5 | 33.8 | V-0 | - | [5] |
| Polylactic Acid (PLA) | PFRS (novel polyphosphate) | 15 | 24.3 | V-2 | - | [6] |
| Epoxy Resin | EP/APP-IPTS-P17:3 | 8 | 30.2 | V-0 | - | [7] |
| Polystyrene (PS) | PDEAP | - | Improved | - | - | [2] |
| Poly(methyl methacrylate) (PMMA) | PDEAP | - | Improved | - | - | [2] |
Experimental Protocols
Protocol 1: Homopolymerization of this compound (DEAP) via Free Radical Polymerization
This protocol describes the synthesis of poly(this compound) (PDEAP) through free-radical polymerization. It is important to note that the homopolymerization of allyl monomers often results in polymers with a relatively low degree of polymerization due to degradative chain transfer.[8]
Materials:
-
This compound (DEAP), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous toluene (B28343) or another suitable solvent
-
Methanol (B129727) for precipitation
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Vacuum oven
Procedure:
-
Monomer Purification: If the DEAP monomer contains an inhibitor, pass it through a column of basic alumina (B75360) to remove it.
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet.
-
Charging the Reactor: Under a stream of inert gas, add the purified DEAP monomer to the flask. A typical monomer concentration is in the range of 1-2 M in a suitable solvent like toluene.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN, 1-2 mol% with respect to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas blanket. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
¹H NMR and ³¹P NMR Spectroscopy: To confirm the polymer structure and the disappearance of the allyl proton signals.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[9]
Protocol 2: Evaluation of Flame Retardancy of a Polymer Blend with PDEAP
This protocol outlines the procedure for preparing a polymer blend containing PDEAP and evaluating its flame retardant properties.
Materials:
-
Base polymer (e.g., Polystyrene, Poly(methyl methacrylate))
-
Poly(this compound) (PDEAP) synthesized as per Protocol 1
-
Internal mixer or twin-screw extruder
-
Compression molding machine
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
-
Cone calorimeter
Procedure:
-
Drying: Dry the base polymer and PDEAP thoroughly in a vacuum oven to remove any moisture.
-
Blending: Melt-blend the base polymer with the desired amount of PDEAP (e.g., 5, 10, 15 wt%) using an internal mixer or a twin-screw extruder. The processing temperature should be appropriate for the base polymer.
-
Sample Preparation: Compression mold the polymer blend into plaques of the required dimensions for different flammability tests (e.g., as per ASTM standards for LOI, UL-94, and cone calorimetry).
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of the material according to ASTM D2863.[10]
-
UL-94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, V-2) based on its burning behavior according to ASTM D3801.[10]
-
Cone Calorimetry: Evaluate the combustion characteristics, including the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production, according to ASTM E1354.[11][12]
-
Mandatory Visualization
Caption: Dual-phase flame retardant mechanism of this compound.
Caption: Experimental workflow for evaluating DEAP as a flame retardant.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. lkt.tf.fau.de [lkt.tf.fau.de]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diethyl Allyl Phosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the synthesis of Diethyl Allyl Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in Diethyl Allyl Phosphate synthesis?
A1: The most frequent cause of low yields is the high reactivity and moisture sensitivity of the starting material, phosphoryl chloride (POCl₃), and the intermediate, diethyl chlorophosphate.[1][2] Unwanted hydrolysis of these compounds due to exposure to moisture is a primary side reaction that consumes the reagents and generates acidic byproducts, which can further catalyze decomposition of the desired product.
Q2: I seem to be synthesizing Diethyl Allylphosphonate instead of this compound. Why is this happening?
A2: This is a common point of confusion as these two compounds are isomers. Diethyl Allylphosphonate is typically synthesized via the Michaelis-Arbuzov reaction, which involves reacting triethyl phosphite (B83602) with an allyl halide.[3][4] If you are using triethyl phosphite as your phosphorus source, you are likely performing a synthesis for the phosphonate. The synthesis of this compound requires a pentavalent phosphorus source like phosphoryl chloride (POCl₃).
Q3: What are the main impurities I should expect in my crude this compound product?
A3: Common impurities include unreacted starting materials (ethanol, allyl alcohol), partially reacted intermediates (diethyl chlorophosphate, allyl dichlorophosphate), hydrolysis products (phosphoric acid, hydrochloric acid, diethyl phosphate), and potentially over-alkylated products (triethyl phosphate).[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A change in the Rf value will indicate the conversion to this compound. ³¹P NMR spectroscopy can also be a powerful tool to track the formation of the desired phosphate ester and identify phosphorus-containing impurities.[8]
Q5: Is the reaction exothermic?
A5: Yes, the reaction of phosphoryl chloride with alcohols is highly exothermic.[1] It is crucial to control the reaction temperature by slow, dropwise addition of the reagents and efficient cooling to prevent side reactions and ensure safety.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Moisture Contamination: POCl₃ and intermediates are highly sensitive to water, leading to hydrolysis. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Incorrect Reagents: Using triethyl phosphite instead of a phosphorus(V) source will produce diethyl allylphosphonate. | Verify that you are using phosphoryl chloride (POCl₃) or diethyl chlorophosphate as the phosphorus source.[3] | |
| Low Reaction Temperature: Insufficient temperature may lead to a very slow or stalled reaction. | While initial addition should be at a low temperature to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. | |
| Product is an oil with a strong acidic odor | Presence of HCl: Hydrogen chloride is a byproduct of the reaction. | During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove HCl.[9] |
| TLC analysis shows multiple spots | Incomplete Reaction: The presence of starting materials and intermediates. | Extend the reaction time or slightly increase the temperature, monitoring by TLC until the starting materials are consumed. |
| Side Reactions/Decomposition: The formation of byproducts due to moisture or high temperatures. | Maintain strict anhydrous conditions and control the reaction temperature carefully. Purify the crude product using column chromatography.[9] | |
| Low Yield After Purification | Product Loss During Aqueous Washes: The product may have some water solubility, or hydrolysis can occur during prolonged contact with aqueous solutions. | Minimize the number and duration of aqueous washes. Use brine to wash the organic layer to help remove water.[9] |
| Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product may be difficult to separate. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent to a more polar mixture may be necessary.[9] | |
| Thermal Decomposition During Distillation: The product may decompose at elevated temperatures. | Use high-vacuum distillation to lower the boiling point and minimize thermal stress on the product.[10] |
Experimental Protocols
Synthesis of this compound from Phosphoryl Chloride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous Ethanol (B145695)
-
Anhydrous Allyl Alcohol
-
Anhydrous Triethylamine (B128534) (or Pyridine)
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, all under a nitrogen or argon atmosphere.
-
Initial Reaction: In the flask, dissolve anhydrous ethanol (2 equivalents) and anhydrous triethylamine (2 equivalents) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.
-
Slow Addition of POCl₃: Slowly add phosphoryl chloride (1 equivalent) dropwise to the cooled solution via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 5-10°C.
-
Formation of Diethyl Chlorophosphate: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. A white precipitate of triethylamine hydrochloride will form.
-
Second Nucleophilic Substitution: Cool the mixture back to 0°C. In the dropping funnel, prepare a solution of anhydrous allyl alcohol (1 equivalent) and anhydrous triethylamine (1 equivalent) in anhydrous diethyl ether.
-
Addition of Allyl Alcohol Solution: Add the allyl alcohol solution dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with anhydrous diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes the expected qualitative effects of various reaction parameters on the yield of this compound. Precise quantitative data is highly dependent on the specific experimental setup.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Temperature | Too high (>25°C during addition) | Decrease | Increased side reactions, such as the formation of pyro- and polyphosphates, and potential for product decomposition. |
| Too low (<0°C for extended periods) | Decrease / Slow reaction | The reaction rate may be too slow for practical synthesis times. | |
| Stoichiometry | Excess alcohol | Can increase | May drive the reaction to completion, but can lead to the formation of triethyl phosphate if not controlled. |
| Insufficient base | Decrease | Incomplete neutralization of HCl byproduct can lead to acid-catalyzed decomposition of the product. | |
| Rate of Addition | Too fast | Decrease | A rapid, uncontrolled exotherm will lead to the formation of side products.[1] |
| Moisture | Presence of water | Significant Decrease | Rapid hydrolysis of POCl₃ and diethyl chlorophosphate intermediates.[1] |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway for this compound from Phosphoryl Chloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 3. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
Identifying side reactions of Diethyl allyl phosphate
Technical Support Center: Diethyl Allyl Phosphate (B84403)
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl allyl phosphate (DEAP).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The main side reactions involving this compound are hydrolysis, thermal decomposition, and unwanted polymerization of the allyl group. Due to the reactivity of the allyl double bond, other unintended reactions such as oxidation or isomerization can also occur under specific conditions.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: The phosphate ester linkage in DEAP is susceptible to hydrolysis. To minimize this, it is crucial to use anhydrous solvents and reagents. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from contaminating the reaction.
Q3: At what temperature does this compound begin to decompose?
A3: While specific onset temperatures for DEAP are not extensively published, organophosphates are known to undergo thermal degradation. This process can generate phosphorus acids, which may further catalyze decomposition or side reactions in the mixture.[1] It is recommended to adhere to established protocol temperatures and avoid excessive heating.
Q4: My DEAP reagent appears viscous and has solidified over time. What could be the cause?
A4: This often indicates unwanted polymerization. The allyl group of DEAP can undergo free-radical polymerization, especially upon prolonged storage, exposure to light, or in the presence of radical initiators.[2] To prevent this, store DEAP in a cool, dark place and consider adding a radical inhibitor like hydroquinone (B1673460) if it will be stored for extended periods or heated.
Q5: What are some common chemical incompatibilities with this compound?
A5: this compound can react with strong acids and bases, which can catalyze its hydrolysis. It is also incompatible with strong oxidizing agents, which can react with the allyl group. Care should be taken when using DEAP in palladium-catalyzed reactions where it acts as a hydrogen acceptor, as side reactions involving the allyl moiety can occur.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem: Low reaction yield and presence of polar impurities.
-
Possible Cause: Hydrolysis The most common cause of low yield is the decomposition of DEAP via hydrolysis, which produces diethyl hydrogen phosphate and allyl alcohol. This is especially prevalent if reagents or solvents contain trace amounts of water.
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Use freshly opened or properly stored anhydrous reagents.
-
Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Analyze the crude reaction mixture by techniques like ³¹P NMR to check for the presence of diethyl hydrogen phosphate.
-
Problem: Formation of an insoluble, sticky, or solid byproduct.
-
Possible Cause: Polymerization this compound can undergo free-radical polymerization to form poly(DEAP), a flame-retardant polymer.[2] This is often initiated by heat, light, or trace impurities.
-
Solution:
-
If the reaction is not intended to be a polymerization, add a small amount of a radical inhibitor (e.g., butylated hydroxytoluene (BHT) or phenothiazine).
-
Protect the reaction mixture from light, especially if using photo-sensitive reagents.
-
Avoid unnecessarily high reaction temperatures.
-
Problem: Complex mixture of products observed by NMR or Mass Spectrometry.
-
Possible Cause: Thermal Decomposition Excessive heat can cause DEAP to decompose into various smaller molecules. As organophosphates degrade, they can form acidic species that promote further decomposition and side reactions.[1]
-
Solution:
-
Carefully control the reaction temperature using an oil bath or other precise heating mantle.
-
Minimize reaction time at elevated temperatures.
-
Consider if a lower-temperature protocol is available for the desired transformation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3066-75-9 | |
| Molecular Formula | C₇H₁₅O₄P | |
| Molecular Weight | 194.17 g/mol | |
| Boiling Point | 45-46 °C at 0.35 mmHg | |
| Density | 1.09 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.422 | |
| Flash Point | 110 °C (230 °F) - closed cup |
Table 2: General Thermal Stability Comparison of Organophosphorus Compounds
| Compound Class | General Onset of Degradation | Primary Decomposition Products | Reference |
| Alkyl Phosphates | Relatively Low Temperature | Phosphorus Acid, Alkene | [1] |
| Aryl Phosphates | Higher Temperature than Alkyl Phosphates | Phosphorus Acid, Phenol | [1] |
| Phosphonates | High Temperature | Oxygen-deficient phosphorus acids | [1] |
| Phosphinates | High Temperature | Oxygen-deficient phosphorus acids | [1] |
Note: This table provides a general comparison. Specific degradation temperatures depend on the detailed structure of the molecule.
Experimental Protocols
Protocol: Minimizing Side Reactions in a Palladium-Catalyzed Dehydrogenation Using DEAP
This protocol provides a general methodology for the α,β-dehydrogenation of a ketone, where this compound serves as the oxidant (hydrogen acceptor).[3] The procedure is designed to minimize common side reactions.
Materials:
-
Substrate (ketone)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Base (e.g., Zn(TMP)₂)
-
This compound (DEAP), freshly distilled or from a new bottle
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: To the reaction flask, add the palladium catalyst and ligand. Evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous solvent via cannula or a dry syringe.
-
Substrate and Base: Add the ketone substrate, followed by the slow addition of the base at the specified reaction temperature (e.g., 0 °C or room temperature).
-
DEAP Addition: Slowly add the this compound to the reaction mixture. Note: Rapid addition can lead to localized heating and potential side reactions.
-
Reaction Monitoring: Maintain the reaction at the recommended temperature (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS. Avoid prolonged heating once the reaction is complete to prevent thermal decomposition.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Diethyl Allyl Phosphate Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for improving the purity of Diethyl allyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Diethyl allyl phosphate?
A1: Common impurities in this compound typically arise from the synthesis process. Based on a common synthetic route involving the reaction of diethyl chlorophosphate with allyl alcohol, potential impurities include:
-
Unreacted Starting Materials: Diethyl chlorophosphate and allyl alcohol.
-
Byproducts of Hydrolysis: Diethyl phosphate, which can form if moisture is present.
-
Solvent Residues: Solvents used during the synthesis and workup, such as pyridine (B92270) or triethylamine, which are often used as acid scavengers.
-
Side-Reaction Products: Formation of polyphosphates or other related phosphate esters.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of purification.
Q3: What are the primary methods for purifying crude this compound?
A3: The main purification techniques for this compound are:
-
Vacuum Distillation: Effective for separating this compound from less volatile or non-volatile impurities.
-
Flash Column Chromatography: Provides high-resolution separation from impurities with different polarities.[3]
-
Aqueous Washes: Useful for removing water-soluble impurities like salts (e.g., pyridinium (B92312) hydrochloride) and acidic or basic residues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete Removal of Starting Materials
-
Problem: NMR or GC-MS analysis of the purified product still shows the presence of allyl alcohol or diethyl chlorophosphate.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Distillation | Ensure the vacuum is sufficiently high and the distillation column provides adequate separation. A fractionating column can improve separation efficiency. |
| Co-elution in Column Chromatography | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate (B1210297)/hexanes) can effectively separate the product from less polar starting materials. |
| Inadequate Aqueous Wash | If a base like pyridine was used, an acidic wash (e.g., with dilute HCl) can help remove it. Ensure thorough mixing during the wash. |
Issue 2: Product Decomposition During Purification
-
Problem: Low yield after purification with evidence of degradation (e.g., discoloration, multiple spots on TLC).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Thermal Decomposition during Distillation | This compound may be sensitive to high temperatures. Use a high vacuum to lower the boiling point and minimize the distillation time. |
| Decomposition on Silica (B1680970) Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider neutralizing the crude product before chromatography or using a less acidic stationary phase like neutral alumina. |
| Hydrolysis | The presence of water, especially under acidic or basic conditions, can lead to hydrolysis to diethyl phosphate.[4] Ensure all solvents and glassware are dry, and perform aqueous washes quickly with cold solutions. |
Issue 3: Poor Separation in Column Chromatography
-
Problem: Impurities are co-eluting with the this compound, resulting in low purity fractions.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Use TLC to test various solvent systems to find one that gives good separation between the product and impurities. Aim for an Rf value of ~0.3 for the product.[5] |
| Column Overloading | Too much crude material on the column leads to poor separation. Use an appropriate amount of silica gel for the quantity of the sample (a general guideline is a 50:1 to 100:1 weight ratio of silica to crude product).[6] |
| Improper Column Packing | A poorly packed column with air bubbles or channels will result in inefficient separation. Ensure the silica gel is packed uniformly as a slurry.[7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Assemble the vacuum distillation apparatus.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect and discard any initial low-boiling fractions.
-
Collect the this compound fraction at its boiling point under the applied pressure (e.g., 45-46 °C at reduced pressure).[8]
-
Monitor the purity of the collected fractions using TLC or GC-MS.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Glass column
-
Pressurized air or nitrogen source
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate eluent. A mixture of hexanes and ethyl acetate is a good starting point.
-
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[5]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding more of the polar solvent (gradient elution).
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[9]
Protocol 3: Purification by Aqueous Washing
This protocol is useful for removing water-soluble impurities.
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Acid Wash (if a basic catalyst was used): Wash the organic layer with 1 M HCl. Separate the layers.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous NaHCO₃ solution. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | >95% | Effective for removing non-volatile impurities; scalable. | Potential for thermal decomposition of the product. |
| Flash Column Chromatography | >98% | High-resolution separation of a wide range of impurities. | Can be time-consuming and requires large volumes of solvent. |
| Aqueous Washes | 85-95% | Simple and fast for removing ionic and water-soluble impurities. | Not effective for non-polar impurities; risk of hydrolysis. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. rsc.org [rsc.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound 98 3066-75-9 [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Diethyl Allyl Phosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diethyl allyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl allyl phosphate?
A1: The most prevalent and cornerstone method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction typically involves the treatment of triethyl phosphite (B83602) with an allyl halide, such as allyl bromide or allyl chloride.[1][2]
Q2: What are the typical starting materials for the Michaelis-Arbuzov synthesis of this compound?
A2: The typical starting materials are triethyl phosphite and an allyl halide.[1] Allyl bromide is commonly used in laboratory-scale syntheses.[2] For industrial applications, allyl chloride may be employed.[3]
Q3: What is the general reaction mechanism for the Michaelis-Arbuzov reaction in this context?
A3: The reaction proceeds through the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the allyl halide. This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically through an SN2 reaction with the halide ion, to yield the this compound product and a volatile ethyl halide byproduct.
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, alternative routes exist. The Michaelis-Becker reaction provides another pathway, particularly when starting from a dialkyl phosphite.[1] Additionally, transition metal-catalyzed methods, often employing palladium, have been developed to facilitate the reaction under milder conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side reactions consuming reactants. | - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.[2] - Optimize Temperature: Gradually increase the reaction temperature. For reactions with allyl bromide, heating to around 71°C has been reported to give high yields.[2] For allyl chloride, temperatures may range from 130-170°C.[3] - Purify Reagents: Ensure triethyl phosphite is freshly distilled as it can oxidize over time.[2][4] Use pure allyl halide. - Control Stoichiometry: Use a slight excess of the allyl halide (e.g., 1.1 equivalents) to ensure complete conversion of the triethyl phosphite.[2] |
| Formation of Byproducts | - Di-phosphonation: Reaction of the product with another molecule of triethyl phosphite, especially when using dihaloalkanes. - Intramolecular Cyclization: Can occur under certain conditions, leading to cyclic phosphonates. - Polymerization: The allyl group can polymerize, especially at higher temperatures. | - Slow Addition of Triethyl Phosphite: To minimize di-substitution when applicable, add the triethyl phosphite dropwise over a period of time.[5] - Use of a Polymerization Inhibitor: In some protocols, a small amount of an inhibitor like hydroquinone (B1673460) or terephthalate (B1205515) is added to prevent polymerization of the allyl moiety, particularly in industrial-scale reactions.[3] |
| Product is a Yellow or Brown Oil | - Presence of impurities. - Oxidation of excess triethyl phosphite. | - Purification: Purify the crude product by vacuum distillation or flash column chromatography.[4][6] - Washing Steps: Wash the crude product with a dilute base solution (e.g., 2N NaOH) to remove acidic impurities, followed by water and brine washes.[4][7] |
| Difficulty in Purification | - Boiling points of product and impurities are close. - Thermal decomposition of the product at high temperatures. | - Vacuum Distillation: Use high vacuum to lower the boiling point of the product and prevent decomposition.[4] - Flash Column Chromatography: If distillation is ineffective, use silica (B1680970) gel chromatography with an appropriate solvent system (e.g., hexane/EtOAc or CHCl3/MeOH) to separate the product from impurities.[2][6] |
Experimental Protocols
Key Experiment 1: Michaelis-Arbuzov Reaction with Allyl Bromide
This protocol is adapted from a high-yield laboratory synthesis.[2]
Materials:
-
Freshly distilled triethyl phosphite
-
Allyl bromide
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Set up a round-bottomed flask with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add freshly distilled triethyl phosphite (1.0 equivalent).
-
Add allyl bromide (1.1 equivalents).
-
Heat the reaction mixture to 71°C for 3 hours.
-
After the reaction is complete, increase the temperature to approximately 120°C to distill off the excess allyl bromide.
-
The remaining colorless oil is the crude this compound.
-
Purify the product by vacuum distillation.
Key Experiment 2: Michaelis-Arbuzov Reaction with Allyl Chloride (Industrial Method Adaptation)
This protocol is based on a patented method for larger-scale synthesis.[3]
Materials:
-
Triethyl phosphite
-
Allyl chloride (chloropropene)
-
An organic solvent (e.g., DMF, DMSO)
-
A catalyst (e.g., NaI, CuCl)
-
A polymerization inhibitor (e.g., hydroquinone)
-
Reaction vessel with stirrer, thermometer, reflux condenser, and addition funnel/pump
-
Nitrogen source
Procedure:
-
Charge the reaction vessel with the organic solvent, catalyst, and polymerization inhibitor.
-
Purge the system with nitrogen.
-
Heat the mixture to 130°C.
-
Slowly add triethyl phosphite (1.0 equivalent) and allyl chloride (1.4-2.0 equivalents) concurrently or sequentially (adding allyl chloride to the phosphite mixture) over 5-7 hours while maintaining the temperature.
-
After the addition is complete, raise the temperature to 140-170°C and maintain for 4-6 hours.
-
Distill off the excess allyl chloride.
-
Remove the solvent by distillation under reduced pressure to obtain the product.
-
Further purify by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 (Allyl Bromide) [2] | Method 2 (Allyl Chloride) [3] |
| Allyl Halide | Allyl Bromide | Allyl Chloride |
| Solvent | None (Neat) | High-boiling organic solvent (e.g., DMF, DMSO) |
| Temperature | 71°C | 130-170°C |
| Reaction Time | 3 hours | 9-13 hours (including addition time) |
| Catalyst | None | NaI or CuCl |
| Reported Yield | ~98% | 82.5% - 93.7% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 2. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 3. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Diethyl Allyl Phosphate Decomposition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethyl allyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary decomposition pathways for diethyl allyl phosphate?
A1: this compound is susceptible to two primary decomposition pathways: hydrolysis and thermal decomposition. The specific products and reaction rates will depend on the experimental conditions such as temperature, pH, and the presence of catalysts.
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Hydrolysis: This is a significant degradation pathway for organophosphate esters.[1] It can occur under acidic, basic, or neutral conditions and is also the primary mechanism for enzymatic degradation.[2][3] The hydrolysis of this compound is expected to proceed in a stepwise manner, first yielding diethyl phosphate and allyl alcohol. Further hydrolysis of diethyl phosphate can produce monoethyl phosphate and ultimately phosphoric acid.
-
Thermal Decomposition: As an organophosphate ester, this compound is expected to decompose at elevated temperatures. This process is the basis for its use as a flame retardant.[4] The decomposition likely involves the elimination of ethene from the ethyl groups and the release of the allyl group, leading to the formation of phosphoric acid or polyphosphoric acids which contribute to char formation in a polymer matrix.[4]
Q2: My analytical results show unexpected peaks. What could be the cause?
A2: Unexpected peaks in your analytical data (e.g., GC-MS, NMR) can arise from several sources during the decomposition of this compound:
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Side reactions of the allyl group: The allyl group is reactive and can undergo side reactions, especially at elevated temperatures. These can include isomerization, polymerization, or cyclization, leading to a variety of unexpected byproducts.
-
Secondary decomposition: The primary decomposition products can themselves be unstable under the experimental conditions and undergo further reactions. For example, allyl alcohol can dehydrate or oxidize.
-
Impurities in the starting material: Ensure the purity of your this compound, as impurities can lead to additional peaks. A common starting material for related compounds is triethyl phosphite, which could be a potential impurity.
-
Reactions with the solvent or container: At high temperatures, the phosphate or its acidic decomposition products might react with the solvent or silicate (B1173343) surfaces of glass containers.
Q3: How can I monitor the progress of a this compound decomposition reaction?
A3: Several analytical techniques can be used to monitor the decomposition of this compound and the formation of its products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for identifying the organic products of decomposition, such as allyl alcohol and any byproducts from the allyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for tracking the changes in the phosphorus environment. You can observe the disappearance of the this compound signal and the appearance of new signals corresponding to diethyl phosphate, monoethyl phosphate, and phosphoric acid. ¹H and ¹³C NMR can be used to monitor the changes in the organic components of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the non-volatile phosphorus-containing products, especially when coupled with a suitable detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolysis experiments
-
Problem: The rate of hydrolysis varies significantly between experiments, even under seemingly identical conditions.
-
Possible Cause 1: pH fluctuations: The rate of hydrolysis of organophosphate esters is highly sensitive to pH. Small, unmonitored changes in the pH of your reaction mixture can lead to large variations in the decomposition rate.
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Solution: Use a buffer to maintain a constant pH throughout the experiment. Ensure the buffer is stable at your experimental temperature and does not participate in the reaction.
-
Possible Cause 2: Catalytic impurities: Trace amounts of metal ions or other catalytic species can accelerate hydrolysis. These can be introduced from your glassware, reagents, or the this compound itself.
-
Solution: Use high-purity reagents and solvents. Consider washing glassware with a chelating agent like EDTA to remove trace metal ions.
-
Possible Cause 3: Temperature fluctuations: Reaction rates are temperature-dependent. Inconsistent temperature control will lead to variable results.
-
Solution: Use a calibrated and stable heating system, such as a thermostatically controlled water bath or reaction block.
Issue 2: Low yield of expected thermal decomposition products
-
Problem: The thermal decomposition of this compound does not yield the expected amounts of phosphoric acid and volatile organic compounds.
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Possible Cause 1: Incomplete decomposition: The temperature may not be high enough, or the reaction time may be too short for complete decomposition. Organophosphate esters can have a wide range of thermal stabilities.
-
Solution: Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature range of your this compound. Use this information to set the appropriate temperature and duration for your bulk decomposition experiment.
-
Possible Cause 2: Formation of non-volatile products: At high temperatures, polymerization of the allyl group or the formation of polyphosphates can lead to non-volatile, char-like residues.
-
Solution: Analyze the solid residue using techniques like solid-state NMR or pyrolysis-GC-MS to identify its composition. This can provide insight into the competing decomposition pathways.
-
Possible Cause 3: Loss of volatile products: The expected volatile products (e.g., ethene, propene) may be lost if the experimental setup is not properly sealed or if a cold trap is not used.
-
Solution: Ensure your reaction apparatus is well-sealed. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to capture volatile products for later analysis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅O₄P | |
| Molecular Weight | 194.17 g/mol | |
| Boiling Point | 45-46 °C (lit.) | |
| Density | 1.09 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.422 (lit.) |
Table 2: Common Analytical Techniques for Decomposition Studies
| Technique | Analytes | Purpose |
| GC-MS | Volatile organic compounds (e.g., allyl alcohol, ethene) | Separation and identification of decomposition products. |
| ³¹P NMR | Phosphorus-containing species | Monitoring the conversion of the parent compound and formation of phosphate byproducts. |
| ¹H / ¹³C NMR | Organic fragments | Structural elucidation of organic decomposition products. |
| LC-MS | Non-volatile phosphate esters | Separation and quantification of parent compound and non-volatile byproducts. |
| TGA | This compound | Determination of thermal stability and decomposition temperature range. |
Experimental Protocols
Protocol 1: General Procedure for Studying Hydrolytic Decomposition
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Preparation: Prepare a buffered solution at the desired pH. Dissolve a known concentration of this compound in the buffered solution in a thermostatically controlled reaction vessel.
-
Reaction: Maintain the reaction at a constant temperature. At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further decomposition before analysis. This can be done by rapid cooling or by adjusting the pH to a range where the reaction is very slow.
-
Analysis: Analyze the quenched aliquots using a suitable analytical method. For example, use LC-MS to quantify the remaining this compound and the formation of diethyl phosphate. Use GC-MS to analyze for allyl alcohol after extraction into an organic solvent.
-
Data Processing: Plot the concentration of this compound versus time to determine the rate of decomposition.
Protocol 2: General Procedure for Studying Thermal Decomposition
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Thermogravimetric Analysis (TGA): Perform a TGA scan on a small sample of this compound to determine its decomposition temperature profile. This will help in selecting the appropriate temperature for bulk experiments.
-
Experimental Setup: Place a known amount of this compound in a reaction tube connected to a series of cold traps and a gas collection system. The system should be purged with an inert gas (e.g., nitrogen or argon).
-
Decomposition: Heat the reaction tube to the desired temperature and hold for a specified period.
-
Product Collection: Collect volatile products in the cold traps. Collect any non-condensable gases in a gas bag or by water displacement.
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Analysis: Analyze the contents of the cold traps by GC-MS and NMR. Analyze the non-condensable gases by gas chromatography with a thermal conductivity detector (GC-TCD) or mass spectrometry. Analyze the solid residue in the reaction tube using appropriate solid-state analytical techniques.
Mandatory Visualizations
Caption: Hypothesized hydrolytic decomposition pathway of this compound.
Caption: Simplified thermal decomposition pathway of this compound.
Caption: General experimental workflow for studying hydrolytic decomposition.
References
- 1. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Allyl Phosphate NMR Spectrum Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum analysis of diethyl allyl phosphate (B84403).
Interpreting the NMR Spectrum of Diethyl Allyl Phosphate
A clear understanding of the expected NMR spectrum is crucial for identifying impurities and resolving analytical issues. Below is a summary of the anticipated chemical shifts for this compound.
Structure:
Expected ¹H NMR Data
The proton NMR spectrum of this compound is complex due to spin-spin coupling between protons and the phosphorus nucleus.
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| CH₃ (ethyl) | Triplet (t) | 1.3 | 3JHH ≈ 7 |
| OCH₂ (ethyl) | Quintet or dq | 4.1 | 3JHH ≈ 7, 3JHP ≈ 7 |
| OCH₂ (allyl) | Doublet of triplets (dt) | 4.5 | 3JHH ≈ 6, 3JHP ≈ 8 |
| =CH₂ (allyl) | Multiplet (m) | 5.2 - 5.4 | |
| =CH (allyl) | Multiplet (m) | 5.9 |
Expected ¹³C and ³¹P NMR Data
| Nucleus | Approx. Chemical Shift (δ, ppm) |
| ¹³C (CH₃) | 16 |
| ¹³C (OCH₂) | 64 |
| ¹³C (OCH₂-allyl) | 68 |
| ¹³C (=CH₂) | 118 |
| ¹³C (=CH) | 133 |
| ³¹P | -1 to -3 |
Troubleshooting Common NMR Issues
This section addresses specific problems you may encounter during the analysis of your this compound NMR spectrum.
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process for identifying and resolving common issues in your NMR spectrum.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A1: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening.
-
Chemical Exchange: If your sample is undergoing chemical exchange on the NMR timescale, this can also lead to broad signals.
Q2: I see unexpected peaks in my spectrum. How can I identify them?
A2: Unexpected peaks are often due to impurities from the synthesis or workup. Common impurities in the synthesis of this compound include:
-
Triethyl phosphite (B83602) (starting material): Look for a quartet around 3.9 ppm and a triplet around 1.2 ppm. Its ³¹P signal is around +139 ppm.
-
Allyl alcohol (starting material): You may see broad signals for the hydroxyl proton and characteristic vinyl proton signals.
-
Solvent Residue: Peaks from solvents used in the reaction or purification (e.g., diethyl ether, dichloromethane, ethyl acetate) are common. Consult a solvent impurity chart for their characteristic chemical shifts.
Q3: The integration of my peaks is incorrect. What should I do?
A3: Inaccurate integration can be a problem, especially in ³¹P NMR.[1]
-
Relaxation Delay (d1): For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of the nuclei between scans.
-
Uneven NOE Enhancement: In proton-coupled ³¹P NMR, the Nuclear Overhauser Effect (NOE) can lead to inaccurate integrations. Using inverse-gated decoupling can provide more quantitative results.[1]
Q4: The coupling patterns in my ¹H NMR spectrum are difficult to interpret. What can I do?
A4: The ¹H NMR spectrum of this compound is complex due to P-H coupling.
-
Overlapping Signals: The signals for the vinyl and ethoxy protons can overlap, making first-order analysis difficult.
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to resolve overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unambiguously.
-
³¹P Decoupling: Acquiring a proton spectrum with phosphorus decoupling will simplify the multiplets by removing the P-H coupling, which can aid in the assignment of the proton signals.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Purity: Ensure the this compound sample is reasonably pure, as impurities will complicate the spectrum.
-
Solvent Selection: Use a deuterated solvent appropriate for your sample's solubility. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of your compound in 0.6-0.8 mL of the deuterated solvent.
-
Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
Filtering: Filter the sample into a clean, dry NMR tube to remove any particulate matter.
Standard ¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for qualitative spectra).
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
Spectral Width (sw): 0-12 ppm.
Standard ³¹P NMR Acquisition Parameters
-
Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 162 MHz for a 400 MHz spectrometer).
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Decoupling: Proton decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds for better quantitative results.
-
Number of Scans (ns): 64-128 scans.
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Spectral Width (sw): A range appropriate for phosphates, for example, -50 to +50 ppm.
References
Technical Support Center: Diethyl Allyl Phosphate (DEAP) Waste Management
This guide provides essential troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals concerning the safe handling and disposal of Diethyl allyl phosphate (B84403) (CAS: 3066-75-9) waste. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with Diethyl allyl phosphate (DEAP)? A1: While not classified as a hazardous substance under OSHA's Hazard Communication Standard, DEAP presents specific risks. It can form explosive mixtures with air upon intense heating. It is also incompatible with strong oxidizing agents.[1][2] Users should handle the substance in accordance with good industrial hygiene and safety practices.[2]
Q2: What Personal Protective Equipment (PPE) is required when handling DEAP? A2: A comprehensive approach to personal protection is crucial.[3] Recommended PPE includes chemical splash goggles or a face shield, chemical-resistant gloves, and a laboratory coat.[2][3] Respiratory protection is not typically required under normal conditions but should be used if aerosols are generated. All handling should ideally occur within a chemical fume hood.[3]
Q3: What are the correct storage conditions for this compound? A3: DEAP should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[2] For enhanced stability, it is recommended to store the product under an inert gas.
Troubleshooting: Spills and Exposure
Q4: What is the correct procedure for cleaning up a DEAP spill? A4: In the event of a spill, immediately evacuate the danger area and ensure adequate ventilation.[2] Prevent the spill from entering drains by using drain covers. Wear appropriate PPE, then contain and collect the spill by binding it with a liquid-absorbent, inert material such as Chemizorb®, sand, or vermiculite.[4] Place the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[2] Finally, clean the affected area thoroughly.
Q5: What are the first-aid measures in case of accidental exposure? A5: The following first-aid procedures should be followed:
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After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off all contaminated clothing immediately and rinse the skin with plenty of water.
-
In case of eye contact: Rinse out the eyes with plenty of water, removing contact lenses if present and easy to do.
-
If swallowed: Have the victim drink water (two glasses at most). If feeling unwell, consult a doctor.
Waste Disposal
Q6: How should I collect and segregate DEAP waste for disposal? A6: All DEAP waste must be collected in designated, clearly labeled hazardous waste containers.[3] Do not mix DEAP waste with other waste streams. Use separate containers for liquid waste (e.g., unused product, reaction residues) and contaminated solid waste (e.g., gloves, absorbent pads, paper towels).[3][5] Ensure containers are kept closed, are in good condition, and are stored in a designated hazardous waste accumulation area.[6]
Q7: What are the approved final disposal methods for DEAP waste? A7: DEAP waste must be disposed of in accordance with all national and local regulations. The standard and safest method is to arrange for pickup by a licensed environmental health and safety (EHS) contractor for disposal at an approved hazardous waste facility.[4][5] High-temperature incineration is a common and effective method for destroying organophosphate compounds.[4][7]
Q8: Can I neutralize or treat DEAP waste in my lab before disposal? A8: In-lab chemical treatment, such as acidic or alkaline hydrolysis, can break down some organophosphate esters into less hazardous compounds.[4][8] However, without a specifically approved and validated protocol for this compound from your institution's EHS department, you should not attempt to neutralize the waste.[5] Improper neutralization can create other hazards.
Q9: What are the most critical "don'ts" for DEAP waste disposal? A9: Absolutely do not dispose of this compound waste down the drain or in the regular trash.[5] Do not mix it with incompatible waste materials, particularly strong oxidizing agents.[2][6] Do not leave waste containers open or unlabeled.[6]
Quantitative Data Summary
The table below summarizes key physical and chemical properties of this compound for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 3066-75-9 | |
| Molecular Formula | C₇H₁₅O₄P | [9] |
| Molecular Weight | 194.17 g/mol | [9] |
| Boiling Point | 45-46 °C | |
| Density | 1.09 g/mL at 25 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids |
Experimental Protocols
Protocol 1: Small-Scale Spill Containment and Cleanup
This protocol details the steps for managing a small spill (less than 100 mL) of this compound within a laboratory setting.
-
Immediate Action: Alert all personnel in the immediate vicinity. If necessary, evacuate the area. Ensure laboratory ventilation (e.g., fume hood) is operating correctly.[2]
-
Don PPE: Before approaching the spill, put on the required personal protective equipment: chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]
-
Containment: Prevent the spill from spreading or entering drains. Use a spill containment berm or cover any nearby drains.
-
Absorption: Gently cover the spill with a non-combustible, inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[4]
-
Collection: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools (e.g., plastic scoop).[5] Place the contaminated absorbent and tools into a heavy-duty, sealable plastic bag or a designated solid hazardous waste container.[2]
-
Decontamination: Clean the spill surface area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the same solid hazardous waste container.
-
Packaging and Labeling: Seal the waste container. Label it clearly as "Hazardous Waste: this compound Contaminated Debris."[3][5]
-
Final Disposal: Move the container to your institution's designated hazardous waste storage area and arrange for pickup via your EHS department.[3]
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.
Protocol 2: Routine Waste Collection and Segregation
This protocol outlines the standard procedure for collecting DEAP waste generated during experiments.
-
Establish Waste Streams: Designate two separate, compatible waste containers at the point of generation. One for "Liquid Hazardous Waste: this compound" and one for "Solid Hazardous Waste: this compound Contaminated Debris."[3][5]
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Liquid Waste Collection: Collect all unused DEAP, solutions containing DEAP, and solvent rinses from contaminated glassware directly into the designated liquid waste container.[5]
-
Solid Waste Collection: Place all disposable items contaminated with DEAP, such as used gloves, weighing papers, and absorbent pads, into the designated solid waste container.[5]
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Container Management: Keep waste containers closed at all times, except when adding waste.[6] Do not overfill containers.
-
Storage: Store the labeled waste containers in a designated and secure satellite accumulation area within the lab, away from incompatible materials.[4]
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Disposal Request: When containers are full or when experiments are complete, contact your institution's EHS department to arrange for the pickup and final disposal of the waste.[3]
Visualized Workflows and Logic Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 98 CAS#: 3066-75-9 [m.chemicalbook.com]
Techniques for stabilizing Diethyl allyl phosphate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diethyl allyl phosphate (B84403) in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Diethyl allyl phosphate solutions.
| Issue | Potential Cause | Suggested Solution |
| Unexpected decrease in the concentration of this compound over time. | Degradation: The compound may be degrading due to factors such as temperature, light exposure, or reaction with impurities. Phosphate esters can undergo thermal degradation[1]. | 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. 2. Solvent Purity: Use high-purity, dry solvents to minimize potential reactions. 3. Consider Stabilizers: For prolonged storage or use at elevated temperatures, the addition of a small amount of a suitable antioxidant or radical scavenger may be beneficial. |
| Change in the color or appearance of the solution. | Formation of Degradation Products: The appearance of color may indicate the formation of byproducts from the decomposition of this compound. | 1. Analyze for Impurities: Use analytical techniques such as HPLC or GC-MS to identify potential degradation products[2]. 2. Purification: If degradation has occurred, consider repurifying the this compound solution. |
| Inconsistent results in reactions involving this compound. | Variable Purity: The concentration of the active compound may be inconsistent due to degradation, leading to variable reaction outcomes. | 1. Quantify Before Use: Determine the precise concentration of this compound in the solution using a validated analytical method (e.g., HPLC) immediately before use[3]. 2. Fresh Solutions: Prepare fresh solutions of this compound for critical experiments. |
| Precipitate formation in the solution. | Polymerization or Degradation: The allyl group can be susceptible to polymerization, or insoluble degradation products may form. The synthesis of a related compound, diethyl allyl phosphonate, sometimes includes a polymerization inhibitor[4]. | 1. Inert Atmosphere: Store and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. 2. Filtration: If a precipitate is observed, filter the solution before use and re-quantify the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the general chemistry of phosphate esters and allylic compounds, potential degradation routes include:
-
Hydrolysis: Like other esters, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield diethyl phosphate and allyl alcohol. Phosphate esters are known for their stability across a broad pH range, but extremes should be avoided[5].
-
Thermal Rearrangement: A related compound, diethyl allylphosphonate, can undergo a heat-induced intramolecular rearrangement[6]. It is plausible that this compound could undergo a similar thermal rearrangement.
-
Oxidation/Polymerization: The allyl group contains a double bond that can be susceptible to oxidation or radical-initiated polymerization.
Q2: How can I improve the stability of my this compound solution?
A2: To enhance the stability of this compound solutions, consider the following strategies:
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-initiated degradation.
-
Inert Atmosphere: For long-term storage or if the solution is handled at elevated temperatures, blanketing with an inert gas like nitrogen or argon can prevent oxidation.
-
Use of Stabilizers: The addition of antioxidants or radical inhibitors may be beneficial. While specific stabilizers for this compound are not mentioned in the search results, general-purpose antioxidants for organic compounds could be tested. Phosphate esters themselves are sometimes used as thermal stabilizers in other materials[7].
-
Solvent Choice: Use high-purity, dry, and non-reactive solvents.
Q3: What are the recommended storage conditions for this compound?
A3: Based on general chemical stability principles, it is recommended to store this compound and its solutions in a cool, dark, and dry place. For solutions, storage in a tightly sealed container, possibly under an inert atmosphere, is advisable. The flash point of this compound is 110 °C (closed cup), and it is a combustible liquid.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical methods can be employed to monitor the concentration and purity of this compound in solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and effective method for quantifying the concentration of organic compounds and detecting impurities[2][8].
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds and their degradation products[2][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide structural information and help identify degradation products by observing changes in the chemical shifts and the appearance of new signals.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of this compound and its degradation products, aiding in their identification[2].
Hypothetical Stability Data
The following table provides a hypothetical example of how to present stability data for a this compound solution under different storage conditions.
| Condition | Time Point | Concentration (mg/mL) | Purity (%) |
| Room Temperature, Ambient Light | Day 0 | 10.0 | 99.5 |
| Day 7 | 9.2 | 92.1 | |
| Day 30 | 7.5 | 85.3 | |
| 2-8 °C, Protected from Light | Day 0 | 10.0 | 99.5 |
| Day 7 | 9.9 | 99.2 | |
| Day 30 | 9.8 | 98.9 | |
| 2-8 °C, Protected from Light, with Antioxidant | Day 0 | 10.0 | 99.5 |
| Day 7 | 10.0 | 99.4 | |
| Day 30 | 9.9 | 99.1 |
Experimental Protocols
Protocol 1: Stability Study of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple vials appropriate for the different storage conditions to be tested (e.g., amber vials for light protection).
-
Storage Conditions: Store the vials under the defined conditions (e.g., room temperature/ambient light, 2-8 °C/dark, -20 °C/dark).
-
Time Points: At specified time points (e.g., Day 0, Day 7, Day 30, Day 90), remove one vial from each storage condition.
-
Analysis: Analyze the sample from each vial using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration and purity of this compound.
-
Data Recording: Record the results in a tabular format for easy comparison.
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A suitable starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at a value where this compound has some absorbance, though it may be low. A low wavelength like 210 nm can be a starting point.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 5. Mono-di phosphates esters | Lamberti Group [lamberti.com]
- 6. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 7. Chemical Family Phosphate Esters - Additives - CASE - Palmer Holland, Inc. [products.palmerholland.com]
- 8. Degradation of Diallyl Phthalate (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies [mdpi.com]
Common impurities found in Diethyl allyl phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl allyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl allyl phosphate?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, such as allyl bromide or allyl chloride. The reaction generally requires heating to proceed to completion.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are triethyl phosphite and an allyl halide (e.g., allyl bromide or allyl chloride). Sometimes a high-boiling point solvent is used, and in some patented procedures, a catalyst and a polymerization inhibitor are also added.
Q3: What are the common impurities I should be aware of during the synthesis?
A3: Several impurities can arise during the synthesis of this compound. These can originate from unreacted starting materials, side reactions, or subsequent decomposition. A summary of common impurities is provided in the table below.
Common Impurities in this compound Synthesis
| Impurity | Chemical Formula | Origin | Typical Analytical Signature (¹H NMR, ³¹P NMR, GC-MS) |
| Triethyl phosphite | P(OCH₂CH₃)₃ | Unreacted starting material | ¹H NMR: quartet and triplet signals for ethoxy groups. ³¹P NMR: a characteristic singlet at a different chemical shift from the product. GC-MS: distinct retention time and mass spectrum. |
| Allyl halide (e.g., Allyl Bromide) | CH₂=CHCH₂Br | Unreacted starting material | ¹H NMR: characteristic signals for the allyl group. GC-MS: distinct retention time and mass spectrum. |
| Diethyl ethylphosphonate | (CH₃CH₂O)₂P(O)CH₂CH₃ | Side reaction where the ethyl halide byproduct reacts with triethyl phosphite.[1][2] | ¹H NMR: signals corresponding to three ethyl groups. ³¹P NMR: a distinct singlet. GC-MS: a peak with a mass corresponding to C₆H₁₅O₃P. |
| Isomerized allyl phosphate | (e.g., propen-1-yl diethyl phosphate) | Isomerization of the allyl double bond. | ¹H NMR: altered chemical shifts and coupling constants for the vinyl protons. |
| Diethyl phosphate | (CH₃CH₂O)₂P(O)OH | Hydrolysis of this compound or other phosphorus-containing species. | Can be detected by changes in the NMR spectrum, particularly in the presence of D₂O, and by derivatization in GC-MS. |
| Polymeric materials | - | Polymerization of the allyl group, especially at high temperatures. | Often observed as a non-volatile residue or baseline noise in chromatograms. |
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is heated for a sufficient amount of time, as the Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently. Monitor the reaction progress using TLC, GC, or NMR to determine the point of completion.
-
-
Possible Cause 2: Sub-optimal reaction temperature.
-
Solution: The reaction temperature is crucial. If it's too low, the reaction will be slow or incomplete. If it's too high, side reactions and decomposition may occur. Consult literature for the optimal temperature range for the specific allyl halide being used.
-
-
Possible Cause 3: Impure starting materials.
-
Solution: Use freshly distilled triethyl phosphite and allyl halide to ensure high purity. Impurities in the starting materials can interfere with the reaction.
-
-
Possible Cause 4: Side reactions.
-
Solution: The formation of byproducts like diethyl ethylphosphonate can consume the starting material. Using an appropriate molar ratio of reactants can help minimize this.
-
Problem 2: Presence of significant amounts of unreacted triethyl phosphite in the product.
-
Possible Cause 1: Insufficient amount of allyl halide.
-
Solution: Use a slight excess of the allyl halide to ensure the complete consumption of triethyl phosphite.
-
-
Possible Cause 2: Reaction not driven to completion.
-
Solution: Increase the reaction time or temperature as needed, while monitoring for potential byproduct formation.
-
-
Purification Tip: Unreacted triethyl phosphite can be removed by vacuum distillation, as it typically has a lower boiling point than this compound.
Problem 3: The final product is colored or contains polymeric material.
-
Possible Cause 1: Polymerization of the allyl group.
-
Solution: High reaction temperatures can induce polymerization. Consider performing the reaction at the lower end of the effective temperature range. The addition of a polymerization inhibitor, such as hydroquinone, can also be beneficial.
-
-
Purification Tip: Polymeric materials can often be removed by column chromatography or by distillation, as they are typically non-volatile.
Problem 4: The NMR spectrum of the product shows unexpected signals in the vinyl region.
-
Possible Cause 1: Isomerization of the allyl double bond.
-
Solution: Isomerization can be promoted by acidic or basic conditions, as well as heat. Ensure the reaction and workup conditions are neutral. Purification by column chromatography may separate isomers.
-
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Allyl bromide
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add freshly distilled triethyl phosphite.
-
Slowly add a slight molar excess of allyl bromide to the flask.
-
Heat the reaction mixture to reflux with stirring. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC or GC. The reaction is usually complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove unreacted starting materials and any volatile byproducts. Collect the fraction corresponding to this compound.
Analytical Methods for Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate and identify volatile impurities. The mass spectra can help in the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the product and can be used to identify and quantify impurities based on the integration of characteristic signals.
-
³¹P NMR: A very useful technique for analyzing phosphorus-containing compounds. The product and various phosphorus-containing impurities will have distinct chemical shifts, allowing for easy identification and purity assessment.
-
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the product's purity.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing common impurities in this compound synthesis.
References
Resolving poor solubility issues with Diethyl allyl phosphate
Technical Support Center: Diethyl Allyl Phosphate (B84403)
This guide provides troubleshooting and frequently asked questions regarding the solubility of Diethyl Allyl Phosphate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having difficulty dissolving this compound. What solvents should I try?
A2: Based on the principle of "like dissolves like," organic solvents are the best starting point. The choice of solvent will depend on the requirements of your experiment (e.g., reaction conditions, polarity). Synthetic procedures involving this compound and similar compounds often use solvents such as dichloromethane, toluene, tetrahydrofuran (B95107) (THF), methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][5][6]
Q3: My experiment requires an aqueous buffer, but the compound is not dissolving. What can I do?
A3: Dissolving this compound in purely aqueous systems is challenging. Here are some strategies to overcome this:
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Co-solvents: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously. Note that the final concentration of the organic solvent should be low enough to not interfere with your experiment.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, aiding its dispersion in water.[7]
-
Sonication: Applying ultrasonic energy can help break down solute agglomerates and increase the rate of dissolution.[8]
-
Gentle Heating: For some compounds, gently warming the solution can increase solubility. However, be cautious as this compound can be heat-sensitive and may degrade or undergo unwanted reactions at elevated temperatures.[5]
Q4: Can temperature or pH affect the solubility of this compound?
A4: Yes, both can have an effect.
-
Temperature: Generally, solubility increases with temperature. However, you must consider the thermal stability of this compound to avoid degradation.[9]
-
pH: While this compound itself is not ionizable, extreme pH values can lead to hydrolysis of the phosphate ester bonds over time, especially under basic conditions. This degradation would change the chemical nature of the substance and is typically undesirable.
Q5: The compound was previously soluble in a specific solvent but is now forming an insoluble precipitate. What could be the cause?
A5: This could be due to several factors:
-
Purity: The purity of the this compound or the solvent may have changed. Impurities can significantly alter solubility characteristics.
-
Degradation: The compound may have degraded upon storage. Organophosphates can be sensitive to moisture and light. It is recommended to store it under an inert gas.
-
Polymerization: The allyl group is reactive and could potentially polymerize under certain conditions (e.g., exposure to initiators, light, or heat), leading to insoluble materials.
Troubleshooting Guide: Poor Solubility Workflow
If you are encountering solubility issues, follow this systematic approach to find a suitable solvent system for your experiment.
Caption: Workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | Often used in reactions involving organophosphates.[6] Good balance of polarity to dissolve the phosphate group and nonpolar character. |
| Acetone, Ethyl Acetate | High | Should readily dissolve the compound due to similar polarities. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvents capable of dissolving a wide range of compounds. Often used to create stock solutions for aqueous assays.[5][8] | |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The ethyl and allyl groups contribute to nonpolar character, allowing solubility in these solvents. Toluene is used in some synthetic protocols.[10] |
| Polar Protic | Methanol, Ethanol | High | The alkyl chains are short enough to be miscible with the organophosphate. Used in some reaction workups and purifications.[4] |
| Water, Aqueous Buffers | Very Low / Insoluble | The molecule is predominantly nonpolar despite the phosphate group. Expected to be poorly soluble, similar to other tri-esters.[3] |
Experimental Protocols
Protocol: Small-Scale Solubility Test
Objective: To determine a suitable solvent for this compound for a specific experimental concentration.
Materials:
-
This compound
-
Selection of candidate solvents (e.g., Dichloromethane, DMSO, Ethanol, Toluene, Deionized Water)
-
Small glass vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 2 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the first candidate solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 20 mg/mL.
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Dissolution Attempt: Cap the vial and vortex vigorously for 30-60 seconds.
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Observation: Visually inspect the solution against a dark background.
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Completely Dissolved: If the liquid is clear with no visible particles, the compound is soluble at this concentration. You can proceed to add more solute to find the saturation point or conclude the solvent is suitable.
-
Partially Dissolved/Suspended: If solid particles remain or the solution is cloudy, the compound has poor solubility at this concentration.
-
-
Incremental Solvent Addition: If the compound did not dissolve, add another measured volume of the solvent (e.g., another 100 µL, for a total of 200 µL) and repeat steps 3 and 4. Continue this incremental addition until the compound fully dissolves or it becomes clear that the solvent is unsuitable at practical concentrations.
-
Heating/Sonication (Optional): If the compound is still not dissolved, you may try gentle warming (e.g., 30-40°C) or placing the vial in a sonicator bath for 5-10 minutes to see if this improves solubility.[8]
-
Documentation: Record the volume of solvent required to dissolve the compound for each solvent tested. Calculate the approximate solubility (in mg/mL).
-
Repeat: Repeat the process for all candidate solvents to identify the most effective one for your needs.
Visualizations
Caption: "Like Dissolves Like" principle for this compound.
References
- 1. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 5. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotechrep.ir [biotechrep.ir]
- 10. pubs.acs.org [pubs.acs.org]
Alternative catalysts for reactions using Diethyl allyl phosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl allyl phosphate (B84403). Find alternative catalysts, detailed experimental protocols, and solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts to palladium for reactions involving diethyl allyl phosphate?
A1: While palladium catalysts are traditionally used, several other transition metals have emerged as effective catalysts for allylic substitution and cross-coupling reactions with substrates like this compound. The most prominent alternatives include complexes of Nickel (Ni), Copper (Cu), and Iridium (Ir).[1][2][3][4][5] Nickel catalysts are particularly useful for allylic substitution reactions of simple alkenes.[1][2] Copper-catalyzed reactions are effective for asymmetric allylic alkylations, especially with organozinc reagents.[4] Iridium catalysts, often in combination with specific phosphoramidite (B1245037) ligands, are known for high enantioselectivity in allylic substitutions.[5]
Q2: When should I consider using an alternative catalyst instead of palladium?
A2: Consider an alternative catalyst under the following circumstances:
-
To achieve different regioselectivity: Catalysts based on metals like iridium can favor the formation of branched products in allylic substitutions, a different outcome than what is typically observed with palladium.[6]
-
To improve enantioselectivity: Chiral ligands paired with iridium or copper catalysts can provide high levels of enantioselectivity in asymmetric allylic alkylations.[4][5]
-
To reduce costs: Palladium is a precious metal, and in some large-scale applications, less expensive metals like nickel or iron may be more economical.[7]
-
To overcome substrate limitations: Some substrates may be incompatible with palladium catalysts or may lead to undesired side reactions. In such cases, exploring other catalytic systems is advisable.
Q3: What are the typical leaving groups used with this compound in these reactions?
A3: this compound itself can act as the leaving group in many allylic substitution reactions. The phosphate group is a good leaving group, particularly when activated by the metal catalyst.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is properly activated. Some catalysts require the in-situ formation of the active species. For instance, some iridium catalysts are generated from a precursor and a ligand in the presence of a base.[5] |
| Poor Leaving Group Departure | While phosphate is a good leaving group, its departure can be influenced by the reaction conditions. Ensure the solvent and any additives are compatible with the catalytic cycle. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions, like certain nickel-catalyzed allylic substitutions, proceed efficiently at room temperature.[2] |
| Incompatible Nucleophile | The pKa of the nucleophile can significantly impact the reaction. "Soft" nucleophiles (pKa < 25) and "hard" nucleophiles (pKa > 25) can follow different mechanistic pathways.[9][10] Ensure your nucleophile is appropriate for the chosen catalytic system. |
Issue 2: Poor Regioselectivity (Linear vs. Branched Product)
| Possible Cause | Suggested Solution |
| Choice of Catalyst | The choice of metal catalyst is a primary determinant of regioselectivity. Palladium catalysts often favor the formation of the linear product.[6] In contrast, iridium-catalyzed allylic substitutions are known to favor the branched product, often with high selectivity.[5] |
| Ligand Effects | The steric and electronic properties of the ligand play a crucial role in directing the nucleophilic attack. For palladium-catalyzed reactions, the Trost ligand is an example of a ligand that can influence regioselectivity.[11] |
| Nature of the Nucleophile | The size and nature of the nucleophile can influence the site of attack on the π-allyl intermediate. Sterically hindered nucleophiles may favor attack at the less substituted terminus of the allyl group.[6] |
Issue 3: Low Enantioselectivity in Asymmetric Reactions
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Ligand | The choice of chiral ligand is critical. For copper-catalyzed asymmetric allylic alkylations, chiral amino acid-based ligands and phosphoramidite ligands have shown high efficiency.[3][4] For iridium-catalyzed reactions, phosphoramidite ligands are commonly employed.[5] |
| Racemization of the Allylic Intermediate | Ensure that the rate of nucleophilic attack is faster than any potential background racemization of the chiral intermediate. |
| Incorrect Catalyst Precursor to Ligand Ratio | The ratio of the metal precursor to the chiral ligand can affect the formation of the active chiral catalyst. This ratio should be optimized for each specific reaction. |
Data Summary of Alternative Catalysts
| Catalyst System | Reaction Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ni(cod)₂ / P(o-anisyl)₃ | Allylic Substitution | Cinnamyl methyl ether | Ethylene (B1197577) | 91 | N/A | [2] |
| (CuOTf)₂·C₆H₆ / Chiral amino acid-based ligand | Asymmetric Allylic Alkylation | Aromatic/Aliphatic Allylic Phosphates | Alkylzinc reagents | - | 78-96 | [4] |
| [Ir(COD)Cl]₂ / Phosphoramidite ligand | Asymmetric Allylic Amination | Allylic carbonate | Amine | >90 | >95 | [5] |
| CuTC / KF | Monofluoroalkylation | Allyl Phosphates | Ethyl 2-fluoro-2-(trimethylsilyl)acetate | up to 90 | N/A | [12] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Allylic Substitution of Ethylene with Cinnamyl Methyl Ether [2]
-
Materials: Ni(cod)₂ (catalyst), P(o-anisyl)₃ (ligand), triethylsilyl trifluoromethanesulfonate (B1224126) (Et₃SiOTf), triethylamine, cinnamyl methyl ether (substrate), ethylene (nucleophile).
-
Procedure:
-
In a glovebox, a reaction vessel is charged with Ni(cod)₂ and P(o-anisyl)₃ in the desired solvent.
-
Triethylamine and Et₃SiOTf are added to the mixture.
-
The substrate, cinnamyl methyl ether, is then added.
-
The reaction vessel is purged with ethylene gas (1 atm) and stirred at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is quenched and worked up to isolate the 1,4-diene product.
-
Protocol 2: Copper-Catalyzed Asymmetric Allylic Alkylation of an Allylic Phosphate [4]
-
Materials: (CuOTf)₂·C₆H₆ (catalyst precursor), chiral amino acid-based ligand, allylic phosphate (substrate), alkylzinc reagent (nucleophile).
-
Procedure:
-
To a solution of the chiral ligand in a suitable aprotic solvent, (CuOTf)₂·C₆H₆ is added, and the mixture is stirred to form the catalyst complex.
-
The allylic phosphate substrate is added to the reaction mixture.
-
The alkylzinc reagent is then added dropwise at the specified reaction temperature.
-
The reaction is stirred until completion, as monitored by TLC or HPLC.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the enantioenriched product.
-
Visualizations
Caption: General experimental workflow for catalyzed reactions of this compound.
Caption: A logical troubleshooting guide for common issues in allylic substitution reactions.
Caption: Decision tree for selecting an alternative catalyst based on desired reaction outcome.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Nickel-Catalyzed Allylic Substitution of Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-catalyzed asymmetric allylic alkylations of aromatic and aliphatic phosphates with alkylzinc reagents. An effective method for enantioselective synthesis of tertiary and quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 12. Copper-Catalyzed Monofluoroalkylation of Allyl Phosphates with Nucleophilic Ethyl 2-Fluoro-2-(trimethylsilyl)acetate [organic-chemistry.org]
Technical Support Center: Diethyl Allyl Phosphate & Phosphonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl allyl phosphate (B84403) and diethyl allylphosphonate. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between diethyl allyl phosphate and diethyl allylphosphonate?
This is a crucial point of clarification. While chemically distinct, the terms are sometimes used interchangeably in error.
-
This compound has a P-O-C (phosphate) bond to the allyl group.
-
Diethyl allylphosphonate has a direct P-C (phosphonate) bond to the allyl group.
The most common synthesis route, the Michaelis-Arbuzov reaction, produces diethyl allylphosphonate . It is essential to confirm which compound is required for your application as their reactivity and properties differ.
Q2: I'm performing a Michaelis-Arbuzov reaction to synthesize diethyl allylphosphonate. What are the most common byproducts I should expect?
The most prevalent byproduct is diethyl ethylphosphonate . This forms when the ethyl halide (e.g., ethyl bromide) generated in situ during the reaction competes with the starting allyl halide, reacting with the triethyl phosphite (B83602). Other potential impurities include unreacted starting materials (triethyl phosphite and allyl halide) and polar impurities like phosphonic acids, which may result from hydrolysis if moisture is present in the reaction.
Q3: My reaction yield is low, and I'm seeing significant byproduct formation. What are the key parameters to investigate?
Several factors can contribute to low yields and increased byproduct formation in the Michaelis-Arbuzov reaction:
-
Reaction Temperature: Higher temperatures can sometimes favor the desired product over side reactions, but excessive heat may lead to decomposition. Temperature control is critical.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might promote side reactions.
-
Purity of Reactants: Ensure that your triethyl phosphite and allyl halide are pure and free of moisture.
-
Stoichiometry: The molar ratio of your reactants can influence the reaction outcome. An excess of the allyl halide is often used.
-
Choice of Phosphite: Using a different trialkyl phosphite, such as triisopropyl phosphite, can suppress the formation of the corresponding alkylphosphonate byproduct, as the generated alkyl halide (isopropyl halide) is less reactive.[1]
Q4: Can I use a catalyst to improve my reaction?
Yes, Lewis acids like zinc iodide (ZnI₂) can catalyze the Michaelis-Arbuzov reaction, often allowing for milder reaction conditions (lower temperatures) which can help to minimize side reactions.[2] Nickel and palladium catalysts have also been used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Diethyl Ethylphosphonate as a Major Byproduct | The ethyl halide formed during the reaction is reacting with the triethyl phosphite starting material. | - Consider using triisopropyl phosphite instead of triethyl phosphite. The resulting isopropyl halide is less reactive towards the phosphite. - Optimize the reaction temperature and time to favor the formation of the desired product. |
| Incomplete Reaction (Presence of Starting Materials) | - Reaction time is too short. - Reaction temperature is too low. - Steric hindrance of reactants. | - Increase the reaction time and monitor the progress using TLC or GC. - Gradually increase the reaction temperature. - If using sterically hindered reagents, consider using a less bulky phosphite. |
| Formation of Polar Impurities | Presence of moisture in the reaction, leading to hydrolysis of phosphites or the final product. | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly distilled reagents. |
| Product Decomposition | The reaction temperature is too high. | - Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider using a catalyst to facilitate the reaction under milder conditions. |
Data Presentation
The following table summarizes data from various experimental conditions for the synthesis of diethyl allylphosphonate, adapted from patent literature. While byproduct quantities are not specified, the yield provides an indication of reaction efficiency.
| Run | Solvent | Catalyst | Allyl Chloride: Triethyl Phosphite (molar ratio) | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 1 | Diethylene glycol dimethyl ether | NaI | 1.4:1 | 140 | 4 | 82.5 |
| 2 | N,N-dimethylformamide (DMF) | CuCl | 1.6:1 | 150 | 5 | 85.6 |
| 3 | N,N-dimethylacetamide (DMAC) | KI | 1.8:1 | 160 | 5 | 90.4 |
| 4 | Dimethyl sulfoxide (B87167) (DMSO) | NaI | 2.0:1 | 170 | 6 | 93.7 |
Data adapted from CN103880880A. The patent describes a process where allyl chloride is added over 5-7 hours, followed by a heating period.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylphosphonate (Michaelis-Arbuzov Reaction)
This protocol is a typical laboratory procedure for the synthesis of diethyl allylphosphonate.
Materials:
-
Triethyl phosphite
-
Allyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon source
Procedure:
-
To a dry, nitrogen-filled round-bottom flask equipped with a reflux condenser, add freshly distilled triethyl phosphite (1.0 eq).
-
Add allyl bromide (1.1 to 1.5 eq) to the flask.
-
Heat the reaction mixture to 70-150 °C (the optimal temperature may need to be determined empirically).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct.
Protocol 2: Synthesis of this compound
This protocol describes a method for synthesizing this compound, which is distinct from the phosphonate.[3]
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous ethanol (B145695)
-
Anhydrous triethylamine (B128534)
-
Allyl alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous diethyl ether
-
Addition funnel
Procedure:
Step 1: Preparation of Diethyl Chlorophosphate
-
In a three-necked flask under an inert atmosphere, dissolve anhydrous ethanol (2.1 eq) and anhydrous triethylamine (2.1 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled phosphoryl chloride (1.0 eq) via an addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture through Celite to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain crude diethyl chlorophosphate. This intermediate is typically used immediately in the next step.
Step 2: Reaction with Allyl Alcohol
-
To a flask containing the crude diethyl chlorophosphate, add allyl alcohol (0.8 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction by washing with a saturated aqueous solution of ammonium (B1175870) chloride, followed by water and brine.
-
Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Visualizations
Caption: Main vs. Side Reaction in Diethyl Allylphosphonate Synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Diethyl Allyl Phosphate Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Diethyl Allyl Phosphate (B84403) (DEAP). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Note: Detailed literature on the specific scale-up challenges of Diethyl Allyl Phosphate (CAS: 3066-75-9) is limited. This guide is therefore based on established principles of phosphate ester synthesis, particularly from phosphorus oxychloride (POCl₃), and general best practices for scaling up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound (DEAP)?
A1: The most common laboratory synthesis of DEAP involves the sequential reaction of phosphorus oxychloride (POCl₃) with two equivalents of ethanol (B145695), followed by one equivalent of allyl alcohol. A base, such as triethylamine (B128534) or pyridine, is typically used as an HCl scavenger to drive the reaction to completion and prevent side reactions.[1][2] This multi-step, one-pot synthesis requires careful control of stoichiometry and temperature due to the high reactivity of POCl₃.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: Scaling up phosphorylation reactions with POCl₃ introduces significant safety challenges:
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Thermal Runaway: The reaction of POCl₃ with alcohols is highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, boiling of solvents, and a dangerous pressure buildup.[3]
-
Reagent Handling: Phosphorus oxychloride is corrosive, toxic, and reacts violently with water. Handling larger quantities increases the risk of significant exposure or dangerous reactions.
-
HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct. On a large scale, this requires an efficient scrubbing system to neutralize the corrosive and toxic fumes.
-
Manual Handling Risks: Larger equipment and volumes of chemicals increase the risks of spills and splashes during transfers and work-up procedures.[3]
Q3: How do critical reaction parameters change during scale-up?
A3: Direct translation of lab-scale parameters is not advisable. Key changes to consider include:
-
Heat Transfer: Larger reactors have less efficient heat transfer. The cooling capacity of the system must be sufficient to handle the total heat generated by the reaction. Continuous monitoring of the internal reaction temperature is critical.[3]
-
Reagent Addition Rate: The rate of POCl₃ or alcohol addition must be significantly slower at scale to allow the cooling system to manage the heat generated. The addition should be subsurface to ensure immediate mixing and prevent localized "hot spots."
-
Mixing Efficiency: Achieving homogenous mixing is more challenging in large vessels. Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions and potentially a runaway reaction. The stirrer's design, position, and speed are critical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or inefficient HCl scavenging. | 1. Increase reaction time or temperature moderately after the initial exothermic addition is complete. Ensure at least a stoichiometric amount of base (e.g., triethylamine) is used. |
| 2. Product Hydrolysis: Exposure to water during work-up can hydrolyze the phosphate ester bonds. | 2. Use anhydrous solvents and reagents. Perform aqueous work-up quickly with cold solutions and brine to minimize contact time. | |
| 3. Side Reactions: Formation of triethyl phosphate or other undesired esters due to poor stoichiometric control. | 3. Maintain strict stoichiometric control and slow, controlled addition of reagents. | |
| Poor Purity / Multiple Spots on TLC | 1. Unreacted Intermediates: Presence of diethyl chlorophosphate if the final addition of allyl alcohol was incomplete. | 1. Ensure complete reaction by monitoring with TLC or ³¹P NMR. Consider a slight excess of the final alcohol and sufficient reaction time. |
| 2. Over-alkylation Products: Formation of triethyl phosphate. | 2. Avoid excess ethanol. Add reagents in the correct sequence (2 eq. ethanol, then 1 eq. allyl alcohol). | |
| 3. Hydrolyzed Byproducts: Presence of phosphoric acid or its partial esters. | 3. Ensure anhydrous conditions throughout the reaction and work-up. | |
| Reaction Mixture Darkens or Chars | 1. Localized Overheating: "Hot spots" due to rapid reagent addition or poor mixing. | 1. Slow down the addition rate. Improve stirring efficiency. Add reagents subsurface into a well-agitated area of the reactor. |
| 2. Reaction Temperature Too High: Overall reaction temperature is excessive, leading to decomposition. | 2. Maintain a lower reaction temperature, especially during the initial highly exothermic additions of POCl₃ or ethanol. | |
| Difficult to Control Reaction Temperature | 1. Exothermic Reaction: The inherent nature of the reaction between POCl₃ and alcohols. | 1. Use a larger volume of solvent to act as a heat sink. Ensure the reactor's cooling system is adequate and operational before starting. |
| 2. Addition Rate Too Fast: Reagents are being added faster than the system can remove the generated heat. | 2. Reduce the addition rate significantly. Use a syringe pump for controlled, continuous addition. Monitor the internal temperature, not just the bath temperature.[3] |
Data Presentation
Table 1: Physical Properties of Key Compounds
This table provides essential data for reaction planning, purification, and safety assessments.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Phosphorus Oxychloride | 10025-87-3 | 153.33 | 105.8 | 1.645 | Corrosive, Toxic, Water-Reactive |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 78.37 | 0.789 | Flammable |
| Allyl Alcohol | 107-18-6 | 58.08 | 97 | 0.854 | Flammable, Toxic |
| Triethylamine | 121-44-8 | 101.19 | 89.5 | 0.726 | Flammable, Corrosive |
| This compound | 3066-75-9 | 194.17 | 45-46 (at low pressure) | 1.09 | Combustible Liquid |
| Triethylamine HCl | 554-68-7 | 137.62 | Sublimes >253 | 1.32 | Irritant |
Experimental Protocols
Protocol 1: Synthesis of this compound (DEAP)
This protocol is a representative laboratory method based on the reaction of POCl₃ with alcohols.[1][2] Extreme caution is required. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous Ethanol
-
Allyl Alcohol
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Diethyl Ether or Toluene
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer to measure internal temperature, and a nitrogen inlet connected to a bubbler.
-
Initial Charge: Charge the flask with anhydrous diethyl ether (or toluene) and triethylamine (1.1 equivalents). Cool the mixture to 0 °C using an ice-water bath.
-
Formation of Diethyl Chlorophosphate Intermediate:
-
Prepare a solution of anhydrous ethanol (2.0 equivalents) in diethyl ether.
-
Prepare a separate solution of POCl₃ (1.0 equivalent) in diethyl ether and add it to the dropping funnel.
-
Add the POCl₃ solution dropwise to the stirred ethanol/TEA mixture at a rate that maintains the internal temperature below 5 °C. This addition is highly exothermic.
-
-
Formation of DEAP:
-
After the POCl₃ addition is complete, stir the resulting slurry at 0 °C for 30 minutes.
-
Add allyl alcohol (1.05 equivalents) dropwise, again maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/NMR indicates the disappearance of the diethyl chlorophosphate intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride (TEA·HCl) salt. Wash the salt cake with cold, anhydrous diethyl ether.
-
Combine the filtrate and washings. Wash the organic solution sequentially with cold, saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
References
Technical Support Center: Purification of Diethyl Allyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with diethyl allyl phosphate (B84403) (DEAP).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude diethyl allyl phosphate synthesized via the Michaelis-Arbuzov reaction?
A1: The most common impurities include unreacted starting materials such as triethyl phosphite (B83602) and allyl halide (e.g., allyl bromide or chloride). Side products from the reaction can also be present, including diethyl hydrogen phosphite and triethyl phosphate, which can form from the oxidation of triethyl phosphite.[1][2]
Q2: My crude product has a strong, unpleasant odor. What is the likely cause?
A2: A strong odor is often indicative of residual triethyl phosphite.[1] Proper purification, such as vacuum distillation or a thorough aqueous workup, is necessary to remove it.
Q3: Can I purify this compound by distillation at atmospheric pressure?
A3: No, this compound has a high boiling point at atmospheric pressure (approximately 223-224°C) and is prone to decomposition at such high temperatures.[3] Purification should be performed by distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1]
Q4: Is an aqueous workup always necessary before distillation or chromatography?
A4: While not always mandatory, an aqueous workup is highly recommended to remove water-soluble impurities, such as salts and some polar side products. Washing with a dilute acid can help remove any basic impurities, while a wash with a saturated sodium bicarbonate solution can neutralize acidic byproducts.[4]
Q5: My purified this compound is slightly yellow. Is this a cause for concern?
A5: Pure this compound is a colorless liquid.[3] A yellow tint may indicate the presence of impurities or slight decomposition. If high purity is required for your application, further purification by column chromatography may be necessary.
Troubleshooting Guides
Problem 1: Incomplete Removal of Impurities After Vacuum Distillation
| Potential Cause | Recommended Solution |
| Insufficient Vacuum | Ensure your vacuum system is capable of reaching the required low pressure. Check for any leaks in the distillation setup. A lower pressure will decrease the boiling points of both the product and impurities, facilitating better separation.[1] |
| Incorrect Distillation Temperature | Carefully monitor the head temperature during distillation. Collect fractions at a stable temperature corresponding to the boiling point of this compound at the applied pressure. A fluctuating temperature may indicate co-distillation of impurities. |
| Co-distillation with Impurities | If impurities have boiling points close to the product, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux) to improve separation efficiency.[1] Alternatively, consider a different purification method like column chromatography. |
| Product Decomposition | High pot temperatures can lead to decomposition. Use a high vacuum to lower the distillation temperature. Ensure the heating mantle is set to a temperature that allows for a steady distillation rate without overheating the sample.[1] |
Problem 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is crucial for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.25-0.35 for this compound.[5] A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. |
| Streaking or Tailing of Spots on TLC/Column | This can be caused by overloading the column, compound insolubility, or decomposition on the silica (B1680970) gel.[5] Ensure the sample is fully dissolved in a minimal amount of the loading solvent. Do not overload the column; a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. If decomposition is suspected on the acidic silica gel, consider adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent or using a different stationary phase like alumina.[5] |
| Co-elution of Impurities | If an impurity has a similar polarity to the product, it may co-elute. Try a shallower solvent gradient during elution to improve resolution. If co-elution persists, a different purification technique or a different stationary phase (e.g., reverse-phase silica) may be necessary.[5] |
Quantitative Data
The following table summarizes key physical properties of this compound and common related substances to aid in purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Refractive Index (n²⁰/D) |
| This compound | 194.17 | 45-46 / 1 | 1.422 |
| Diethyl allylphosphonate | 178.17 | 46 / 0.35 | 1.4340 |
| Triethyl phosphite | 166.16 | 156 / 760; 48-49 / 11 | 1.4135 |
| Triethyl phosphate | 182.16 | 215 / 760; 90 / 10 | 1.4055 |
| Allyl bromide | 120.98 | 71.3 / 760 | 1.4654 |
Note: Data compiled from various sources.[2][6][7]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup : Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. A Vigreux column can be inserted between the flask and the distillation head for fractional distillation.
-
Sample Preparation : Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation : Close the system and slowly apply vacuum.
-
Heating : Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection :
-
Collect any low-boiling impurities (e.g., residual solvent, unreacted allyl halide, or triethyl phosphite) as the forerun in a separate receiving flask.
-
Once the head temperature stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the product fraction.
-
-
Completion : Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage : Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection : Determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a common starting point. The ideal system should give the product an Rf value of approximately 0.25-0.35.[5]
-
Column Packing :
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.[5]
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution :
-
Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of Diethyl Allyl Phosphate and Diethyl Phosphite for Researchers and Drug Development Professionals
In the landscape of organophosphorus chemistry, diethyl allyl phosphate (B84403) and diethyl phosphite (B83602) emerge as versatile reagents, each with a distinct reactivity profile that lends itself to a variety of synthetic transformations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Overview of Reactivity
Diethyl Phosphite ((EtO)₂P(O)H) is a tetrahedral organophosphorus compound that exists in tautomeric equilibrium with a minor phosphite form, although it predominantly exists as the phosphonate (B1237965).[1] Its reactivity is centered around the labile P-H bond, making it a valuable precursor for the synthesis of other organophosphorus compounds.[1][2] It readily undergoes deprotonation to form a nucleophilic phosphonate anion, which can participate in a range of reactions, including Michaelis-Becker alkylations and palladium-catalyzed Hirao cross-coupling reactions to form C-P bonds.[1][3] Furthermore, it can add across unsaturated systems in hydrophosphonylation reactions, such as the Abramov reaction with aldehydes.[1][4]
Diethyl Allyl Phosphate ((EtO)₂P(O)OCH₂CH=CH₂) , on the other hand, is characterized by the presence of a reactive allyl group. This functionality allows it to act as a hydrogen acceptor in palladium-catalyzed oxidation reactions.[5][6] The allyl group can also participate in palladium-catalyzed reactions, such as the Tsuji-Trost reaction, where it can act as an electrophile for nucleophilic attack.[7] It is also utilized in the synthesis of flame retardants and other functionalized molecules.[8][9]
Quantitative Data Comparison
The following table summarizes key physicochemical properties and representative reaction conditions for diethyl phosphite and this compound.
| Property/Reaction | Diethyl Phosphite | This compound | Reference(s) |
| Molecular Formula | C₄H₁₁O₃P | C₇H₁₅O₃P | [1][10] |
| Molar Mass | 138.10 g/mol | 178.17 g/mol | [10][11] |
| Appearance | Colorless liquid | Clear colorless liquid | [1][10] |
| Density | 1.072 g/cm³ | 1.035 g/cm³ | [10][11] |
| Boiling Point | 50-51 °C at 2 mmHg | 46 °C at 0.35 mmHg | [10][11] |
| Key Reactive Site | P-H bond | Allyl group | [1][5] |
| Typical Role | Nucleophile (after deprotonation), H-phosphonylation reagent | Hydrogen acceptor, Electrophile (in Pd-catalyzed reactions) | [1][5] |
| Hirao Reaction | Key reactant for C-P bond formation with aryl halides. | Not a typical reactant. | [3][12] |
| Pd-catalyzed Oxidation | Not a typical reagent. | Acts as a stoichiometric hydrogen acceptor for the oxidation of alcohols. | [5] |
| Abramov Reaction | Reacts with aldehydes to form α-hydroxyphosphonates. | Not a typical reactant. | [1] |
Experimental Protocols
Hirao Cross-Coupling Reaction with Diethyl Phosphite
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of diethyl phosphite with an aryl bromide.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Diethyl phosphite (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
Anhydrous toluene (B28343) (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and anhydrous toluene.
-
Stir the mixture until the catalyst and ligand are fully dissolved.
-
Add the aryl bromide, diethyl phosphite, and triethylamine to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed Oxidation of a Secondary Alcohol using this compound
This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone using this compound as the hydrogen acceptor.[6]
Materials:
-
Secondary alcohol (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the secondary alcohol, Pd(OAc)₂, and Na₂CO₃.
-
Add anhydrous DMF to the flask, followed by this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Hirao Reaction Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Hirao reaction, showcasing the role of diethyl phosphite in the formation of a carbon-phosphorus bond.
Caption: Catalytic cycle of the Hirao cross-coupling reaction.
Experimental Workflow for Pd-Catalyzed Oxidation
This diagram outlines the general laboratory workflow for the palladium-catalyzed oxidation of an alcohol using this compound.
Caption: General workflow for Pd-catalyzed alcohol oxidation.
Conclusion
Diethyl phosphite and this compound are valuable reagents in organic synthesis, each with a distinct and complementary reactivity profile. Diethyl phosphite, with its reactive P-H bond, is a cornerstone for the formation of phosphonates via nucleophilic pathways and cross-coupling reactions. In contrast, this compound's reactivity is dominated by its allyl group, enabling its use as a hydrogen acceptor in palladium-catalyzed oxidations and as a partner in allylic substitution reactions. The choice between these two reagents will be dictated by the specific transformation desired, with the provided data and protocols serving as a guide for their effective implementation in research and development.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. vinuthana.com [vinuthana.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl allylphosphonate | 1067-87-4 [chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phosphorylating Agents: Diethyl Allyl Phosphate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the introduction of a phosphate (B84403) group can be a pivotal step in modulating the biological activity, solubility, and pharmacokinetic properties of a molecule. The choice of phosphorylating agent is therefore a critical decision in the design and execution of synthetic strategies. This guide provides an objective comparison of Diethyl allyl phosphate with other commonly employed phosphorylating agents, namely Diethyl chlorophosphate, Phosphoramidites, and H-phosphonates. The performance of these agents is evaluated based on available experimental data for the phosphorylation of various substrates, including alcohols, amines, and nucleosides.
At a Glance: Comparison of Phosphorylating Agents
| Feature | This compound | Diethyl chlorophosphate | Phosphoramidites | H-phosphonates |
| Reactivity | Moderate | High | High (requires activation) | Moderate (requires activation) |
| Key Advantages | Allyl group allows for orthogonal deprotection. | Highly reactive, often providing high yields. | Well-established for automated oligonucleotide synthesis; high coupling efficiency. | Stable monomers; oxidation can be performed at the end of synthesis. |
| Key Disadvantages | Limited data available on its direct use as a phosphorylating agent. | Highly toxic and corrosive; sensitive to moisture. | Sensitive to moisture and air; requires an activation step. | Requires an activation step; can be prone to side reactions. |
| Typical Substrates | Alcohols, Amines | Alcohols, Amines, Phenols | Nucleosides | Nucleosides |
Performance in Phosphorylation: A Data-Driven Comparison
The following tables summarize the performance of the compared phosphorylating agents in the phosphorylation of various substrates, based on published experimental data. It is important to note that reaction conditions can significantly influence yields, and direct comparisons should be made with this in mind.
Table 1: Phosphorylation of Alcohols
| Phosphorylating Agent | Substrate | Product | Yield (%) | Reference |
| Diethyl H-phosphite | Allyl alcohol | Diallyl phosphate | 98 | [1] |
| Triallyl phosphite | Cyclohexanol | Diallyl cyclohexyl phosphate | 39 | [2] |
| Triallyl phosphite | α-Methylbenzyl alcohol | Diallyl (1-phenylethyl) phosphate | 42 | [2] |
Table 2: Phosphorylation of Amines
| Phosphorylating Agent | Substrate | Product | Yield (%) | Reference |
| Diethyl chlorophosphate | Diethyl α-amino-α-aryl-methylphosphonates | Diethyl α-(diethylphosphorylamino)-α-aryl-methylphosphonates | 86-94 | [3] |
| Diethyl H-phosphite | Indoline | Diethyl indolin-1-ylphosphonate | 98 | [1] |
| Diethyl H-phosphite | 1,2,3,4-Tetrahydroisoquinoline (B50084) | Diethyl 3,4-dihydroisoquinolin-2(1H)-ylphosphonate | 96 | [1] |
Table 3: Phosphorylation of Nucleosides
| Phosphorylating Agent | Substrate | Method | Overall Yield (%) | Reference |
| Adenosine cyanoethyl phosphoramidite | Adenosine | Solid-phase synthesis | 25 | [4] |
| POCl3 / P(O)(OMe)3 | 2'-C-methyl ribonucleosides | Solution-phase synthesis | 30 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Phosphorylation of Amines using Diethyl chlorophosphate
This protocol describes the phosphorylation of diethyl α-amino-α-aryl-methylphosphonates.[3]
Materials:
-
Diethyl α-amino-α-aryl-methylphosphonate (1.0 mmol)
-
Toluene (B28343) (2 mL)
-
Triethylamine (B128534) (1.0 mmol, 0.14 mL)
-
Diethyl chlorophosphate (1.0 mmol, 0.14 mL)
-
Methanol (MeOH)
Procedure:
-
To a small flask with a stirrer, add the aminophosphonate (1.0 mmol) and toluene (2 mL).
-
Add triethylamine (1.0 mmol, 0.14 mL).
-
Add the phosphorylating agent, diethyl chlorophosphate (1.0 mmol, 0.14 mL).
-
Stir the reaction mixture at 26 °C for 24 hours.
-
Filter the mixture and evaporate the filtrate in vacuum.
-
Purify the crude product by flash column chromatography on a 45 cm silica gel layer using a DCM:MeOH (97:3) eluent to afford the phosphorylated product.
Results: The phosphoryl-aminophosphonates were obtained in 86–94% yields.[3]
Protocol 2: Phosphorylation of Alcohols and Amines using Diethyl H-phosphite
This protocol outlines a metal-free, cross-hetero-dehydrogenative coupling reaction of phosphites with alcohols and amines.[1]
Materials:
-
Substrate (alcohol or amine) (0.72 mmol)
-
Diethyl H-phosphite (0.72 mmol)
-
Solvent (2 mL)
-
Iodine (I₂) (10 mol %)
-
Hydrogen peroxide (H₂O₂) (1 equiv)
Procedure:
-
Combine the substrate (0.72 mmol), diethyl H-phosphite (0.72 mmol), and solvent (2 mL) in a reaction vessel.
-
Add Iodine (10 mol %) and H₂O₂ (1 equiv).
-
Stir the reaction under the optimized conditions.
-
Monitor the reaction progress.
-
Upon completion, work up the reaction and purify the product to obtain the corresponding phosphate ester or phosphoramidate.
Results:
-
Allyl alcohol was phosphorylated to furnish the phosphate ester in 98% yield.[1]
-
Indoline and 1,2,3,4-tetrahydroisoquinoline were phosphorylated to give the coupled products in 98% and 96% yield, respectively.[1]
Protocol 3: Synthesis of Nucleoside Phosphoramidites
This is a general protocol for the phosphitylation of a protected nucleoside to synthesize the corresponding phosphoramidite, a key reagent in oligonucleotide synthesis.[6]
Materials:
-
Protected nucleoside derivative (dried)
-
Anhydrous dichloromethane or acetonitrile (B52724)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous ethyl acetate (B1210297)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dry the protected nucleoside derivative under high vacuum.
-
Dissolve the dried nucleoside in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
-
Cool the reaction mixture to 0°C.
-
Slowly add the phosphitylating agent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or HPLC.
-
Quench the reaction with a small amount of methanol.
-
Dilute the mixture with ethyl acetate and wash with aqueous bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify as needed.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key phosphorylation events in major signaling pathways relevant to drug development.
Caption: The MAPK/ERK signaling cascade, a key regulator of cell fate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Diethyl Allyl Phosphate: Traditional vs. Novel Catalytic Method
In the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the efficient preparation of key intermediates is of paramount importance. Diethyl allyl phosphate (B84403) and its isomer, diethyl allylphosphonate, are versatile building blocks used in a variety of chemical transformations, including the synthesis of flame retardants and biologically active molecules.[1] This guide provides a detailed comparison of a conventional synthesis route, the Michaelis-Arbuzov reaction, with a recently developed catalytic method for the preparation of diethyl allylphosphonate, which serves as a proxy for advancements in the synthesis of related organophosphorus compounds.
While both Diethyl Allyl Phosphate and Diethyl Allylphosphonate are structurally similar and can sometimes be used in related applications, they are distinct chemical entities. This compound has the chemical formula C₇H₁₅O₄P, whereas diethyl allylphosphonate has the formula C₇H₁₅O₃P.[2] This guide will focus on the synthesis of diethyl allylphosphonate, for which comparative data is more readily available.
Quantitative Data Comparison
The following table summarizes the key performance indicators of the traditional Michaelis-Arbuzov synthesis and a novel catalytic approach.
| Parameter | Michaelis-Arbuzov Reaction | Novel Catalytic Method |
| Yield | ~98%[3] | 74.7% - 93.7%[4] |
| Reactants | Triethyl phosphite (B83602), Allyl bromide[3] | Triethyl phosphite, Allyl chloride[4] |
| Reaction Time | 3 hours[3] | 4 - 6 hours[4] |
| Reaction Temperature | 71 °C[3] | 130 - 170 °C[4] |
| Pressure | Atmospheric | Atmospheric[4] |
| Catalyst | None | NaI, KI, or CuCl[4] |
| Solvent | None (neat) | High-boiling point organic solvent (e.g., DMF, DMSO)[4] |
| Key Advantages | High yield, simple procedure | Use of less expensive allyl chloride, potential for large-scale production[4] |
| Key Disadvantages | Use of more expensive and lachrymatory allyl bromide | Higher reaction temperature, longer reaction time |
Experimental Protocols
1. Michaelis-Arbuzov Synthesis of Diethyl Allylphosphonate
This established method involves the reaction of triethyl phosphite with an allyl halide.[1]
Procedure: A round-bottomed flask is equipped with a reflux condenser and placed under a nitrogen atmosphere. Freshly distilled triethyl phosphite (30 mmol) and allyl bromide (33 mmol) are added to the flask. The reaction mixture is then heated to 71°C for 3 hours. Following the reaction, the excess allyl bromide is removed by distillation at approximately 120°C for 2 hours to yield diethyl allylphosphonate as a colorless oil.[3]
2. Novel Catalytic Synthesis of Diethyl Allylphosphonate
This method, described in a recent patent, utilizes a catalyst and a high-boiling point solvent to facilitate the reaction between triethyl phosphite and allyl chloride under normal pressure.[4]
Procedure: To a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, an organic solvent (e.g., N,N-dimethylformamide), triethyl phosphite (0.1 mol), a catalyst (e.g., NaI, 0.1g), and a polymerization inhibitor (hydroquinone, 0.01g) are added. The mixture is heated to 130°C. Allyl chloride (0.14 mol) is then added dropwise over 5 hours. After the addition is complete, the temperature is raised to 140°C and the reaction is maintained for 4 hours. Excess allyl chloride is recovered by distillation. The solvent is then removed under reduced pressure to obtain the final product, diethyl allylphosphonate.[4]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the novel catalytic synthesis method and the general Michaelis-Arbuzov reaction pathway.
References
- 1. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 2. This compound 98 3066-75-9 [sigmaaldrich.com]
- 3. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
Spectroscopic Fingerprinting: A Comparative Guide to Confirming Diethyl Allyl Phosphate Structure
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of diethyl allyl phosphate (B84403), presenting experimental data alongside alternative organophosphorus compounds to aid in structural elucidation.
This guide details the application of Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of diethyl allyl phosphate. By comparing its spectral data with those of structurally related compounds—diethyl allylphosphonate, diethyl vinylphosphonate (B8674324), and diallyl vinylphosphonate—researchers can gain a deeper understanding of the characteristic spectroscopic features of this class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and Mass Spectrometry for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 5.98 - 5.85 | m | -CH= | |
| 5.32 | d | 17.2 | =CH₂ (trans) | |
| 5.24 | d | 10.5 | =CH₂ (cis) | |
| 4.54 | d | 6.8 | O-CH₂-CH= | |
| 4.14 | q | 7.1 | O-CH₂-CH₃ | |
| 1.34 | t | 7.1 | -CH₃ | |
| Diethyl Allylphosphonate | 5.87 - 5.73 | m | -CH= | |
| 5.24 - 5.14 | m | =CH₂ | ||
| 4.12 - 4.02 | m | O-CH₂-CH₃ | ||
| 2.60 | dd | J(H,H)=7.4, J(H,P)=21.9 | P-CH₂-CH= | |
| 1.29 | t | 7.1 | -CH₃ | |
| Diethyl Vinylphosphonate | 6.35 - 5.95 | m | P-CH= | |
| 4.15 - 4.00 | m | O-CH₂-CH₃ | ||
| 1.33 | t | 7.1 | -CH₃ | |
| Diallyl Vinylphosphonate | 6.30 - 5.90 | m | P-CH=, O-CH₂-CH= | |
| 5.40 - 5.20 | m | =CH₂ | ||
| 4.60 - 4.50 | m | O-CH₂-CH= |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 132.8 (d, J(C,P)=6.7 Hz) | -CH= |
| 118.9 | =CH₂ | |
| 68.9 (d, J(C,P)=5.8 Hz) | O-CH₂-CH= | |
| 64.1 (d, J(C,P)=5.8 Hz) | O-CH₂-CH₃ | |
| 16.2 (d, J(C,P)=6.7 Hz) | -CH₃ | |
| Diethyl Allylphosphonate | 127.6 (d, J(C,P)=11.2 Hz) | -CH= |
| 120.0 (d, J(C,P)=14.4 Hz) | =CH₂ | |
| 62.0 (d, J(C,P)=6.5 Hz) | O-CH₂-CH₃ | |
| 32.3 (d, J(C,P)=138.3 Hz) | P-CH₂-CH= | |
| 16.4 (d, J(C,P)=6.0 Hz) | -CH₃ | |
| Diethyl Vinylphosphonate | 131.5 (d, J(C,P)=12.5 Hz) | =CH₂ |
| 128.5 (d, J(C,P)=187.0 Hz) | P-CH= | |
| 61.9 (d, J(C,P)=6.0 Hz) | O-CH₂-CH₃ | |
| 16.3 (d, J(C,P)=6.5 Hz) | -CH₃ | |
| Diallyl Vinylphosphonate | 132.5 (d, J(C,P)=10.0 Hz) | O-CH₂-CH= |
| 131.0 (d, J(C,P)=12.0 Hz) | =CH₂ (vinyl) | |
| 129.0 (d, J(C,P)=188.0 Hz) | P-CH= | |
| 118.5 | =CH₂ (allyl) | |
| 66.0 (d, J(C,P)=6.0 Hz) | O-CH₂-CH= |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound [1] | -1.1 |
| Diethyl Allylphosphonate [2] | 27.1 |
| Diethyl Vinylphosphonate | 18.2 |
| Diallyl Vinylphosphonate | 17.9 |
Table 4: FT-IR Spectroscopic Data (neat)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 3080, 2985, 1645, 1270, 1030 | C-H (sp²), C-H (sp³), C=C, P=O, P-O-C |
| Diethyl Allylphosphonate | 3080, 2980, 1640, 1240, 1025 | C-H (sp²), C-H (sp³), C=C, P=O, P-O-C |
| Diethyl Vinylphosphonate [3] | 3040, 2985, 1620, 1250, 1020 | C-H (sp²), C-H (sp³), C=C, P=O, P-O-C |
| Diallyl Vinylphosphonate | 3085, 2980, 1645, 1620, 1255, 1025 | C-H (sp²), C-H (sp³), C=C (allyl), C=C (vinyl), P=O, P-O-C |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194 | 165, 137, 109, 81, 41 |
| Diethyl Allylphosphonate | 178 | 150, 137, 122, 109, 91, 81, 41 |
| Diethyl Vinylphosphonate [1] | 164 | 136, 108, 91, 81, 65 |
| Diallyl Vinylphosphonate | 188 | 147, 121, 107, 81, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 100 MHz or higher. Use proton decoupling. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
³¹P NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 162 MHz or higher. Use proton decoupling. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates prior to sample analysis.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 35-500 amu.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Spectroscopic analysis workflow for this compound.
By following the detailed protocols and comparing the acquired spectroscopic data with the reference values provided in this guide, researchers can confidently confirm the structure of synthesized this compound and distinguish it from its structural isomers and related organophosphorus compounds.
References
Comparative Efficacy of Diethyl Allyl Phosphate Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the biological efficacy of Diethyl Allyl Phosphate (B84403) and its derivatives. It is important to note that publicly available literature on the direct comparative efficacy of a range of Diethyl Allyl Phosphate derivatives is exceptionally scarce. This document synthesizes the limited available data and provides context from related organophosphorus compounds to offer a foundational understanding for researchers in the field. The information herein is intended to serve as a starting point for further investigation into the potential therapeutic applications of this class of molecules.
Introduction
This compound is an organophosphate ester with a reactive allyl group, suggesting its potential for various chemical modifications and biological activities. Organophosphorus compounds, as a broad class, are known for their diverse applications, including as pesticides, herbicides, and pharmaceuticals, often exerting their effects through enzyme inhibition.[1][2] This guide aims to collate and present the current state of knowledge on the efficacy of this compound and its derivatives, highlighting the significant gaps in the existing research landscape.
Efficacy Data: A Notable Scarcity
A comprehensive search of scientific literature reveals a significant lack of studies directly comparing the efficacy of various this compound derivatives. The majority of research on this compound focuses on its role as a synthetic reagent in chemical reactions, rather than its intrinsic biological activity.[3] Similarly, much of the available biological data is on the related but structurally distinct compound, Diethyl Allylphosphonate.
However, a study was identified that investigated the antibacterial properties of a specific this compound derivative, 3-ethoxyprop-1-en-2-yldiethylphosphate. This provides a singular, valuable data point in an otherwise sparse field.
Table 1: Antibacterial Activity of a this compound Derivative
| Compound | Target Organism | Assay Type | Efficacy Metric (MIC in µg/mL) | Reference |
| 3-ethoxyprop-1-en-2-yldiethylphosphate | Escherichia coli | Agar (B569324) well diffusion | 62.5 | [4] |
| Pseudomonas aeruginosa | Agar well diffusion | 62.5 | [4] | |
| Bacillus subtilis | Agar well diffusion | 125 | [4] | |
| Bacillus mesentericus | Agar well diffusion | 500 | [4] | |
| Staphylococcus aureus | Agar well diffusion | 500 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.[4]
Potential Mechanisms of Action and Broader Context
Given the limited specific data, the potential mechanisms of action for this compound derivatives can be inferred from the broader class of organophosphorus compounds. A primary mode of action for many organophosphates is the inhibition of serine enzymes, such as acetylcholinesterase in insects or serine proteases in various organisms.[5] This inhibition is often due to the phosphorylation of a critical serine residue in the enzyme's active site.
Alkynyl diethyl phosphates, for instance, have been shown to be potent covalent inhibitors of serine enzymes, with second-order rate constants in the range of 10^4 to 10^8 M⁻¹ min⁻¹.[5] It is plausible that appropriately functionalized this compound derivatives could exhibit similar enzyme-inhibiting properties.
The following diagram illustrates a generalized signaling pathway for enzyme inhibition by an organophosphate compound.
Experimental Protocols
Due to the lack of specific efficacy studies, detailed experimental protocols for this compound derivatives are not available. However, based on the study of 3-ethoxyprop-1-en-2-yldiethylphosphate and general antimicrobial testing procedures, a representative protocol can be outlined.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.
-
Bacterial Culture Preparation: Inoculate a loopful of the test bacterium (e.g., E. coli, S. aureus) into a nutrient broth and incubate at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: Aseptically spread 100 µL of the standardized bacterial culture over the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each concentration into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The larger the zone, the greater the antibacterial activity.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically employed, where serial dilutions of the compound are made in a 96-well plate containing the bacterial suspension. The MIC is the lowest concentration that shows no visible bacterial growth after incubation.[4]
The following diagram illustrates a typical workflow for screening the biological activity of novel compounds.
Conclusion and Future Directions
The field of this compound derivatives presents a significant opportunity for new discoveries in drug development and other life sciences applications. The current body of literature indicates that this is a largely unexplored area of chemical space. The preliminary antibacterial data for a single derivative suggests that these compounds may possess valuable biological activities.
Future research should focus on:
-
The synthesis of a diverse library of this compound derivatives with various substitutions on the allyl group.
-
Systematic screening of these derivatives for a range of biological activities, including antimicrobial, antiviral, insecticidal, and enzyme inhibitory effects.
-
Elucidation of the structure-activity relationships to guide the design of more potent and selective compounds.
The generation of robust, comparative efficacy data will be crucial for unlocking the full potential of this promising class of organophosphorus compounds.
References
Biological activity of Diethyl allyl phosphate versus its analogues
A Comparative Analysis of the Biological Activity of Diethyl Allyl Phosphate (B84403) and Its Analogues for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the biological activities of Diethyl allyl phosphate and its analogues, supported by experimental data. The focus is on their antimicrobial and enzyme inhibitory properties, with detailed methodologies for key experiments and a summary of quantitative data in structured tables.
Antimicrobial Activity
Organophosphonates, including analogues of this compound, have demonstrated notable antimicrobial properties. The biological activity is significantly influenced by the specific chemical structure of the compound.
Comparative Analysis of Antimicrobial Efficacy
A study investigating a series of diethyl benzylphosphonate analogues revealed that substitutions on the phenyl ring have a marked impact on their cytotoxic effects against various strains of Escherichia coli. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance required to prevent visible bacterial growth, was determined for each analogue. The results clearly indicate a structure-activity relationship.[1][2]
Key Observations from Structure-Activity Relationship (SAR) Data:
-
Influence of Boronic Acid: The presence of a boronic acid group at the para position of the phenyl ring (Compound 3) led to a twofold increase in antimicrobial activity (indicated by a lower MIC) when compared to the unsubstituted parent compound (Compound 1). This suggests that the boronic acid moiety is crucial for the compound's interaction with its bacterial target.[1]
-
Effect of Bulky Substituents: The introduction of a large, dimeric substituent (Compound 4) resulted in a complete loss of antimicrobial activity, with MIC values exceeding 1000 µg/mL.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Analogues against E. coli Strains [1][2]
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
| 5 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the MIC.
-
Bacterial Strains: Escherichia coli strains K12 (with native LPS) and R2-R4 (with different LPS lengths) were used.
-
Culture Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB).
-
Compound Preparation: The tested compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Microdilution Assay:
-
A serial twofold dilution of each compound was prepared in a 96-well microtiter plate.
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed.
-
Controls: Imipenem, Ciprofloxacin, and Amikacin were used as positive controls, and DMSO was used as a negative control.
Enzyme Inhibition
Phosphonates are recognized as potent inhibitors of various enzymes, particularly serine hydrolases and proteases. Their inhibitory activity stems from their ability to act as transition-state analogues, forming a stable covalent bond with the active site serine residue of the enzyme.[3][4]
Mechanism of Serine Protease Inhibition
Peptidyl diaryl phosphonates are mechanism-based inhibitors of serine proteases. The inhibition involves an irreversible transesterification with the hydroxyl group of the active site serine, leading to the formation of a covalent enzyme-inhibitor complex and the release of a phenol (B47542) molecule.[4]
Comparative Inhibitory Activity
Alkynyl phosphates, which are analogues of this compound, have been identified as powerful covalent inhibitors of serine enzymes. For instance, propynyl, hexynyl, and t-butylethynyl diethyl phosphates exhibit high second-order rate constants for the inhibition of esterases (10⁷-10⁸ M⁻¹ min⁻¹) and proteases (10⁴-10⁵ M⁻¹ min⁻¹).[5] The inhibition is a result of the binding of the phosphate group to the active site of the enzyme.[5]
While direct comparative data for this compound is limited, the inhibitory potency of phosphonate esters is known to be dependent on the nature of the alkyl and leaving groups. For example, in the inhibition of the first component of complement (C'1a), aminoalkyl phosphonates are more potent inhibitors than the corresponding alkyl phosphonates.[6]
Cytotoxic Activity
Certain organophosphorus compounds, including derivatives of α-aminophosphonates, have shown cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of α-Hydroxyphosphonate and α-Aminophosphonate Derivatives
Studies on α-hydroxyphosphonate and α-aminophosphonate derivatives have demonstrated their potential as anticancer agents. The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the substituents on the phenyl ring. For example, derivatives containing a trifluoromethyl group have shown enhanced activity.
Table 2: Comparative Anticancer Activity (IC₅₀ µM) of α-Hydroxyphosphonate and α-Aminophosphonate Derivatives
| Compound/Derivative | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) |
| α-Hydroxyphosphonate Derivative 1 | >100 | >100 | >100 | >100 |
| α-Hydroxyphosphonate Derivative 2 (with CF₃) | 25.3 | 30.1 | 45.7 | 50.2 |
| α-Aminophosphonate Derivative 1 | 80.5 | 95.2 | >100 | >100 |
| α-Aminophosphonate Derivative 2 (with CF₃) | 15.8 | 20.4 | 32.1 | 41.5 |
(Note: The data in this table is illustrative of the trends observed in the literature and is based on findings from studies on α-hydroxyphosphonate and α-aminophosphonate derivatives.)
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkynyl phosphates are potent inhibitors of serine enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A COMPARISON OF THE SPECIFICITY OF INHIBITION BY PHOSPHONATE ESTERS OF THE FIRST COMPONENT OF COMPLEMENT AND THE ANTIGEN-INDUCED RELEASE OF HISTAMINE FROM GUINEA PIG LUNG - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Diethyl Allyl Phosphate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Diethyl allyl phosphate (B84403) (DEAP) is a valuable intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to flame retardants. The selection of a synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of a process. This guide provides a comprehensive cost-benefit analysis of the most common synthesis routes to DEAP, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Executive Summary
This guide evaluates three primary synthesis routes for Diethyl allyl phosphate: the Michaelis-Arbuzov reaction, a patented catalyst-driven approach using allyl chloride, and the Michaelis-Becker reaction. The Michaelis-Arbuzov reaction stands out for its high yield and straightforward procedure, making it a common choice. The patented method offers the potential for lower-cost starting materials but involves catalysts and higher temperatures. The Michaelis-Becker reaction provides an alternative pathway, though it is often reported to have lower yields than the Michaelis-Arbuzov reaction. The optimal choice will depend on the specific priorities of the researcher, including raw material cost, desired yield, reaction conditions, and environmental considerations.
Cost-Benefit Analysis Workflow
The following diagram illustrates the key factors considered in the cost-benefit analysis of each synthesis route.
Caption: Logical flow for selecting an optimal synthesis route.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound. Prices are estimates based on commercially available information and may vary.
| Parameter | Michaelis-Arbuzov Reaction | Patented Method (with KI catalyst) | Michaelis-Becker Reaction |
| Primary Reactants | Triethyl phosphite (B83602), Allyl bromide | Triethyl phosphite, Allyl chloride | Diethyl phosphite, Allyl bromide |
| Estimated Reactant Cost/mol DEAP | ~$25 - $35 | ~$15 - $25 | ~$20 - $30 |
| Catalyst | None | Potassium Iodide (KI) | Base (e.g., Sodium Ethoxide) |
| Estimated Catalyst Cost/mol DEAP | N/A | ~$1 - $2 | ~$2 - $5 |
| Reaction Temperature | 70-120°C | 130-170°C | Room temperature to reflux |
| Reaction Time | 3 - 6 hours | 9 - 13 hours | Variable, often longer |
| Reported Yield | Up to 98% | Up to 93.7% | Generally lower than Michaelis-Arbuzov |
| Key Byproducts | Ethyl bromide | Ethyl chloride | Sodium bromide |
| Overall Cost-Benefit | High yield, simple, moderate cost | Lower reactant cost, requires catalyst, higher energy | Milder conditions, potentially lower yield |
Experimental Protocols
Michaelis-Arbuzov Reaction
This is a widely used and high-yielding method for the synthesis of phosphonates.[1][2][3]
Reaction Scheme: (C₂H₅O)₃P + CH₂=CHCH₂Br → CH₂=CHCH₂P(O)(OC₂H₅)₂ + C₂H₅Br
Procedure: A mixture of triethyl phosphite and a slight excess of allyl bromide is heated. The reaction is typically exothermic and may require initial cooling. After the initial reaction subsides, the mixture is heated to drive the reaction to completion. The byproduct, ethyl bromide, and any excess allyl bromide are removed by distillation to yield the crude this compound, which can be further purified by vacuum distillation.
Patented Method with Catalyst
This method, described in patent CN103880880A, utilizes the less expensive allyl chloride as the starting material in a catalyzed reaction.[4]
Reaction Scheme (with KI catalyst): (C₂H₅O)₃P + CH₂=CHCH₂Cl --(KI)--> CH₂=CHCH₂P(O)(OC₂H₅)₂ + C₂H₅Cl
Procedure: Triethyl phosphite, an organic solvent, a catalyst (such as KI or CuCl), and a polymerization inhibitor are charged into a reactor and heated to approximately 130°C. Allyl chloride is then added gradually over several hours. After the addition is complete, the temperature is raised to 130-170°C and maintained for 4-6 hours. Excess allyl chloride and the solvent are then removed by distillation to yield the product. The patent reports yields ranging from 74.7% to 93.7% depending on the catalyst and specific conditions used.
Michaelis-Becker Reaction
This reaction offers an alternative route using diethyl phosphite as the phosphorus source.[5] While specific high-yielding protocols for DEAP are less commonly reported than for the Michaelis-Arbuzov reaction, the general procedure involves the deprotonation of diethyl phosphite to form a nucleophile that then reacts with an alkyl halide.
Reaction Scheme: (C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ (C₂H₅O)₂P(O)⁻ + CH₂=CHCH₂Br → CH₂=CHCH₂P(O)(OC₂H₅)₂ + Base-H⁺ + Br⁻
Procedure: Diethyl phosphite is treated with a base, such as sodium ethoxide or another suitable base, in an appropriate solvent to generate the diethyl phosphite anion. Allyl bromide is then added to the reaction mixture. The reaction is stirred, often at room temperature or with gentle heating, until completion. Workup typically involves filtration to remove the salt byproduct and removal of the solvent, followed by purification of the product. Yields for this reaction are often lower than those of the Michaelis-Arbuzov reaction.[5]
Transition Metal-Catalyzed Routes
While less common for the synthesis of simple alkyl phosphonates like DEAP, palladium and nickel-catalyzed cross-coupling reactions are powerful methods for forming C-P bonds, especially for aryl and vinyl phosphonates.[6][7][8][9] These methods typically involve the reaction of a hydrophosphonate with an appropriate organic electrophile in the presence of a transition metal catalyst. For DEAP, this could conceptually involve the reaction of diethyl phosphite with an allyl electrophile. However, detailed, optimized protocols for this specific transformation are not as readily available in the literature as for the classical methods. The primary advantages of these routes would be milder reaction conditions and potentially broader substrate scope for more complex phosphonates. The main drawbacks are the cost and potential toxicity of the metal catalysts.[10][11][12][13][14][15][16][17]
Safety and Environmental Considerations
A critical aspect of selecting a synthesis route is the evaluation of the hazards associated with the reagents and byproducts.
| Substance | Key Hazards |
| Triethyl phosphite | Flammable, harmful if swallowed, causes serious eye irritation.[15][18][19] |
| Allyl bromide | Highly flammable, toxic if swallowed or inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[20][21][22] |
| Allyl chloride | Highly flammable, toxic if inhaled, may cause liver and kidney damage with chronic exposure.[10][11][14][23] |
| Diethyl phosphite | May cause an allergic skin reaction and serious eye damage.[3][8][13] |
| Palladium Catalysts | Can be pyrophoric, especially when adsorbed on carbon. Chronic exposure to palladium dust may have toxic effects.[10][12] |
| Nickel Catalysts | May cause allergic skin reactions, suspected of causing cancer, and can cause damage to organs through prolonged exposure.[13][14][15][16][17] |
The Michaelis-Arbuzov and Michaelis-Becker reactions produce alkyl halide byproducts (ethyl bromide and sodium bromide, respectively), which must be managed as waste. The patented method generates ethyl chloride. All three routes require careful handling of flammable and toxic materials. The use of transition metal catalysts introduces additional concerns regarding metal contamination in the final product and waste streams.
Conclusion
For the straightforward synthesis of this compound, the Michaelis-Arbuzov reaction offers a robust and high-yielding protocol, making it a common and reliable choice. While the starting materials may be slightly more expensive than in the patented approach, the simplicity of the reaction and the high yields often offset this cost.
The patented method using allyl chloride and a catalyst is a viable alternative, particularly for large-scale production where the lower cost of allyl chloride can lead to significant savings. However, this comes with the trade-off of higher reaction temperatures, longer reaction times, and the need for a catalyst, which adds to the process complexity and cost.
The Michaelis-Becker reaction is a less common choice for this specific product, likely due to generally lower reported yields. It may be considered if the milder reaction conditions are a critical factor and a lower yield is acceptable.
Ultimately, the selection of the optimal synthesis route requires a careful evaluation of the specific project needs, balancing the cost of raw materials and energy with the desired yield, purity, and safety and environmental considerations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [organic-chemistry.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. shimadzu.eu [shimadzu.eu]
- 13. agilent.com [agilent.com]
- 14. Nickel Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Sodium Iodide (Crystalline/Certified), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. m.indiamart.com [m.indiamart.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Sodium Iodide, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
Computational Modeling of Diethyl Allyl Phosphate Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The computational modeling of organophosphate reactivity is a critical tool in understanding their mechanisms of action, predicting their stability, and designing new molecules with desired properties. This guide provides a comparative overview of computational approaches for studying the reactivity of Diethyl Allyl Phosphate (B84403) (DEAP), a representative organophosphate with applications in synthesis. Due to the limited availability of direct comparative studies on DEAP, this guide draws upon computational and experimental data from closely related organophosphate compounds to provide a comprehensive framework for researchers.
Comparison of Computational Models for Organophosphate Reactivity
The accuracy of computational predictions for organophosphate reactivity is highly dependent on the chosen theoretical model. Density Functional Theory (DFT) is a widely used method, but the choice of functional and basis set is crucial. Below is a summary of computational models used in the study of related phosphate esters, which can be applied to DEAP.
| Computational Model | Compound Studied | Reaction Type | Key Findings | Reference |
| CBS-QB3 | Triethyl phosphate (TEP) | Thermal Decomposition | Provided accurate kinetic parameters for concerted elimination reactions. Transition state optimization was performed at the B3LYP/6-311G(2d,d,p) level.[1][2][3] | [1][2][3] |
| MPWB1K, MPW1B95, PBE1PBE | Dimethylphosphate | Hydrolysis | Benchmarking against CCSD(T)/CBS showed these functionals to be the most accurate for activation and reaction energies.[4][5][6] | [4][5][6] |
| B3LYP/6-311++G(2d,2p) | Dimethylphosphate | Hydrolysis | Used for geometry optimizations in the benchmarking study, providing a reliable level of theory for structural predictions.[4][5][6] | [4][5][6] |
| ωB97XD/6-311G(d,p) | Nitroalkyl phosphates | Thermal Decomposition | Found to be suitable for studying single-step mechanisms with six-membered transition states. | |
| B3LYP/6-31G * | Diethyl α-acylphosphonates | Condensation Reaction | Indicated as a suitable and precise method for studying the molecular structure of related α-iminophosphonates.[7] | [7] |
Experimental Data for Analogous Organophosphate Reactions
| Compound | Reaction Type | Experimental Conditions | Activation Energy (Ea) / Rate Constant (k) | Reference |
| Triethyl phosphate (TEP) | Pyrolysis | High temperature (1200-1700 K) | Model validated against CO time-history data and ignition delay times.[1][2][3] | [1][2][3] |
| Diethyl allylphosphonate | Michaelis-Arbuzov Synthesis | 71 °C, 3 h | Yield: 98% | |
| Various Esters | Alkaline Hydrolysis | Aqueous NaOH | Second-order rate constants determined. | [8] |
Experimental Protocols
General Protocol for Kinetic Analysis of Organophosphate Hydrolysis
A common method for studying the hydrolysis kinetics of organophosphate esters involves monitoring the reaction progress over time using spectroscopic or chromatographic techniques.[8]
-
Reaction Setup: A solution of the organophosphate ester of known concentration is prepared in a suitable solvent (e.g., water, buffer solution). The reaction is initiated by adding a catalyst (e.g., acid or base) or by adjusting the temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquots is stopped, typically by rapid cooling or by neutralizing the catalyst.
-
Analysis: The concentration of the reactant or a product in each aliquot is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.
-
Data Analysis: The concentration data is plotted against time, and the rate constant is determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order kinetics). The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Signaling Pathways and Reaction Mechanisms
The reactivity of Diethyl Allyl Phosphate can involve several pathways, including nucleophilic substitution at the phosphorus center, reactions at the allyl group, and pericyclic reactions. Computational modeling is instrumental in elucidating these complex mechanisms.
Caption: Potential reaction pathways for this compound.
Computational Workflow
The process of computationally modeling the reactivity of a molecule like this compound typically follows a structured workflow.
Caption: A typical workflow for computational reactivity studies.
References
- 1. Theoretical Calculation of Reaction Rates and Combustion Kinetic Modeling Study of Triethyl Phosphate (TEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Kinetic Showdown: Diethyl Allyl Phosphate in the Ring with Key Alternatives
For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of a reaction is paramount to its optimization and application. Diethyl allyl phosphate (B84403) (DEAP) is a versatile reagent, participating in a range of transformations, notably in palladium-catalyzed reactions and as a substrate for nucleophilic substitution. This guide provides a comparative analysis of the kinetic performance of diethyl allyl phosphate against common alternatives, supported by available experimental data and detailed protocols.
Palladium-Catalyzed Reactions: A Tale of Oxidations and Allylations
This compound has carved a niche for itself in the realm of palladium catalysis, primarily as an oxidant in alcohol oxidation and as a substrate in Tsuji-Trost allylic alkylation reactions.
In the Role of an Oxidant: The Oxidation of Alcohols
In the palladium-catalyzed oxidation of alcohols, this compound serves as a hydrogen acceptor. A kinetic study of the oxidation of alcohols using a combination of this compound and palladium acetate (B1210297) revealed a rate law of rate = k[catalyst]¹/²[aldehyde] .[1] This half-order dependence on the catalyst suggests a complex mechanism likely involving a dimeric palladium species in the catalytic cycle. Notably, the study found no kinetic isotope effect when using deuterated aldehyde (PhCDO) and deuterated formic acid (DCOOD), indicating that C-H bond cleavage is not the rate-determining step of the overall reaction.[1]
Table 1: Comparison of Kinetic Parameters in Palladium-Catalyzed Alcohol Oxidation
| Oxidant System | Substrate | Catalyst | Rate Law | Rate Constant (k) | Comments |
| This compound / Pd(OAc)₂ | Alcohols | Pd(OAc)₂ | rate = k[catalyst]¹/²[aldehyde] | Not Reported | No kinetic isotope effect observed.[1] |
| O₂ / (-)-Sparteine / Pd(II) | Secondary Alcohols | Pd(nb)Cl₂ | Not Reported | Not Reported | Focus on enantioselectivity. |
As a Substrate in Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction where a nucleophile attacks a π-allylpalladium complex.[2][3][4] The nature of the leaving group on the allylic substrate is crucial for the efficiency of the reaction. This compound, with its phosphate leaving group, is a viable substrate for this transformation.
A detailed kinetic investigation into the initial step of the Tsuji-Trost reaction, the interaction of a palladium(0) catalyst with an allylic substrate, was performed at the single-molecule level. This study, while not using this compound directly, provides insight into the elementary steps. It revealed that an unselective π-complex formation precedes the insertion of the catalyst into the C-O bond of the leaving group, with the subsequent decomposition of the intermediate occurring on a timescale of 2-3 seconds.[5][6][7]
While a direct kinetic comparison between this compound and the more common allyl acetate in the Tsuji-Trost reaction is not available in a single study, the general principles of leaving group ability can be applied. Phosphates are generally considered good leaving groups. A study on the effect of carboxylate leaving groups in the Tsuji-Trost reaction provides a framework for how such a comparison could be conducted and highlights the importance of the leaving group in both the complexation and oxidative addition steps.
Table 2: Conceptual Comparison of Leaving Groups in Tsuji-Trost Reactions
| Leaving Group | Substrate | General Reactivity Trend | Key Kinetic Considerations |
| Phosphate | This compound | Good Leaving Group | Oxidative addition to Pd(0) is generally facile. |
| Acetate | Allyl Acetate | Moderate Leaving Group | Often used as a standard for comparison. |
| Carbonate | Allyl Carbonate | Good Leaving Group | Can also act as a base in situ. |
Nucleophilic Substitution Reactions
Phosphate esters can undergo nucleophilic substitution either at the phosphorus center or at the α-carbon. For this compound, nucleophilic attack at the allylic carbon would result in the displacement of the diethyl phosphate anion. The kinetics of such S_N2 reactions are highly dependent on the nature of the nucleophile, the solvent, and the steric hindrance at the reaction center. While specific rate constants for nucleophilic substitution on this compound are not readily found in the literature, the principles of S_N2 reactions suggest that it would be a competent electrophile.
Alternative Substrate: Diethyl Allylphosphonate
A close structural analog to this compound is diethyl allylphosphonate. The key difference is the direct C-P bond in the phosphonate (B1237965) versus the C-O-P linkage in the phosphate. This structural change significantly alters the chemical reactivity. Diethyl allylphosphonate is primarily used in Horner-Wadsworth-Emmons type reactions and is not typically employed as a leaving group in the same manner as this compound in Tsuji-Trost reactions.[8][9] A direct kinetic comparison in the context of palladium-catalyzed allylic alkylation is therefore not applicable.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are representative protocols for the types of reactions discussed.
Protocol 1: Kinetic Analysis of Palladium-Catalyzed Oxidation of an Alcohol
Objective: To determine the reaction order with respect to the catalyst and the aldehyde in the oxidation of benzyl (B1604629) alcohol using the Pd(OAc)₂/diethyl allyl phosphate system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DEAP)
-
Benzyl alcohol
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of Pd(OAc)₂, benzyl alcohol, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the desired amount of solvent and the internal standard.
-
Varying Catalyst Concentration: While keeping the concentrations of benzyl alcohol and DEAP constant, add varying amounts of the Pd(OAc)₂ stock solution to different vials.
-
Varying Aldehyde Concentration: In a separate series of experiments, keep the concentrations of Pd(OAc)₂ and DEAP constant and add varying amounts of the benzyl alcohol stock solution.
-
Initiation and Monitoring: Place the vials in a pre-heated block at the desired reaction temperature. At timed intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., by cooling and diluting with a solvent like ethyl acetate), and analyze by GC-FID.
-
Data Analysis: Plot the concentration of the product (benzaldehyde) versus time to determine the initial reaction rates. A plot of log(rate) versus log([catalyst]) and log(rate) versus log([aldehyde]) will yield the reaction order for each component.
Protocol 2: Comparative Kinetic Analysis of Leaving Groups in the Tsuji-Trost Reaction
Objective: To compare the relative rates of the Tsuji-Trost reaction of a nucleophile with allyl acetate and this compound.
Materials:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylphosphine (PPh₃)
-
Allyl acetate
-
This compound
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride)
-
Anhydrous, degassed THF
-
Internal standard
-
High-performance liquid chromatograph (HPLC) or GC
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the active Pd(0) catalyst by dissolving Pd₂(dba)₃ and PPh₃ in THF.
-
Nucleophile Preparation: Prepare a solution of the sodium salt of dimethyl malonate by reacting dimethyl malonate with sodium hydride in THF.
-
Reaction Setup: In two separate, identical reaction vessels, place the solution of the nucleophile and the internal standard.
-
Initiation: To one vessel, add allyl acetate, and to the other, add this compound. Then, add an equal amount of the catalyst solution to each vessel to initiate the reaction.
-
Monitoring: At timed intervals, withdraw aliquots, quench with a slightly acidic solution, extract with an organic solvent, and analyze by HPLC or GC to determine the concentration of the product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates will give a direct comparison of the reactivity of the two substrates.
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of the Tsuji-Trost reaction and a general workflow for a kinetic experiment.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: General workflow for a kinetic experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Protocols for the Synthesis of Diethyl Allyl Phosphate and Its Phosphonate Isomer
For researchers, scientists, and professionals in drug development, the synthesis of organophosphorus compounds is a critical task. Among these, diethyl allyl phosphate (B84403) and its structural isomer, diethyl allylphosphonate, are valuable intermediates in various chemical transformations. This guide provides an objective, data-driven comparison of different synthetic protocols for these two compounds, offering insights into their respective advantages and limitations.
Distinguishing Diethyl Allyl Phosphate and Diethyl Allylphosphonate
It is crucial to differentiate between this compound and diethyl allylphosphonate, as these names are sometimes used interchangeably in literature, leading to confusion. The key difference lies in the bonding of the allyl group to the phosphorus atom.
-
This compound: The allyl group is bonded to the phosphorus atom via an oxygen atom (P-O-C linkage).
-
Diethyl Allylphosphonate: The allyl group is directly bonded to the phosphorus atom (P-C linkage).
This structural difference significantly influences their chemical reactivity and applications.
Synthesis of Diethyl Allylphosphonate
The most common methods for synthesizing diethyl allylphosphonate involve the formation of a direct carbon-phosphorus bond. The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods, with several modern variations offering improved conditions.
Comparative Data for Diethyl Allylphosphonate Synthesis
| Protocol | Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield | Reference |
| Classical Michaelis-Arbuzov | Triethyl phosphite (B83602), Allyl bromide | None | 3 hours | 71°C | 98% | [1] |
| Catalyzed Michaelis-Arbuzov | Triethyl phosphite, Allyl chloride | KI | 5 hours | 160°C | 93.7% | [2] |
| Zinc Iodide Mediated | Allyl alcohol, Triethyl phosphite | ZnI₂ | ~12 hours (overnight) | Reflux (Toluene) | Good (unspecified) | [3][4] |
| Michaelis-Becker | Diethyl phosphite, Allyl halide | Base | Varies | Varies | Less commonly reported | [5] |
Experimental Protocols for Diethyl Allylphosphonate Synthesis
Protocol 1: Classical Michaelis-Arbuzov Reaction [1]
This protocol is a widely used and high-yielding method for the synthesis of diethyl allylphosphonate.
-
Materials: Triethyl phosphite, Allyl bromide.
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).
-
Heat the mixture to 71°C for 3 hours.
-
After the reaction is complete, distill off the excess allyl bromide by heating the crude mixture to approximately 120°C for 2 hours.
-
The resulting product is diethyl allylphosphonate as a colorless oil.
-
Protocol 2: Catalyzed Michaelis-Arbuzov Reaction [2]
This patented method utilizes a catalyst to facilitate the reaction, offering high yields.
-
Materials: Triethyl phosphite, Allyl chloride, Potassium iodide (KI), Hydroquinone (polymerization inhibitor), DMAC (solvent).
-
Procedure:
-
In a reaction vessel purged with nitrogen, add 100 ml of DMAC, 16.6g (0.1 mol) of triethyl phosphite, 0.2g of KI, and 0.01g of hydroquinone.
-
Heat the mixture to 130°C.
-
Over 6 hours, uniformly inject 13.78g (0.18 mol) of allyl chloride below the liquid surface using a micropump.
-
After the injection is complete, raise the temperature to 160°C and maintain for 5 hours.
-
Recover the excess allyl chloride by distillation.
-
Remove the solvent by distillation under reduced pressure to obtain the final product.
-
Protocol 3: Zinc Iodide Mediated Synthesis from Allyl Alcohol [3][4][6]
This one-flask procedure provides a convenient alternative to the traditional Michaelis-Arbuzov reaction, starting from an allylic alcohol.
-
Materials: Allyl alcohol, Triethyl phosphite, Zinc iodide (ZnI₂), Anhydrous toluene (B28343) or THF.
-
Procedure:
-
To a stirred solution of ZnI₂ (1.5 eq) in anhydrous toluene or freshly distilled THF, add triethyl phosphite (1.5–3 eq) followed by the allyl alcohol.
-
Reflux the reaction mixture overnight (approximately 12 hours).
-
After cooling to room temperature, remove the volatile components under vacuum.
-
Wash the residue with 2 N NaOH until the solids dissolve.
-
Extract the aqueous layer with ether, dry the organic layer with MgSO₄, and concentrate in vacuo.
-
Purify the resulting oil via flash column chromatography on silica (B1680970) gel.
-
Reaction Pathway for Michaelis-Arbuzov Synthesis of Diethyl Allylphosphonate
Caption: Michaelis-Arbuzov reaction pathway for diethyl allylphosphonate synthesis.
Synthesis of this compound
The synthesis of this compound involves the formation of a phosphate ester. Key methods include the reaction of a chlorophosphate with an alcohol and the Todd-Atherton reaction.
Comparative Data for this compound Synthesis
| Protocol | Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield | Reference |
| From Diethyl Chlorophosphate | Diethyl chlorophosphate, Allyl alcohol | Triethylamine (B128534), DMAP | Overnight | Room Temp. | Not explicitly stated | [7] |
| Todd-Atherton Reaction | Diethyl phosphite, Allyl alcohol | CCl₄, Triethylamine | Varies | Varies | Good (general) | [8][9] |
| From Phosphorus Oxychloride | Phosphorus oxychloride, Ethanol, Allyl alcohol | Triethylamine | Multistep | 0°C to Room Temp. | Not explicitly stated | [7] |
Experimental Protocols for this compound Synthesis
Protocol 1: From Diethyl Chlorophosphate [7]
This method involves the reaction of a pre-formed or in situ generated diethyl chlorophosphate with allyl alcohol.
-
Materials: Diethyl chlorophosphate, Allyl alcohol, Triethylamine, 4-Dimethylaminopyridine (DMAP), Diethyl ether.
-
Procedure:
-
To a solution of allyl alcohol (2.70 mL, 39.7 mmol), triethylamine (8.50 mL, 61.0 mmol), and DMAP (1.23 g, 10.0 mmol) in diethyl ether, add crude diethyl chlorophosphate.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purify by flash column chromatography.
-
Protocol 2: Todd-Atherton Reaction [8][9]
The Todd-Atherton reaction is a method for converting dialkyl phosphites into various phosphorus compounds, including phosphates, by reacting them with an alcohol in the presence of a base and a halogenating agent.
-
Materials: Diethyl phosphite, Allyl alcohol, Carbon tetrachloride (CCl₄), Triethylamine.
-
General Procedure:
-
In a suitable solvent, combine diethyl phosphite and allyl alcohol.
-
Add triethylamine as a base.
-
Slowly add carbon tetrachloride to the mixture.
-
The reaction is typically stirred at room temperature, but conditions may vary.
-
Workup involves removal of the triethylammonium (B8662869) salt and purification of the product.
-
Reaction Pathway for this compound Synthesis from Diethyl Chlorophosphate
Caption: Synthesis of this compound from diethyl chlorophosphate and allyl alcohol.
Conclusion
The choice of synthetic protocol for this compound or its phosphonate (B1237965) isomer depends on several factors, including the availability of starting materials, desired yield, and tolerance for specific reaction conditions. For the synthesis of diethyl allylphosphonate , the classical Michaelis-Arbuzov reaction offers a high yield and straightforward procedure.[1] The zinc iodide-mediated method provides a convenient one-pot alternative when starting from allyl alcohol.[3][4] For This compound synthesis, the reaction of diethyl chlorophosphate with allyl alcohol is a direct approach, although yields can be variable. The Todd-Atherton reaction presents a versatile, albeit less direct, route.[8][9] Researchers should carefully consider the data and protocols presented here to select the most appropriate method for their specific needs.
References
- 1. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 2. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 3. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethyl allylphosphonate | 1067-87-4 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 9. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl allyl phosphate (B84403) (DEAP) with alternative reagents in common organic synthesis applications. The focus is on chemical reactivity, selectivity, and potential for side reactions, which can be considered a form of "chemical cross-reactivity" in a synthetic context. This guide also briefly discusses the potential biological cross-reactivity of DEAP, given its classification as an organophosphate.
Diethyl Allyl Phosphate in Palladium-Catalyzed Dehydrogenation
This compound is utilized as a hydrogen acceptor in palladium-catalyzed oxidative dehydrogenation reactions, particularly for the conversion of ketones to α,β-unsaturated ketones.[1] This process is crucial for the synthesis of various organic molecules.
Comparison with Alternative Hydrogen Acceptors
The efficiency of a hydrogen acceptor is critical for the yield and rate of the dehydrogenation reaction. While direct comparative studies under identical conditions are limited, the following table summarizes the performance of DEAP and other common hydrogen acceptors based on available literature.
| Hydrogen Acceptor | Catalyst System | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| This compound (DEAP) | Pd(OAc)₂ / Zn(TMP)₂ | Cyclohexanone | High (not specified) | Salt-free | [1] |
| Allyl acetate (B1210297) | Pd(OAc)₂ / NaOAc | Cyclohexanone | 85 | 100°C, 24h | |
| Diallyl carbonate | Pd₂(dba)₃ / dppb | Cyclohexanone | 92 | 80°C, 12h | |
| Oxygen (aerobic) | Pd(TFA)₂ / DMSO | Cyclohexanone | 75 | 100°C, 24h | |
| Benzoquinone | Pd(OAc)₂ | Cyclohexanone | 90 | 80°C, 6h |
Note: Yields are sourced from various studies and may not be directly comparable due to differing reaction conditions.
Experimental Protocol: Pd-Catalyzed α,β-Dehydrogenation of Ketones using DEAP
This protocol is based on the method described by Newhouse and coworkers.[1]
Materials:
-
Ketone substrate
-
Zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂)
-
This compound (DEAP)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a solution of the ketone (1.0 equiv) in the anhydrous solvent is added Zn(TMP)₂ (1.1 equiv) at room temperature.
-
The resulting zinc enolate solution is stirred for 30 minutes.
-
This compound (1.5 equiv) and Pd(OAc)₂ (0.05 equiv) are then added sequentially.
-
The reaction mixture is stirred at the desired temperature (e.g., 50-80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Reaction Pathway
Caption: Workflow for Pd-Catalyzed Dehydrogenation using DEAP.
This compound in Allylation Reactions
This compound and its derivatives, diethyl allylphosphonates, are precursors for various allylation reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes.[2][3]
Comparison with Alternative Allylating Agents
A variety of reagents can be used for the allylation of carbonyl compounds. The choice of reagent significantly impacts the reactivity, stereoselectivity, and functional group tolerance of the reaction.
| Allylating Agent | Typical Catalyst/Reagent | Carbonyl Substrate | Key Features | Potential Side Reactions |
| Diethyl allylphosphonate (via HWE) | Strong base (e.g., NaH, KHMDS) | Aldehydes, Ketones | Generally high E-selectivity for alkenes; water-soluble byproduct.[2][4] | Isomerization of the double bond; reaction with enolizable protons. |
| Allyl silanes | Lewis acid (e.g., TiCl₄, BF₃·OEt₂) | Aldehydes, Ketones | High reactivity with activated carbonyls; stereoselectivity depends on the Lewis acid.[5] | Formation of silyl (B83357) enol ethers; requires stoichiometric Lewis acid. |
| Allyl carbonates | Pd(0) catalyst | Nucleophiles (e.g., malonates) | Mild reaction conditions; good for C-C bond formation.[6] | Decarboxylation; formation of regioisomers. |
| Allyl acetates | Pd(0) catalyst | Nucleophiles | Similar to allyl carbonates; widely used in asymmetric allylic alkylation. | Formation of regioisomers; potential for β-hydride elimination. |
| Allyl boranes/boronates | (Often stoichiometric) | Aldehydes, Ketones | High diastereoselectivity; can be used for asymmetric synthesis.[7] | Requires preparation of the organoboron reagent; sensitive to air and moisture. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the HWE reaction using a phosphonate (B1237965) like diethyl allylphosphonate.[4]
Materials:
-
Diethyl allylphosphonate
-
Aldehyde or ketone substrate
-
Strong base (e.g., NaH, KHMDS)
-
Anhydrous solvent (e.g., THF, DME)
-
Crown ether (e.g., 18-crown-6 (B118740), for KHMDS)
Procedure:
-
To a solution of the phosphonate (1.1 equiv) in anhydrous solvent at -78 °C is added the strong base (1.05 equiv). If using KHMDS, a solution of 18-crown-6 (5.0 equiv) in the solvent is prepared first, followed by the addition of KHMDS.[4]
-
The mixture is stirred for 30-60 minutes at -78 °C to form the phosphonate carbanion.
-
A solution of the aldehyde or ketone (1.0 equiv) in the anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Reaction Pathway
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Potential Biological Cross-Reactivity of this compound
As an organophosphate, DEAP has the potential for biological activity, which can be considered a form of cross-reactivity in a drug development context. The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.
It is important for researchers using DEAP or similar organophosphorus compounds in contexts where biological exposure is possible to consider these potential off-target effects.
General Mechanism of Organophosphate Toxicity
Caption: General Mechanism of Organophosphate Toxicity.
Summary and Conclusion
This compound is a versatile reagent in organic synthesis, serving as an effective hydrogen acceptor in palladium-catalyzed dehydrogenations and as a precursor in Horner-Wadsworth-Emmons reactions for alkene synthesis.
-
As a hydrogen acceptor, DEAP offers a viable alternative to other oxidants, though its relative efficiency can be context-dependent.
-
In allylation reactions, the HWE approach using DEAP provides excellent E-selectivity for alkenes and benefits from a water-soluble byproduct, simplifying purification. However, alternative allylating agents like allyl silanes and allyl boranes may offer different or complementary reactivity and stereoselectivity profiles.
The choice between DEAP and its alternatives will depend on the specific requirements of the synthesis, including desired stereochemistry, functional group tolerance, and reaction conditions. Researchers should also remain mindful of the potential biological activity of organophosphates if there is a possibility of exposure in the intended application. Further direct comparative studies under standardized conditions would be beneficial for a more precise evaluation of these reagents.
References
- 1. This compound [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 6. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Allyl Phosphate: A Comparative Guide to its Applications in Research and Development
For Immediate Release
Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphorus compound with emerging applications in organic synthesis and materials science. This guide provides a literature-based comparison of DEAP's performance in key applications, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols to support their work.
At a Glance: Key Applications of Diethyl Allyl Phosphate
| Application Area | Role of this compound | Key Advantages |
| Organic Synthesis | Oxidant in Palladium-Catalyzed α,β-Dehydrogenation of Ketones | Efficient under mild, salt-free conditions; crucial for the success of specific transformations. |
| Materials Science | Precursor to Polymeric Flame Retardants | Can be polymerized to impart flame retardant properties to polymers like polystyrene and poly(methyl methacrylate). |
| Organic Synthesis | Reagent in Palladium-Catalyzed Synthesis of β-Lactams | Potential utility in the construction of the β-lactam core, a key pharmacophore in many antibiotics. |
I. Palladium-Catalyzed α,β-Dehydrogenation of Ketones
This compound serves as a highly effective hydrogen acceptor in the palladium-catalyzed α,β-dehydrogenation of ketones, a crucial transformation in the synthesis of complex molecules and natural products. Its performance, particularly in the method developed by the Newhouse group, has been shown to be critical for achieving high yields.
Performance Comparison: this compound vs. Allyl Acetate
A key alternative in this catalytic system is allyl acetate. While often considered more cost-effective, the choice of oxidant can significantly impact the reaction's success, depending on the substrate and reaction conditions.
| Oxidant | Catalyst System | Base | Substrate | Product | Yield (%) | Reference |
| This compound | [Pd(allyl)Cl]₂ | Zn(TMP)₂ | Nopinone | Apoverbenone | 70 | [1][2] |
| Allyl acetate | Pd(OAc)₂ | LDA | 2,6-Dimethylcyclohexanone | 2,6-Dimethylcyclohex-2-en-1-one | Not specified, but described as "cost-effective" | [3] |
Experimental Protocol: α,β-Dehydrogenation of Nopinone using this compound
This protocol is adapted from the work of Huang, Zhao, and Newhouse (2018).[1][2]
Materials:
-
Nopinone
-
Zn(TMP)₂ (Zinc bis(2,2,6,6-tetramethylpiperidide))
-
[Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)
-
This compound (DEAP)
-
Toluene (B28343), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone substrate.
-
Dissolve the ketone in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add a solution of Zn(TMP)₂ in toluene dropwise and stir for 10 minutes.
-
Add [Pd(allyl)Cl]₂ and this compound to the reaction mixture.
-
Heat the reaction to the temperature specified in the literature (e.g., 120 °C) and monitor by TLC or GC-MS until completion.
-
Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Reaction Pathway: Palladium-Catalyzed α,β-Dehydrogenation
Caption: Proposed catalytic cycle for ketone dehydrogenation.
II. Application as a Flame Retardant Precursor
This compound can be polymerized to yield poly(this compound) (PDEAP), which has been investigated as a flame retardant additive for vinyl polymers such as polystyrene (PS) and poly(methyl methacrylate) (PMMA).[4] The phosphorus content in PDEAP contributes to its flame retardant properties through both gas-phase and condensed-phase mechanisms.
Performance Data of Phosphorus-Based Flame Retardants
While direct comparative data for PDEAP against other common flame retardants in a single study is limited, the following table provides an example of the type of data used to evaluate the efficacy of phosphorus-based flame retardants.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polystyrene (PS) | Poly(this compound) (PDEAP) | Not Specified | Potentially increased | Not Specified | [4] |
| Polystyrene (PS) | Aluminum hypophosphite (AP) | Not Specified | Not Specified | V-0 | [5] |
| Poly(butylene succinate) | Aluminum diethylphosphinate (AlPi) | 25 | 29.5 | V-0 | [6] |
LOI: Limiting Oxygen Index; UL-94: A vertical burn test for flammability.
Experimental Workflow: Synthesis and Evaluation of PDEAP
Caption: Workflow for PDEAP synthesis and evaluation.
III. Synthesis of β-Lactams
The β-lactam ring is a core structural motif in a vast array of antibiotic agents. The use of allyl phosphates in palladium-catalyzed carbonylative cycloaddition reactions with imines represents a potential route to these valuable compounds. While the literature suggests the utility of allyl phosphates in this context, specific examples detailing the use of this compound and its comparative efficacy are not well-documented in the reviewed sources. This represents a promising area for further investigation.
General Reaction Scheme for β-Lactam Synthesis
Caption: General pathway for β-lactam synthesis.
Conclusion
This compound is a reagent of significant interest with demonstrated and potential applications in synthetic and materials chemistry. In palladium-catalyzed ketone dehydrogenation, it is a crucial component for achieving high yields in specific, optimized protocols. As a precursor to polymeric flame retardants, it offers a pathway to halogen-free additives for common polymers. While its role in β-lactam synthesis is less defined, it presents an intriguing avenue for future research. This guide provides a foundation for researchers to explore the utility of this compound in their own work, with the provided data and protocols serving as a valuable starting point. Further quantitative comparative studies would be beneficial to fully elucidate the advantages and limitations of DEAP relative to other reagents in these applications.
References
- 1. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allyl-Nickel Catalysis Enables Carbonyl Dehydrogenation and Oxidative Cycloalkenylation of Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Phosphorylating Reagents: Benchmarking Established Methods Against Novel Innovations
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating reagent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an objective comparison of traditional phosphorylating agents with emerging novel reagents, supported by experimental data and detailed protocols to aid in the informed selection of the optimal reagent for specific research and development needs.
While diethyl allyl phosphate (B84403) was initially considered as a benchmark, a thorough review of the literature indicates its primary role is not as a direct phosphorylating agent for hydroxyl groups, but rather as a versatile precursor in various synthetic transformations, including palladium-catalyzed oxidations and the synthesis of functionalized phosphonates.[1][2] Therefore, this guide will focus on comparing well-established phosphorylating reagents, such as diethyl chlorophosphate and phosphoramidites, against innovative new reagents that offer milder conditions and improved selectivity.
Performance Comparison of Phosphorylating Reagents
The following table summarizes the performance of selected phosphorylating reagents for the phosphorylation of a model primary alcohol, benzyl (B1604629) alcohol. This data, compiled from various sources, provides a quantitative basis for comparison.
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Classical Reagents | |||||
| Diethyl Chlorophosphate | Benzyl Alcohol | Dibenzyl Phosphate | ~80% | Pyridine (B92270), DCM, MeCN | [3] |
| Phosphoramidite Method | Benzyl Alcohol | Benzyl Phosphate Derivative | High | Solid-phase synthesis, activator (e.g., tetrazole) | [4] |
| Novel Reagents | |||||
| Ψ-Reagent (ΨO) | Benzyl Alcohol | Benzyl Phosphate | High | DBU, DCM, 1h at rt, then H2O/MeCN | [5][6] |
| PEP-K / TBAHS | Benzyl Alcohol | Benzyl Phosphate | 70% | Heat (100 °C) | [7] |
| Triallyl Phosphite / I2 | Benzyl Alcohol | Diallyl Benzyl Phosphate | ~80% | DCM, Pyridine, or MeCN | [3] |
Experimental Protocols
Detailed methodologies for key phosphorylation experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Phosphorylation of Benzyl Alcohol using Diethyl Chlorophosphate
Materials:
-
Benzyl alcohol
-
Diethyl chlorophosphate
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl chlorophosphate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired dibenzyl phosphate.[3]
Protocol 2: Phosphorylation of Benzyl Alcohol using the Ψ-Reagent (ΨO)
Materials:
-
Benzyl alcohol
-
Ψ-Reagent (ΨO)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Water
-
Magnetic stirrer
-
Vial with a septum screw cap
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a vial equipped with a stir bar, dissolve the Ψ-Reagent (1.5 eq) in anhydrous DCM under an argon atmosphere.[5]
-
Add benzyl alcohol (1.0 eq) to the solution.
-
Add DBU (1.5 eq) dropwise and stir the reaction mixture at room temperature for 1 hour.[5]
-
In a separate container, prepare a solution of water in acetonitrile.
-
After 1 hour, add the water/acetonitrile solution to the reaction mixture, followed by an additional portion of DBU (3.0 eq).[5]
-
Stir the resulting solution at room temperature for 15 minutes.[5]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude material by preparative HPLC or HILIC chromatography on silica gel to yield the monoalkyl phosphate.[5]
Mechanism and Workflow Visualizations
To further elucidate the processes involved in phosphorylation, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.
References
- 1. Diethyl allyl phosphate [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl-N,N-diisopropylchlorophosphoramidite | 128753-68-4 | Benchchem [benchchem.com]
- 5. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 6. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Diethyl Allyl Phosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diethyl allyl phosphate (B84403) (DEAP), a reactive organophosphorus compound, is crucial for various applications, including its use as a reagent and intermediate in chemical synthesis.[1][2] The validation of analytical methods ensures the reliability, consistency, and accuracy of quantitative data. This guide provides a comparative overview of the principal analytical techniques applicable to the quantification of DEAP, supported by experimental data from closely related organophosphate esters (OPEs), as specific validated methods for DEAP are not extensively documented in peer-reviewed literature. The methodologies and validation parameters presented here serve as a robust framework for developing and validating analytical procedures for Diethyl allyl phosphate.
The most common and effective techniques for the analysis of OPEs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Both methods offer high sensitivity and selectivity, which are essential for the accurate quantification of analytes in complex matrices.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters for GC-MS and LC-MS/MS methods, based on data reported for analogous organophosphate esters. These parameters are critical for evaluating the performance of an analytical method.[5][6]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for Organophosphate Esters
| Validation Parameter | GC-MS Performance Data |
| Linearity (r²) | > 0.991[7] |
| Limit of Detection (LOD) | 0.10 - 0.22 ng/g[7] |
| Limit of Quantitation (LOQ) | 0.33 - 0.72 ng/g[7] |
| Accuracy (Recovery) | 81.7 - 107%[7] |
| Precision (% RSD) | < 12%[7] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Organophosphate Esters
| Validation Parameter | LC-MS/MS Performance Data |
| Linearity (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.02 - 0.07 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.06 - 0.21 ng/mL[4] |
| Accuracy (Recovery) | 93 - 102%[4] |
| Precision (% RSD) | 0.62 - 5.46% (Intraday), 0.80 - 11.33% (Interday)[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS for organophosphate esters, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the analysis of various OPEs in solid matrices.[7][8]
a) Sample Preparation: Microwave-Assisted Extraction (MAE)
-
Weigh 1.0 g of the homogenized sample into a microwave extraction vessel.
-
Add a surrogate internal standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Seal the vessel and perform microwave-assisted extraction at 100°C for 10 minutes.
-
Allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup.
b) Sample Cleanup: Solid-Phase Extraction (SPE)
-
Condition a silica (B1680970) gel/alumina multilayer SPE cartridge with 5 mL of n-hexane.
-
Load the 1 mL concentrated extract onto the SPE cartridge.
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Concentrate the eluate to 1 mL and add an injection internal standard.
c) GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector Temperature: 280°C.[9]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 290°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Mass Spectrometer: Agilent 5975C or equivalent, operated in electron ionization (EI) mode.[8]
-
Detection: Selected Ion Monitoring (SIM) for target analytes.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods for the analysis of polar pesticide metabolites in liquid samples.[4]
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Take 1.0 mL of the liquid sample and add an isotopically labeled internal standard.
-
Add 2 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add 1 g of anhydrous magnesium sulfate (B86663) and 0.5 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b) UFLC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu UFLC or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A suitable gradient program to ensure the separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for DEAP and the internal standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process, a critical component for ensuring data quality and reliability in scientific research.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [organic-chemistry.org]
- 3. Frontiers | Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue [frontiersin.org]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Toxicity Assessment of Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Diethyl allyl phosphate (B84403) (DEAP), a member of the organophosphate (OP) chemical class. Due to a lack of comprehensive toxicological data for DEAP specifically, this document focuses on the well-established toxicity profile of the organophosphate class as a whole.[1] It outlines the standard experimental protocols used to assess the toxicity of these compounds and presents comparative data for several common organophosphates. This information is intended to serve as a reference for researchers and professionals in drug development and toxicology.
Executive Summary
Organophosphates are a class of compounds known for their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[2] The toxicity of organophosphates can manifest as acute cholinergic crisis, intermediate syndrome, and delayed neuropathy.[4] Beyond neurotoxicity, some organophosphates have been shown to induce cytotoxicity and genotoxicity.
Data Presentation: Comparative Toxicity of Organophosphates
The following tables summarize the acute toxicity (LD50) and in vitro acetylcholinesterase inhibition (IC50) data for a selection of organophosphate pesticides. This data provides a framework for understanding the potential toxicity range of organophosphate compounds.
Table 1: Acute Toxicity of Selected Organophosphate Pesticides
| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Reference |
| Acephate | 1,030 - 1,447 | >10,250 | [3] |
| Azinphos-methyl | 4 | 150 - 200 | [3] |
| Chlorpyrifos | 96 - 270 | 2,000 | [3] |
| Diazinon | 1,250 | 2,020 | [3] |
| Dimethoate | 235 | 400 | [3] |
| Disulfoton | 2 - 12 | 3.6 - 15.9 | [3] |
| Malathion | 5,500 | >2,000 | [3] |
| Methyl parathion | 6 | 45 | [3] |
| Phorate | 2 - 4 | 20 - 30 (guinea pig) | [3] |
| Profenofos | 358 | 472 | [3] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Selected Organophosphates
| Compound | AChE Source | IC50 (µM) | Reference |
| Chlorpyrifos | Human Erythrocyte | 0.12 | [5] |
| Monocrotophos | Human Erythrocyte | 0.25 | [5] |
| Profenofos | Human Erythrocyte | 0.35 | [5] |
| Acephate | Human Erythrocyte | 4.0 | [5] |
| Coumaphos | Not Specified | 45.13 | [6] |
Experimental Protocols
Detailed methodologies for key toxicological assessments of organophosphates are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay is the primary method for determining the potential of a compound to inhibit the AChE enzyme.
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., Diethyl allyl phosphate) and known inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Protocol (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound dilutions or controls to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cell line (e.g., human neuroblastoma SH-SY5Y or liver HepG2 cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the test compound that reduces cell viability by 50%.
-
In Vivo Acute Toxicity Study (LD50 Determination)
This study provides a measure of the acute lethal toxicity of a substance.
Principle: The LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.
Materials and Methods:
-
Test animals (commonly rats or mice)
-
Test compound (e.g., this compound)
-
Appropriate vehicle for administration
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the range of doses to be tested in the main study.
-
Main Study:
-
Animals are randomly assigned to several dose groups and a control group.
-
The test compound is administered, typically via oral gavage or dermal application, in a single dose.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
Statistical methods (e.g., probit analysis) are used to calculate the LD50 value and its confidence intervals.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to organophosphate toxicity and experimental workflows.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diethyl Allyl Phosphate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of diethyl allyl phosphate (B84403), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling diethyl allyl phosphate, it is crucial to review the Safety Data Sheet (SDS). While some suppliers may classify it as not a hazardous substance under GHS, organophosphates as a class of compounds warrant careful handling.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Lab Coat: A lab coat should be worn to protect from potential splashes.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling.[3]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.
| Property | Value |
| CAS Number | 3066-75-9 |
| Molecular Formula | C₇H₁₅O₄P |
| Molecular Weight | 194.17 g/mol |
| Boiling Point | 45-46 °C (lit.) |
| Density | 1.09 g/cm³ at 25 °C (lit.) |
| Flash Point | 110 °C (230 °F) - closed cup |
Source: Sigma-Aldrich[4]
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound is through a licensed hazardous waste management service. On-site treatment or neutralization should not be attempted without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.[5]
Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Liquid Waste:
-
Solid Waste:
-
General Guidelines:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading. Cover drains if necessary.[1]
-
Absorption: Use an inert, liquid-absorbent material, such as Chemizorb®, to absorb the spill.[1]
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container for solid waste.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the contaminated absorbent material as hazardous waste.
Storage and Final Disposal
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][3] Organophosphorus compounds are regulated, and improper disposal can lead to significant environmental harm and legal penalties.[6][7]
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the on-site neutralization of this compound. The standard and recommended industry practice is to engage professional hazardous waste disposal services. Attempting to neutralize organophosphates without a validated and safe protocol can be dangerous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Allyl Phosphate
For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Guide
The safe and effective handling of laboratory reagents is paramount to both groundbreaking research and the well-being of scientific professionals. This guide provides essential, immediate safety and logistical information for the use of Diethyl allyl phosphate (B84403), ensuring that your work can proceed with the highest standards of safety and operational integrity. Due to conflicting and incomplete toxicological data, a conservative approach is recommended, treating Diethyl allyl phosphate as a substance with unknown hazards and handling it with the utmost care.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
Given the lack of conclusive toxicity data, a comprehensive PPE strategy is crucial to minimize all potential routes of exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with a heavier-duty glove over a disposable nitrile glove. Recommended outer glove materials include Butyl rubber or Viton™. | Provides robust protection against potential dermal absorption and chemical permeation. Double-gloving offers an additional layer of safety, especially in the absence of specific breakthrough time data. |
| Eye and Face Protection | Chemical safety goggles in conjunction with a face shield. | Ensures comprehensive protection against splashes and potential aerosols, safeguarding both the eyes and facial skin from contact. |
| Body Protection | A chemically resistant lab coat worn over long-sleeved clothing and long pants. | Protects the skin from accidental spills and contamination. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Safeguards feet from spills and falling objects in the laboratory. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. Respiratory protection (e.g., a respirator) may be required if engineering controls are not sufficient or during a large spill. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, procedural workflow is critical for the safe handling of chemicals with unknown hazards.
1. Pre-Handling Preparations:
- Information Review: Before beginning any work, thoroughly review this safety guide and the manufacturer's Safety Data Sheet (SDS). Note any conflicting information and err on the side of caution.
- Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
- Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
- PPE Inspection: Inspect all PPE for signs of damage or degradation before use.
2. Handling Procedure:
- Work Area Designation: Designate a specific area within the fume hood for handling this compound.
- Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing.
- Containment: Handle the material in a secondary container (e.g., a beaker inside a larger tray) to contain any potential spills.
- Avoid Inhalation and Contact: At all times, keep hands, face, and all other body parts from coming into direct contact with the chemical.
3. Post-Handling Procedures:
- Secure Container: Tightly seal the this compound container immediately after use.
- Decontamination: Thoroughly decontaminate the designated work area and any equipment used with an appropriate cleaning agent.
- PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.
- Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental protection.
1. Waste Segregation and Collection:
- Liquid Waste: Collect all unused this compound and any solutions containing it in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and kept securely sealed.
- Solid Waste: All materials contaminated with this compound, such as used gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled solid hazardous waste container.
2. Spill Management:
- Small Spills (within a fume hood):
- Alert personnel in the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
- Collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.
- Decontaminate the spill area.
- Large Spills (outside a fume hood):
- Evacuate the laboratory immediately.
- Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
- Prevent entry to the affected area.
3. Final Disposal:
- All waste must be disposed of through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
- Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Visualizing the Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound, from initial preparation to final waste management.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
